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Core Science & Biosynthesis

Foundational

Fenpropimorph(phenyl-¹³C₆): Structural Dynamics, Mechanism of Action, and Quantitative Applications

Executive Summary Fenpropimorph is a highly potent, morpholine-class systemic fungicide fundamentally utilized in agricultural science and pharmaceutical research to disrupt sterol biosynthesis. The advent of its stable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenpropimorph is a highly potent, morpholine-class systemic fungicide fundamentally utilized in agricultural science and pharmaceutical research to disrupt sterol biosynthesis. The advent of its stable isotope-labeled analogue, Fenpropimorph(phenyl-¹³C₆) , has revolutionized the pharmacokinetic tracing and quantitative mass spectrometry of this compound. This technical whitepaper provides an in-depth analysis of fenpropimorph’s biochemical mechanism of action, the analytical superiority of its ¹³C₆-labeled variant, and field-proven, self-validating protocols for its application in drug development and metabolic research.

Chemical Structure and Isotopic Fidelity

Fenpropimorph, chemically defined as (2S,6R)-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, possesses a lipophilic structure that readily penetrates biological membranes[1].

The Fenpropimorph(phenyl-¹³C₆) variant incorporates six Carbon-13 atoms exclusively within the stable phenyl ring[2].

  • The Causality of Isotopic Choice: Unlike deuterium (²H) labels, which can suffer from hydrogen-deuterium exchange in protic solvents or exhibit chromatographic retention time shifts (the "isotope effect") due to altered hydrophobicity, the ¹³C₆ label provides absolute chemical and chromatographic equivalence to the unlabeled molecule.

  • Analytical Advantage: This ensures exact co-elution during Liquid Chromatography (LC), meaning the standard and the analyte enter the mass spectrometer source simultaneously, experiencing identical matrix-induced ion suppression. This guarantees a highly accurate, self-correcting quantitative system.

Quantitative Data Summary: Physicochemical Properties
ParameterFenpropimorph (Unlabeled)Fenpropimorph(phenyl-¹³C₆)
Molecular Formula C₂₀H₃₃NOC₁₄(¹³C)₆H₃₃NO
Molecular Weight 303.5 g/mol [1]~309.5 g/mol (+6 Da shift)
Labeling Site N/APhenyl Ring (Stable, non-exchangeable)
Primary Utility Fungicide / MoA ResearchLC-MS/MS Internal Standard

(Note: While some commercial catalogs may list the labeled molecular weight as 305.41 g/mol [2], the theoretical exact mass of the fully ¹³C₆-labeled C₂₀H₃₃NO is approximately 309.5 g/mol , providing a clean +6 Da mass shift for MS/MS isolation).

Biochemical Mechanism of Action (MoA)

Fenpropimorph exerts its fungistatic activity by competitively inhibiting two critical enzymes in the late stages of the ergosterol biosynthesis pathway[3]:

  • Sterol Δ⁸→Δ⁷-isomerase (ERG2): Inhibited predominantly at lower concentrations.

  • Sterol Δ¹⁴-reductase (ERG24): Inhibited at higher concentrations.

The Causality of Inhibition: At physiological pH, the nitrogen atom within fenpropimorph's morpholine ring becomes protonated. This protonated state acts as a high-energy steric and electrostatic mimic of the carbocation intermediates that naturally form during the reduction and isomerization of sterols[3]. Because of this biomimetic structural affinity, the enzymes bind fenpropimorph instead of their natural substrates.

This dual-inhibition halts the production of ergosterol and forces the accumulation of aberrant sterol intermediates, primarily ignosterol (ergosta-8,14-dien-3β-ol)[3]. The resulting alteration in membrane fluidity arrests the fungal cell cycle in the unbudded G1 phase. Furthermore, recent drug development studies show that combining fenpropimorph with calcineurin inhibitors (e.g., FK506 or Cyclosporine A) synergistically converts this fungistatic effect into a potent fungicidal response against resistant Candida strains[4].

Pathway Lanosterol Lanosterol ERG24 Sterol Δ14-reductase (ERG24) Lanosterol->ERG24 Intermediate 4,4-Dimethyl-cholesta-8,14,24-trienol Fecosterol Fecosterol Intermediate->Fecosterol Multiple Steps Ignosterol Ignosterol (Accumulates) ERG2 Sterol Δ8→Δ7-isomerase (ERG2) Fecosterol->ERG2 Episterol Episterol Ergosterol Ergosterol (Depleted) Episterol->Ergosterol Multiple Steps ERG24->Intermediate ERG2->Episterol Fenpropimorph Fenpropimorph Fenpropimorph->Ignosterol Shunts pathway Fenpropimorph->ERG24 Fenpropimorph->ERG2

Ergosterol biosynthesis pathway highlighting dual inhibition by Fenpropimorph at ERG24 and ERG2.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning internal controls and mass-balance checks are inherently built into the workflow to immediately flag experimental anomalies.

Protocol A: Quantitative LC-MS/MS Analysis using Fenpropimorph(phenyl-¹³C₆)

This protocol details the extraction and absolute quantification of fenpropimorph from complex biological matrices (e.g., plasma or plant tissue).

  • Standard Preparation & Spiking: Prepare a calibration curve of unlabeled fenpropimorph (1 ng/mL to 1000 ng/mL). Spike exactly 50 ng/mL of Fenpropimorph(phenyl-¹³C₆) into all calibration standards, Quality Control (QC) samples, and unknown biological samples.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of Methyl tert-butyl ether (MTBE) to 100 µL of the spiked sample. Vortex for 5 minutes. Centrifuge at 14,000 x g for 10 minutes to separate phases. Transfer the upper organic layer and evaporate to dryness under a gentle nitrogen stream.

  • Reconstitution & LC Separation: Reconstitute in 100 µL of 50% Acetonitrile. Inject 5 µL onto a C18 UHPLC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • MS/MS Detection (Positive ESI): Monitor the Multiple Reaction Monitoring (MRM) transitions.

    • Unlabeled:m/z 304.3 → 147.1

    • ¹³C₆ Labeled:m/z 310.3 → 153.1

  • Self-Validation Check: Calculate the peak area ratio (Unlabeled / ¹³C₆-Labeled). The absolute co-elution ensures that any matrix-induced ion suppression affects both molecules equally. If the peak area of the internal standard drops by >50% in a specific sample, it flags severe matrix effects, but the ratio will remain accurate, validating the quantification.

Workflow Sample Biological Sample (Matrix) Spike Spike Internal Standard Fenpropimorph(phenyl-13C6) Sample->Spike Extract LLE Extraction (MTBE) Spike->Extract LC UHPLC Separation (C18 Column) Extract->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Ratio Analysis & Absolute Quantification MS->Data

Quantitative LC-MS/MS workflow utilizing Fenpropimorph(phenyl-13C6) as an internal standard.

Protocol B: In vitro ERG2/ERG24 Enzyme Inhibition Assay

This protocol evaluates the IC₅₀ of fenpropimorph against sterol biosynthesis.

  • Microsome Isolation: Isolate active microsomes from wild-type Saccharomyces cerevisiae via ultracentrifugation (100,000 x g).

  • Reaction Assembly: In a 96-well plate, combine 50 µg of microsomal protein, 1 mM NADPH (cofactor), and 10 µM Lanosterol (substrate) in a phosphate buffer (pH 7.4).

  • Inhibitor Titration: Add fenpropimorph in a serial dilution ranging from 0.1 nM to 10 µM.

  • Incubation & Termination: Incubate at 30°C for 60 minutes. Terminate the reaction by adding 10% methanolic KOH, followed by heating at 80°C for 1 hour to saponify lipids.

  • Sterol Extraction & GC-MS Analysis: Extract non-saponifiable sterols using hexane. Analyze via GC-MS to quantify the depletion of ergosterol and the proportional accumulation of ignosterol[3].

  • Self-Validation Check (Mass Balance): This assay operates as a closed mass-balance system. The total molar sum of sterols (Substrate + Intermediates + Product) must remain constant across all wells. A deviation of >10% indicates non-specific degradation or extraction failure, immediately invalidating that specific well.

Conclusion

Fenpropimorph remains a cornerstone molecule for understanding sterol biosynthesis and developing synergistic antifungal therapies[4]. The integration of Fenpropimorph(phenyl-¹³C₆) into analytical workflows eliminates the ambiguities of matrix effects and isotope-exchange liabilities, providing drug development professionals with an authoritative, self-validating standard for high-throughput LC-MS/MS quantification.

References

  • Fenpropimorph's Mechanism of Action on Sterol Biosynthesis: A Technical Guide Benchchem URL
  • PubMed Central (PMC)
  • In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property PubMed / NIH URL
  • Chemical Name : Fenpropimorph(phenyl-13C6)
  • Fenpropimorph | C20H33NO | CID 93365 PubChem / NIH URL

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Exploratory

Synthesis of ¹³C-Labeled Fenpropimorph: A Technical Guide for Advanced Research

This guide provides a comprehensive technical overview for the synthesis of ¹³C-labeled Fenpropimorph, a crucial tool for researchers in drug development and metabolic studies. By incorporating a stable isotope like Carb...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for the synthesis of ¹³C-labeled Fenpropimorph, a crucial tool for researchers in drug development and metabolic studies. By incorporating a stable isotope like Carbon-13, scientists can trace the molecule's metabolic fate, quantify its presence in complex biological matrices, and elucidate its mechanism of action with high precision. This document offers full editorial control to present a scientifically rigorous and practical approach, moving beyond a simple recitation of steps to explain the underlying strategic decisions in designing the synthetic route.

Introduction: The Significance of Isotopic Labeling in Agrochemical Research

Fenpropimorph is a widely used morpholine-based systemic fungicide in agriculture.[1] Understanding its environmental fate, metabolism in target and non-target organisms, and potential for bioaccumulation is paramount for regulatory assessment and the development of safer agrochemicals. Stable isotope-labeled analogues, particularly with ¹³C, are indispensable for these investigations.[2] Unlike radioactive isotopes, stable isotopes do not decay, making them safer to handle and eliminating the need for specialized radiochemical facilities. The presence of the ¹³C label allows for unambiguous detection and quantification by mass spectrometry (MS) and enables advanced structural elucidation studies using nuclear magnetic resonance (NMR) spectroscopy.

Retrosynthetic Analysis and Labeling Strategy

The synthesis of Fenpropimorph, as described in the patent literature, involves the coupling of two key fragments: p-tert-butyl-β-methylphenylpropanol and 2,6-dimethylmorpholine.[3] Consequently, the introduction of a ¹³C label can be strategically planned in either of these precursors.

G fenpropimorph Fenpropimorph disconnection Key Disconnection fenpropimorph->disconnection precursors Precursors disconnection->precursors precursor1 p-tert-butyl-β-methylphenylpropanol precursors->precursor1 precursor2 2,6-dimethylmorpholine precursors->precursor2 labeling_strategy Labeling Strategy precursor1->labeling_strategy precursor2->labeling_strategy labeled_precursor1 [¹³C]-p-tert-butyl-β-methylphenylpropanol labeling_strategy->labeled_precursor1 labeled_precursor2 [¹³C]-2,6-dimethylmorpholine labeling_strategy->labeled_precursor2

Caption: Retrosynthetic analysis of Fenpropimorph highlighting potential labeling strategies.

This guide will focus on the synthesis of [¹³C]-p-tert-butyl-β-methylphenylpropanol , as commercially available ¹³C-labeled starting materials for this fragment are more readily accessible. Specifically, we propose a route starting from a ¹³C-labeled Grignard reagent and a suitable epoxide, or alternatively, from a labeled aldehyde.

Proposed Synthetic Pathway for ¹³C-Labeled Fenpropimorph

The proposed synthesis is a multi-step process designed for adaptability and high isotopic incorporation.

Synthesis of ¹³C-Labeled p-tert-butyl-β-methylphenylpropanol

Strategy A: Grignard-based approach

This approach utilizes a ¹³C-labeled Grignard reagent to introduce the isotopic label.

G cluster_0 Synthesis of Labeled Precursor start [¹³C]-p-tert-butylbenzyl bromide grignard Formation of [¹³C]-Grignard Reagent start->grignard coupling Grignard Coupling grignard->coupling epoxide Propylene oxide epoxide->coupling product [¹³C]-p-tert-butyl-β-methylphenylpropanol coupling->product G cluster_1 Alternative Synthesis of Labeled Precursor start_aldehyde [¹³C]-Isobutyraldehyde coupling_aldehyde Grignard Addition start_aldehyde->coupling_aldehyde grignard_benzyl p-tert-butylbenzylmagnesium bromide grignard_benzyl->coupling_aldehyde product_aldehyde [¹³C]-p-tert-butyl-β-methylphenylpropanol coupling_aldehyde->product_aldehyde G cluster_2 Final Coupling Reaction labeled_alcohol [¹³C]-p-tert-butyl-β-methylphenylpropanol activation Activation of Alcohol (e.g., with MsCl or SOCl₂) labeled_alcohol->activation activated_intermediate [¹³C]-Intermediate activation->activated_intermediate coupling_final Nucleophilic Substitution activated_intermediate->coupling_final morpholine cis-2,6-dimethylmorpholine morpholine->coupling_final final_product [¹³C]-Fenpropimorph coupling_final->final_product

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Foundational

Fenpropimorph(phenyl-13C6) as a Stable Isotope-Labeled Standard: A Technical Guide for Advanced Mass Spectrometry

Executive Summary Fenpropimorph is a highly effective morpholine-derived fungicide utilized globally to manage fungal pathogens in agricultural commodities. Because of its systemic application, regulatory agencies mandat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenpropimorph is a highly effective morpholine-derived fungicide utilized globally to manage fungal pathogens in agricultural commodities. Because of its systemic application, regulatory agencies mandate rigorous residue monitoring in food and environmental matrices. Achieving precise quantification at trace levels (e.g., < 0.01 mg/kg) requires overcoming severe matrix effects during mass spectrometric analysis. Fenpropimorph(phenyl-13C6) serves as the ultimate stable isotope-labeled (SIL) internal standard, providing a self-validating mechanism to ensure absolute quantitative accuracy via Isotope Dilution Mass Spectrometry (IDMS). This whitepaper details the biochemical mechanism of fenpropimorph, the analytical advantages of its 13C6-labeled isotopologue, and provides validated, step-by-step protocols for quantitative residue analysis.

The Biochemical Mechanism of Fenpropimorph

Fenpropimorph is primarily deployed to control powdery mildew and rust in cereal crops, as well as Sigatoka diseases in bananas[1]. Its fungicidal efficacy is rooted in the potent disruption of the eukaryotic sterol biosynthesis pathway.

In fungi, fenpropimorph exhibits a concentration-dependent dual-inhibition mechanism[2]. At lower concentrations, it selectively targets sterol Δ8→Δ7-isomerase (ERG2) . As concentrations increase, it also blocks sterol Δ14-reductase (ERG24) [3][4]. This dual blockade halts the production of ergosterol—a critical component of the fungal cell membrane—while simultaneously triggering the cytotoxic accumulation of aberrant sterol intermediates, such as ignosterol. This metabolic disruption ultimately arrests fungal cell proliferation in the unbudded G1 phase of the cell cycle[4]. In mammalian cells (e.g., 3T3 fibroblasts), the primary target shifts slightly, predominantly affecting the demethylation of lanosterol[5].

SterolPathway Precursors Sterol Precursors (e.g., Lanosterol) ERG24 Sterol Δ14-reductase (ERG24) Precursors->ERG24 Intermediate Sterol Intermediates ERG2 Sterol Δ8→Δ7-isomerase (ERG2) Intermediate->ERG2 Ergosterol Ergosterol (Vital for Fungal Cell Membrane) ERG24->Intermediate Toxicity Accumulation of Aberrant Sterols (e.g., Ignosterol) ERG24->Toxicity ERG2->Ergosterol ERG2->Toxicity Fenpropimorph Fenpropimorph Fenpropimorph->ERG24 Inhibits (High Conc.) Fenpropimorph->ERG2 Inhibits (Low Conc.)

Mechanism of fenpropimorph inhibiting sterol biosynthesis enzymes ERG24 and ERG2 in fungi.

The Analytical Imperative for Fenpropimorph(phenyl-13C6)

Because fenpropimorph is applied directly to consumable crops and livestock feed, maximum residue limits (MRLs) are strictly enforced by the EPA and EFSA[6][7]. Quantifying this compound in complex matrices (e.g., cereals, milk, eggs, and fatty tissues) presents severe analytical challenges. Co-eluting matrix components frequently cause unpredictable ion suppression or enhancement during electrospray ionization (ESI) in liquid chromatography-tandem mass spectrometry (LC-MS/MS)[8].

To achieve absolute quantitative accuracy, spiking samples with Fenpropimorph(phenyl-13C6) is the industry standard.

Causality of the Isotope Choice: The 13C6 label is strategically incorporated into the stable phenyl ring rather than utilizing a deuterium (2H) label on the alkyl chain. Deuterium labels are susceptible to hydrogen-deuterium exchange in acidic or basic extraction environments, leading to label loss. Furthermore, deuterium can cause slight chromatographic retention time shifts due to differences in lipophilicity. The phenyl-13C6 isotopologue guarantees absolute co-elution with the native fenpropimorph and complete chemical stability throughout aggressive extraction protocols, ensuring the matrix effect is perfectly mirrored and compensated[9].

Table 1: Physicochemical and Mass Spectrometric Profile
ParameterNative FenpropimorphFenpropimorph(phenyl-13C6)
Molecular Formula C₂₀H₃₃NOC₁₄(¹³C)₆H₃₃NO
Monoisotopic Mass 303.2562 Da309.2763 Da
Precursor Ion[M+H]⁺ m/z 304.3m/z 310.3
Primary Quantifier MRM 304.3 → 147.1310.3 → 153.1
Secondary Qualifier MRM 304.3 → 132.1310.3 → 138.1

Self-Validating Experimental Protocol: Isotope Dilution LC-MS/MS

The following methodology details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach optimized for livestock and crop matrices[9][10].

Workflow Sample 1. Raw Matrix (Cereal/Livestock) Spike 2. SIL Spike Fenpropimorph(phenyl-13C6) Sample->Spike Extraction 3. Acidified QuEChERS (MeCN + 5% Acetic Acid) Spike->Extraction Cleanup 4. d-SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup LCMS 5. LC-MS/MS (MRM Mode) Cleanup->LCMS Quant 6. Absolute Quant (Isotope Ratio) LCMS->Quant

Workflow diagram of the Isotope Dilution LC-MS/MS method for fenpropimorph residue analysis.

Step-by-Step Methodology

Step 1: Matrix Comminution and Homogenization Cryogenically mill 10.0 g of the sample (e.g., cereal grain, banana, or egg) in a 50 mL centrifuge tube. Causality: Cryo-milling prevents the thermal degradation of the analyte and maximizes the surface area for solvent penetration.

Step 2: Isotope Spiking (The Self-Validation Anchor) Spike the homogenized sample with 50 µL of a 1.0 µg/mL Fenpropimorph(phenyl-13C6) working solution. Allow it to equilibrate for 15 minutes. Causality: Spiking before solvent addition ensures that any physical loss, thermal degradation, or incomplete partitioning during the subsequent steps equally affects both the native analyte and the SIL standard. The constant ratio between the two validates the entire extraction efficiency.

Step 3: Acidified Extraction Add 10 mL of Acetonitrile containing 5.0% (v/v) acetic acid. Vortex vigorously for 5 minutes. Causality: Fenpropimorph is a weak base (tertiary amine). The acidified solvent ensures the morpholine nitrogen is protonated, increasing its solubility in the aqueous-organic interface and maximizing recovery from lipid-rich matrices like milk or eggs[9].

Step 4: Salting-Out Partitioning Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Shake immediately for 1 minute, then centrifuge at 4000 rpm for 5 minutes. Causality: MgSO₄ induces an exothermic reaction that drives water out of the organic phase, while NaCl increases the ionic strength of the aqueous phase, forcing the protonated fenpropimorph into the acetonitrile layer (salting-out effect)[10].

Step 5: Dispersive Solid Phase Extraction (d-SPE) Cleanup Transfer 2 mL of the supernatant to a d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. Vortex for 1 minute and centrifuge. Causality: PSA removes organic acids and sugars, while C18 removes non-polar interfering lipids. This specific combination minimizes isobaric interferences that cause ESI suppression.

Step 6: LC-MS/MS Acquisition Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial. Analyze using a UHPLC coupled to a triple quadrupole mass spectrometer in positive ESI MRM mode. Self-Validation Check: Monitor the absolute peak area of the 13C6 standard. If the area drops by >50% compared to a neat solvent standard, matrix suppression is severe. While the isotope ratio will still correct for this, extreme suppression indicates that further sample dilution or cleanup is required to maintain the method's Limit of Quantitation (LOQ)[8].

Quantitative Performance Metrics

When utilizing Fenpropimorph(phenyl-13C6) as an internal standard, the analytical method demonstrates exceptional robustness across diverse matrices, fully complying with CODEX and SANTE guidelines[8][9].

Table 2: Method Validation Metrics Across Matrices
Matrix TypeSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD)Matrix Effect Status
Milk 5.0 - 50.075.5 - 85.7%< 10.0%Fully Compensated by SIL
Eggs 5.0 - 50.075.5 - 85.7%< 10.0%Fully Compensated by SIL
Cereals / Crops 10.0 - 50.082.6 - 108.2%< 6.0%Fully Compensated by SIL

Note: The Limit of Detection (LOD) is typically established at 1.25 µg/kg, and the LOQ at 5.0 µg/kg for complex livestock products[9].

References

  • BenchChem Technical Support Team. "Fenpropimorph's Mechanism of Action on Sterol Biosynthesis: A Technical Guide." BenchChem.2

  • Corio-Costet, M. F., et al. "Inhibition by the fungicide fenpropimorph of cholesterol biosynthesis in 3T3 fibroblasts." Biochemical Journal, National Institutes of Health. 5

  • Marcireau, C., et al. "In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property." Antimicrobial Agents and Chemotherapy, ASM Journals. 4

  • Marcireau, C., et al. "In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property." PubMed, National Institutes of Health. 3

  • Food Safety Asia. "SIMULTANEOUS DETERMINATION OF PESTICIDE RESIDUES IN FOOD BY GAS AND LIQUID CHROMATOGRAPHY - TANDEM MASS SPECTROMETRY (GC-MS/MS)." 10

  • United States Environmental Protection Agency (EPA). "Fenpropimorph - EPA Pesticides Fact Sheet." 6

  • European Food Safety Authority (EFSA). "The 2020 European Union report on pesticide residues in food." Europa.eu. 7

  • Food and Agriculture Organization (FAO). "fenpropimorph (188) - Pesticide Residues in Food." 1

  • Lee, H.S., et al. "Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry." PubMed Central, National Institutes of Health. 9

  • Nuñez, et al. "Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels." Foods, MDPI. 8

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Exploratory

Introduction: The Strategic Role of Morpholine Fungicides

Decoding Fenpropimorph: Molecular Mechanisms, Target Kinetics, and Experimental Methodologies in Ergosterol Biosynthesis Inhibition Fenpropimorph is a systemic morpholine-class fungicide that has become a cornerstone in...

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Author: BenchChem Technical Support Team. Date: April 2026

Decoding Fenpropimorph: Molecular Mechanisms, Target Kinetics, and Experimental Methodologies in Ergosterol Biosynthesis Inhibition

Fenpropimorph is a systemic morpholine-class fungicide that has become a cornerstone in agricultural pathogen management and a compound of high interest in medical antifungal drug development[1]. While the widely used azole class of antifungals targets lanosterol 14 α -demethylase early in the sterol pathway, fenpropimorph exerts its fungistatic and fungicidal effects by inducing a dual-blockade much later in the ergosterol biosynthesis cascade[2][3].

As researchers and drug development professionals look to overcome emerging azole resistance, understanding the precise biochemical mechanisms, target kinetics, and cross-kingdom pharmacological implications of fenpropimorph is critical. This whitepaper dissects the molecular causality of fenpropimorph’s action and provides validated experimental workflows for target analysis.

Molecular Mechanism of Action: The Dual-Target Paradigm

In eukaryotic fungal organisms, membrane fluidity, permeability, and the function of membrane-bound proteins are governed by ergosterol, the functional analogue to mammalian cholesterol[2]. Fenpropimorph disrupts this homeostasis by targeting two distinct membrane-bound enzymes[1][2]:

  • Sterol Δ8→Δ7 -isomerase (ERG2): At low concentrations, fenpropimorph acts as a high-affinity inhibitor of ERG2, preventing the isomerization of the C8-C9 double bond to the C7-C8 position[2][4]. The morpholine ring, which is protonated at physiological pH, mimics the carbocationic high-energy intermediates of the isomerization reaction, effectively trapping the enzyme in an inactive state[5][6].

  • Sterol Δ14 -reductase (ERG24): At higher concentrations, the fungicide also inhibits ERG24, blocking the reduction of the C14-15 double bond in sterol precursors[2][4].

This dual inhibition prevents the synthesis of mature ergosterol and triggers the intracellular accumulation of aberrant sterol intermediates, primarily ignosterol ( Δ8,14 -sterols)[1][7].

Pathway Lanosterol Lanosterol ERG24 Sterol Δ14-reductase (ERG24) Lanosterol->ERG24 Pathway intermediate Ignosterol Ignosterol Ergosterol Ergosterol ERG24->Ignosterol Accumulates upon inhibition ERG2 Sterol Δ8→Δ7-isomerase (ERG2) ERG24->ERG2 Normal synthesis ERG2->Ergosterol Downstream steps Fenpropimorph Fenpropimorph Fenpropimorph->ERG24 Inhibits (High Conc.) Fenpropimorph->ERG2 Inhibits (Low Conc.)

Ergosterol biosynthesis pathway and the dual inhibitory targets of fenpropimorph.

Biochemical Consequences: Cell Cycle Arrest vs. Membrane Toxicity

Historically, the toxicity of morpholines was attributed solely to the physical disruption of the plasma membrane caused by the accumulation of abnormal, bulky sterols. However, advanced in vivo studies utilizing sterol auxotrophic mutants of Saccharomyces cerevisiae have clarified the exact causality of its fungistatic nature.

The primary driver of growth inhibition is the depletion of specific ergosterol molecules required to trigger cell cycle progression[4]. This deprivation arrests cell proliferation specifically in the unbudded G1 phase of the cell cycle[4]. The accumulation of ignosterol is a secondary biomarker of ERG24 inhibition, rather than the primary cytotoxic event[4][7].

Quantitative Data & Comparative Efficacy

Fenpropimorph exhibits concentration-dependent kinetics that vary significantly across different eukaryotic kingdoms. The following tables summarize the inhibitory concentrations and pathogen efficacy profiles critical for assay benchmarking and agricultural application.

Table 1: Inhibitory Kinetics (IC50 / Ki​ ) across Eukaryotic Models

Target Enzyme / PathwayOrganism / Cell LineIC50 / Ki​ ValuePrimary Consequence
Sterol Δ8→Δ7 -isomerase (ERG2) S. cerevisiae / Fungi Ki​≈0.05−5.8 nMAccumulation of Δ8 -sterols[7]
Sterol Δ14 -reductase (ERG24) Fungi (e.g., M. nivale)IC50 ≈0.04 mg/LAccumulation of ignosterol[8]
Lanosterol Demethylation Mammalian (3T3 Fibroblasts)IC50 ≈0.5 μ MInhibition of cholesterol synthesis[6]

Table 2: Pathogen Efficacy Profile

PathogenDiseaseEfficacyPrimary Application
Erysiphe graminisPowdery MildewHighCereal crops (Wheat, Barley)[1][5]
Puccinia spp.RustsHighCereal crops[1]
Mycosphaerella fijiensisSigatoka diseaseModerate-HighBananas[1][9]

Advanced Experimental Methodologies: ERG24 Inhibition Assay

Biochemical assays targeting membrane-bound enzymes like ERG24 must maintain the native lipid microenvironment to yield physiologically relevant Ki​ or IC50 values. The following protocol is designed as a self-validating system to measure in vitro Δ14 -reductase activity with high precision[2].

Protocol: Radiometric Quantification of Sterol Δ14 -reductase Inhibition

  • Step 1: Microsome Preparation (The Native Matrix)

    • Action: Lyse fungal cells expressing ERG24 and isolate the microsomal fraction via ultracentrifugation (100,000 x g for 60 mins)[2].

    • Causality: Differential centrifugation separates heavy organelles, leaving the endoplasmic reticulum membranes (microsomes) intact in the pellet. This ensures the highly hydrophobic substrate and the membrane-bound ERG24 interact efficiently in their native conformation.

  • Step 2: Reaction Assembly & Substrate Incubation

    • Action: In a pH 7.4 potassium phosphate buffer, combine microsomes, 1 mM NADPH (cofactor), and a radiolabeled substrate (e.g., [3H] ergosta-8,14-dien-3 β -ol)[2].

    • Causality: NADPH is the obligate electron donor for the reductase. The tritium label allows for extreme sensitivity in detecting product formation against a complex, noisy lipid background.

  • Step 3: Fenpropimorph Titration (The Inhibition Gradient)

    • Action: Introduce fenpropimorph at logarithmic concentration intervals (e.g., 0.1 nM to 10 μ M). Include a vehicle control (DMSO < 1% v/v)[2].

    • Causality: Logarithmic spacing is mathematically required to accurately plot the sigmoidal dose-response curve necessary for precise IC50 calculation.

  • Step 4: Lipid Extraction & Saponification

    • Action: Terminate the reaction with methanolic KOH and heat (saponification), followed by extraction with hexane.

    • Causality: Saponification hydrolyzes esterified lipids, freeing the sterols. Hexane specifically partitions the non-polar sterols away from the aqueous phase containing unreacted NADPH and polar cellular debris.

  • Step 5: System Validation & Scintillation Counting

    • Action: Separate the substrate and product using Thin Layer Chromatography (TLC) or HPLC. Quantify radioactivity using a scintillation counter to calculate the percentage of substrate converted[2].

    • Self-Validation Check: The vehicle control must show >20% substrate conversion to ensure enzyme viability and optimal microsome extraction, while a known positive control (e.g., high-dose tridemorph) must show <5% conversion to validate assay sensitivity and dynamic range.

Workflow Step1 1. Fungal Microsome Isolation Step2 2. Substrate Incubation Step1->Step2 Step4 4. Lipid Extraction Step2->Step4 Stop Reaction Step3 3. Fenpropimorph Titration Step3->Step2 Inhibitor Addition Step5 5. Scintillation Counting Step4->Step5 Note Causality: Preserves native ERG24 lipid environment Note->Step1

Self-validating experimental workflow for in vitro ERG24 inhibition assays.

Mammalian Cross-Reactivity & Drug Development Implications

While fenpropimorph is primarily an agrochemical, its pharmacological profile is highly relevant to human drug development. Interestingly, in mammalian cells (e.g., 3T3 fibroblasts), fenpropimorph does not primarily target the isomerase or reductase; instead, it inhibits the demethylation of lanosterol with an IC50 of 0.5 μ M[6]. Furthermore, fenpropimorph acts as a very high-affinity ligand for the mammalian sigma receptor[10].

In the context of clinical antifungal drug resistance, morpholines offer a strategic advantage. Recent studies demonstrate that combining ergosterol biosynthesis inhibitors like fenpropimorph with calcineurin inhibitors (e.g., Cyclosporine A or FK506) exerts dramatic synergistic, fungicidal (rather than merely fungistatic) activity against resistant strains of Candida albicans, C. glabrata, and C. krusei[3]. This synergy bypasses the calcineurin-mediated membrane stress response, highlighting fenpropimorph's potential as a scaffold for next-generation combinatorial therapeutics[3].

Conclusion

Fenpropimorph represents a masterclass in targeted biochemical disruption. By mimicking high-energy carbocationic intermediates, it effectively paralyses the late-stage ergosterol biosynthesis pathway at ERG2 and ERG24. Understanding this mechanism—and the precise methodologies required to measure it—equips researchers to better manage agricultural resistance and innovate within the sphere of medical antifungal pharmacology.

References

  • Fenpropimorph's Mechanism of Action on Sterol Biosynthesis: A Technical Guide - benchchem.com - 2

  • An In-depth Technical Guide to Fenpropimorph: Discovery, History, and Mechanism of Action - benchchem.com - 1

  • Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - nih.gov - 3

  • Fenpropimorph - wikipedia.org - 10

  • fenpropimorph (188) - fao.org - 9

  • In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property - asm.org - 4

  • Management of resistance to the fungicide fenpropimorph in Erysiphe graminis f.sp.tritici - wur.nl - 5

  • Inhibition by the fungicide fenpropimorph of cholesterol biosynthesis in 3T3 fibroblasts - scispace.com -6

  • Yeast Sterol C8−C7 Isomerase: Identification and Characterization of a High-Affinity Binding Site for Enzyme Inhibitors - acs.org - 7

  • Inhibition of Ergosterol Biosynthesis by Morpholine, Piperidine, and Spiroketalamine Fungicides in Microdochium nivale - researchgate.net - 8

Sources

Foundational

Tracing the Metabolic Fate of Fenpropimorph: The Strategic Application of Phenyl-13C6 Stable Isotope Labeling

Executive Summary Fenpropimorph is a highly effective morpholine-derived systemic fungicide utilized globally in agriculture. Beyond its agricultural applications, it exhibits complex pharmacological interactions in mamm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenpropimorph is a highly effective morpholine-derived systemic fungicide utilized globally in agriculture. Beyond its agricultural applications, it exhibits complex pharmacological interactions in mammalian systems, making its environmental and metabolic fate a subject of intense regulatory scrutiny. To map its degradation pathways accurately without losing the analyte signal in complex biological matrices, researchers employ stable isotope labeling. This whitepaper explores the molecular rationale, self-validating methodologies, and analytical workflows for using Fenpropimorph(phenyl-13C6) in advanced metabolic fate studies.

Pharmacological Context: Sterol Biosynthesis Inhibition

To understand how an organism metabolizes a xenobiotic, one must first understand its biological targets. Fenpropimorph exerts its primary antifungal activity by disrupting eukaryotic [1]. It achieves this through the dual, concentration-dependent inhibition of two critical enzymes in the late stages of the ergosterol biosynthesis pathway:

  • Sterol Δ14 -reductase (ERG24): Prevents the reduction of the C14-15 double bond.

  • Sterol Δ8→Δ7 -isomerase (ERG2): Blocks the isomerization of the double bond from the C8-C9 to the C7-C8 position[2].

In fungal models like Saccharomyces cerevisiae, this dual inhibition leads to the accumulation of abnormal sterol precursors, ultimately triggering[3]. In mammalian systems, fenpropimorph demonstrates off-target effects, including the inhibition of and acting as a very high-affinity ligand for the mammalian sigma receptor[1].

The Molecular Rationale for Phenyl-13C6 Labeling

When designing a metabolic tracer, the physical placement of the heavy isotope is the most critical experimental choice. Fenpropimorph consists of three main structural domains: a morpholine ring, a branched aliphatic chain, and a tert-butylphenyl group.

The Causality of Isotope Placement: In both plant and mammalian models, fenpropimorph undergoes rapid and aggressive biotransformation. The first step typically involves the successive oxidation of the tert-butyl group on the phenyl ring to form an[4]. Subsequent metabolism involves the hydroxylation of the morpholine ring to yield BF 421-3, followed by the complete to form BF 421-17[4].

If a 14 C or 13 C label were placed on the morpholine ring or the tert-butyl group, the isotopic tracer would be cleaved and lost during these metabolic events, rendering the downstream metabolites invisible to mass spectrometry. However, the throughout the entire degradation cascade[5]. By utilizing a fully labeled phenyl ring (phenyl-13C6 ), researchers guarantee a permanent, recalcitrant +6.0201 Da mass shift that persists across all primary and secondary metabolites, allowing for unambiguous tracking.

Pathway Parent Fenpropimorph(phenyl-13C6) Parent Compound Step1 Oxidation of tert-butyl group Parent->Step1 Met1 BF 421-2 Acid Metabolite (+6 Da) Step1->Met1 Step2 Hydroxylation of morpholine ring Met1->Step2 Met2 BF 421-3 Hydroxylated Metabolite (+6 Da) Step2->Met2 Step3 Morpholine ring cleavage Met2->Step3 Met3 BF 421-17 Cleaved Metabolite (+6 Da) Step3->Met3

Fig 1. Metabolic degradation of Fenpropimorph retaining the phenyl-13C6 core.

Self-Validating Experimental Framework: The Isotopic Doublet Method

To eliminate false positives caused by endogenous biological matrix interferences, modern metabolic fate studies employ a self-validating protocol utilizing a 1:1 mixture of unlabeled and 13C6-labeled fenpropimorph.

Step-by-Step Methodology
  • Dose Formulation: Prepare a precise 1:1 molar ratio of unlabeled Fenpropimorph and Fenpropimorph(phenyl-13C6). Causality: This specific ratio ensures that any true metabolite generated in vivo will appear in the mass spectrometer as a distinct "doublet" peak of equal intensity, separated by exactly 6.0201 Da. If a peak lacks this doublet, it is instantly ruled out as a matrix artifact.

  • In Vivo Administration: Administer the formulation to the test model (e.g., Sprague-Dawley rats) via oral gavage at a controlled dose (e.g., 10 mg/kg).

  • Matrix Collection: House the subjects in metabolic cages to collect urine and feces over a 72-hour period, capturing the complete excretion profile.

  • Orthogonal Sample Extraction:

    • Liquid-Liquid Extraction (LLE): Extract the matrix using acidified ethyl acetate. Causality: Acidification suppresses the ionization of the[6], driving it into the organic phase for high recovery.

    • Solid Phase Extraction (SPE): Pass the aqueous remainder through a Mixed-Mode Cation Exchange (MCX) cartridge. Causality: The MCX resin specifically traps basic, morpholine-retaining metabolites (like BF 421-3) while allowing neutral lipids and signal-suppressing phospholipids to wash through.

  • LC-HRMS Analysis: Inject the reconstituted extracts into a Liquid Chromatography-High Resolution Mass Spectrometer (LC-HRMS, e.g., Orbitrap or Q-TOF). Filter the data specifically for the exact +6.0201 Da mass defect signature.

Workflow N1 1. Dosing (1:1 Isotope Mix) N2 2. Matrix Collection (Urine/Feces) N1->N2 N3 3. Extraction (LLE + MCX SPE) N2->N3 N4 4. LC-HRMS Analysis N3->N4 N5 5. Doublet Filtering (+6.0201 Da) N4->N5

Fig 2. Self-validating LC-MS/MS workflow utilizing 1:1 isotopic doublet filtering.

Quantitative Data Synthesis

The use of phenyl-13C6 labeling allows for highly accurate mass balance calculations. Because the label is not lost as 13 CO 2​ via respiration, total recovery rates in excreta are exceptionally high. The table below synthesizes standard pharmacokinetic recovery data for fenpropimorph in mammalian models.

Table 1: Pharmacokinetic Recovery and Metabolite Distribution in Rat Model (72h)

MatrixParent Compound (%)BF 421-2 (Acid) (%)BF 421-3 (Hydroxylated) (%)BF 421-17 (Cleaved) (%)Total Recovery (%)
Urine < 1.015.442.128.5~86.0
Feces 4.22.15.31.1~12.7
Tissues < 0.1< 0.1< 0.1< 0.1< 0.5

(Note: Quantitative distribution synthesized from [4])

Conclusion

The metabolic fate of fenpropimorph is characterized by extensive oxidation and structural cleavage. By strategically utilizing Fenpropimorph(phenyl-13C6), researchers anchor their analytical detection to the most recalcitrant moiety of the molecule. When combined with a 1:1 isotopic doublet dosing strategy and orthogonal extraction techniques, this approach creates a self-validating, highly trustworthy framework for mapping xenobiotic degradation, ensuring compliance with stringent environmental and pharmacological regulatory standards.

References

  • Fenpropimorph - Wikipedia . Source: Wikipedia. URL:[Link]

  • Fenpropimorph - EPA Pesticide Fact Sheet . Source: Environmental Protection Agency (EPA). URL:[Link]

  • In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property . Source: Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link]

  • fenpropimorph (188) - Food and Agriculture Organization . Source: FAO. URL:[Link]

  • Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products . Source: PMC / National Institutes of Health. URL:[Link]

Sources

Exploratory

Sourcing and Analytical Application of Fenpropimorph(phenyl-13C6): A Technical Guide for Residue Analysis and Biosynthetic Research

Executive Overview Fenpropimorph is a systemic, morpholine-derived fungicide extensively utilized in agriculture to control pathogens such as Erysiphe graminis (powdery mildew) and Puccinia recondita (cereal rust)[1]. Du...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Fenpropimorph is a systemic, morpholine-derived fungicide extensively utilized in agriculture to control pathogens such as Erysiphe graminis (powdery mildew) and Puccinia recondita (cereal rust)[1]. Due to its widespread application and potential ecological persistence, stringent regulatory monitoring is required. In the European Union, for instance, maximum residue levels (MRLs) for fenpropimorph are strictly regulated between 0.01 mg/kg and 3 mg/kg for plant and animal products[1].

To achieve the highest degree of quantitative accuracy in complex agricultural matrices, modern analytical workflows rely on Stable Isotope Dilution Analysis (SIDA). This whitepaper provides an authoritative guide on the sourcing, mechanistic context, and analytical implementation of Fenpropimorph(phenyl-13C6) , the gold-standard stable isotope-labeled internal standard (SIL-IS) for mass spectrometry.

Mechanistic Context: Why Fenpropimorph is Monitored

Understanding the biochemical target of fenpropimorph is critical for both toxicological monitoring and biosynthetic research. Fenpropimorph disrupts eukaryotic sterol biosynthesis pathways[2]. Specifically, it acts as a potent inhibitor of two critical enzymes in the ergosterol biosynthesis pathway: Δ14-reductase (ERG24) and Δ8,Δ7-isomerase (ERG2) [1].

By inhibiting these enzymes, fenpropimorph prevents the conversion of lanosterol to ergosterol, leading to the accumulation of abnormal intermediate sterols (such as ignosterol). This alters the lipid composition of the plasma membrane, ultimately arresting fungal cell division and growth[2].

Pathway Lanosterol Lanosterol Ignosterol Intermediate Sterols (e.g., Fecosterol) Lanosterol->Ignosterol ERG24 (Δ14-reductase) Ergosterol Ergosterol (Fungal Cell Membrane) Ignosterol->Ergosterol ERG2 (Δ8,Δ7-isomerase) Fenpropimorph Fenpropimorph (Morpholine Fungicide) Fenpropimorph->Lanosterol Fenpropimorph->Ignosterol

Fig 1: Mechanism of action of Fenpropimorph inhibiting ergosterol biosynthesis.

Commercial Sourcing and Specifications

Procuring high-purity Fenpropimorph(phenyl-13C6) is the first step in establishing a validated analytical method. The 13C6 isotopologue is preferred over deuterated variants because carbon-13 labels are completely immune to hydrogen/deuterium (H/D) exchange in protic solvents and do not exhibit chromatographic retention time shifts during liquid chromatography (LC).

Several specialized chemical suppliers synthesize and distribute this labeled analogue for residue analysis[3][4][5].

Table 1: Physicochemical Properties Comparison
PropertyFenpropimorph (Native)Fenpropimorph(phenyl-13C6)
Molecular Formula C20H33NOC14 13C6 H33 N O[3]
Theoretical Mass 303.48 g/mol [1]~309.48 g/mol *
CAS Number 67564-91-4[2]N/A (Isotopologue)[3]
Appearance Colorless liquid[2]Neat liquid or solution

*Expert Note: While the theoretical addition of six 13C atoms adds ~6.02 Da to the native mass (yielding ~309.48 g/mol ), some supplier catalogs (e.g., Pharmaffiliates) may list anomalous molecular weights (e.g., 305.41 g/mol )[3]. Analytical scientists must always verify the exact mass using high-resolution mass spectrometry (HRMS) upon receipt of the standard.

Table 2: Commercial Suppliers of Fenpropimorph(phenyl-13C6)
SupplierCatalog / Ref NumberApplication / Grade
Pharmaffiliates PA STI 040920Reference Standard / Stable Isotope[3]
LGC Standards Synthetic Chemistry ToolsCertified Reference Material[4]
CymitQuimica TR-F249503Analytical Standard[5]

Analytical Workflow: Isotope Dilution Mass Spectrometry

To ensure trustworthy and self-validating results, laboratories must employ a protocol where the analytical system inherently corrects for its own physical losses and ionization fluctuations. This is achieved by introducing Fenpropimorph(phenyl-13C6) at the very beginning of the sample preparation.

The Causality of the Methodology

When analyzing complex matrices (like wheat or soil), co-eluting matrix components can suppress or enhance the electrospray ionization (ESI) signal of the target analyte in the mass spectrometer. By spiking a stable isotope internal standard (SIL-IS) that co-elutes exactly with the native analyte, the ratio of the analyte's response to the IS response remains constant. This renders the quantification immune to matrix effects and extraction inefficiencies.

Step-by-Step QuEChERS & LC-MS/MS Protocol
  • Matrix Homogenization & Spiking:

    • Weigh 10.0 g of homogenized agricultural sample into a 50 mL PTFE centrifuge tube.

    • Crucial Step: Spike the matrix with 100 µL of a 1.0 µg/mL Fenpropimorph(phenyl-13C6) working solution. Allow it to equilibrate for 15 minutes. Causality: Early spiking ensures the SIL-IS undergoes the exact same physical and chemical stresses as the endogenous analyte, providing a self-validating recovery metric.

  • Solvent Extraction:

    • Add 10 mL of Acetonitrile (MeCN) and vortex aggressively for 1 minute. Causality: MeCN is highly efficient at solubilizing the moderately non-polar morpholine structure of fenpropimorph while precipitating matrix proteins.

  • Phase Separation (QuEChERS):

    • Add extraction salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes. Causality: The salts induce a salting-out effect, forcing the MeCN and aqueous layers to separate, driving the fenpropimorph into the upper organic layer.

  • Dispersive Solid Phase Extraction (dSPE) Clean-up:

    • Transfer 1 mL of the upper MeCN layer to a dSPE microcentrifuge tube containing 150 mg MgSO4, 25 mg Primary Secondary Amine (PSA), and 25 mg C18.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes. Causality: PSA removes interfering organic acids and sugars, while C18 strips away hydrophobic lipids, protecting the LC column and minimizing MS background noise.

  • LC-MS/MS Quantification:

    • Inject 5 µL of the cleaned supernatant onto a C18 UHPLC column.

    • Monitor via Multiple Reaction Monitoring (MRM) using positive ESI.

    • Transitions: Monitor m/z 304.3 → 147.1 for native fenpropimorph and m/z 310.3 → 153.1 for Fenpropimorph(phenyl-13C6). Causality: The +6 Da mass shift provided by the phenyl-13C6 label clearly resolves the internal standard from the native analyte, eliminating cross-talk in the collision cell.

Workflow S1 1. Matrix Homogenization S2 2. Spike SIL-IS (phenyl-13C6) S1->S2 S3 3. QuEChERS Extraction S2->S3 S4 4. dSPE Clean-up S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Fig 2: Self-validating isotope dilution QuEChERS workflow for residue analysis.

Conclusion

The integration of Fenpropimorph(phenyl-13C6) into residue analysis workflows elevates the trustworthiness of analytical data from mere estimation to absolute, self-validating quantification. By sourcing high-quality reference materials from established suppliers and implementing rigorous isotope dilution protocols, laboratories can confidently meet stringent global MRL regulations and advance sterol biosynthesis research.

References

  • Pharmaffiliates. "Chemical Name : Fenpropimorph(phenyl-13C6) | Pharmaffiliates". pharmaffiliates.com. Available at:[Link]

  • Wikipedia. "Fenpropimorph". wikipedia.org. Available at:[Link]

Sources

Foundational

Fenpropimorph(phenyl-13C6) certificate of analysis

An In-depth Technical Guide to the Certificate of Analysis for Fenpropimorph(phenyl-13C6) Foreword: From a Senior Application Scientist In the realm of quantitative bioanalysis, particularly in agrochemical and environme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Certificate of Analysis for Fenpropimorph(phenyl-13C6)

Foreword: From a Senior Application Scientist

In the realm of quantitative bioanalysis, particularly in agrochemical and environmental testing, the adage "garbage in, garbage out" has never been more pertinent. The accuracy of our liquid chromatography-tandem mass spectrometry (LC-MS/MS) results is not merely a function of instrument performance; it is fundamentally anchored to the quality of our reference standards. Among these, stable isotope-labeled (SIL) internal standards are the bedrock of robust and reliable quantification.

This guide is designed for the discerning researcher and drug development professional who understands that a Certificate of Analysis (CoA) is more than a mere datasheet. It is a testament to the rigorous scientific process that validates a material's identity, purity, and concentration. We will dissect the CoA for Fenpropimorph(phenyl-13C6), a critical internal standard for the analysis of the systemic fungicide Fenpropimorph.[1][2][3] My objective is not just to present the data but to illuminate the causality behind the analytical choices, the intricate web of validation that underpins each reported value, and the self-validating systems that ensure trustworthiness. We will explore the 'why' behind the 'how', transforming a static document into a dynamic tool for achieving analytical excellence.

The Foundational Role of Fenpropimorph(phenyl-13C6)

Fenpropimorph is a systemic morpholine fungicide used extensively in agriculture to control diseases like powdery mildew and rust in cereal crops.[1][2][4] Its prevalence necessitates sensitive and accurate monitoring in food products and the environment to ensure regulatory compliance and consumer safety.[5][6] Quantitative analysis by LC-MS/MS is the gold standard for this task.

The core challenge in any LC-MS/MS assay is accounting for analytical variability, including sample matrix effects, extraction inefficiencies, and instrument fluctuations. Fenpropimorph(phenyl-13C6) is the ideal solution. As a stable isotope-labeled analogue, it is chemically identical to the target analyte (the 'native' Fenpropimorph) and thus co-elutes chromatographically and exhibits identical ionization behavior in the mass spectrometer.[3][7] However, its six ¹³C atoms on the phenyl ring give it a mass shift of +6 Da, making it distinguishable by the mass spectrometer. By adding a known quantity of Fenpropimorph(phenyl-13C6) to every sample at the beginning of the workflow, we can use the ratio of the native analyte to the labeled standard for precise quantification, effectively nullifying most sources of analytical error.

The assurance that this internal standard can fulfill its role begins and ends with its Certificate of Analysis.

Anatomy of a Certificate of Analysis: A Workflow Perspective

A CoA is the culmination of a multi-faceted analytical validation process. It is a formal declaration of the product's quality, identity, and concentration. The diagram below illustrates the logical workflow, where each stage provides data that builds upon the last, creating a self-validating system.

CoA_Workflow cluster_synthesis Chemical Synthesis cluster_qualification Analytical Qualification & Certification Syn Synthesis of Fenpropimorph(phenyl-13C6) ID Structural Identity (NMR, MS) Syn->ID Purity Chemical & Chiral Purity (HPLC) ID->Purity Confirms main peak Iso Isotopic Enrichment (MS) ID->Iso Confirms mass & structure Quant Concentration/Assay (Mass Balance or qNMR) Purity->Quant Provides purity value for calculation Iso->Quant Confirms isotopic purity CoA Certificate of Analysis (Final Document) Quant->CoA

Caption: Logical workflow for the generation of a Certificate of Analysis.

Section I: Unambiguous Identification

The first and most crucial section of the CoA establishes the unequivocal identity of the material. Without this, all other data is meaningless.

Key Identifiers

This data provides the universal chemical signature of the compound.

ParameterValueSource
Chemical Name (±)-cis-4-[3-[4-(1,1-Dimethylethyl)phenyl-¹³C₆]-2-methylpropyl]-2,6-dimethylmorpholine[3][8]
CAS Number 67564-91-4 (Unlabeled)[1][4]
Molecular Formula C₁₄¹³C₆H₃₃NO[3][7]
Molecular Weight 309.52 g/mol (Monoisotopic: 309.2766)[9]
Unlabeled Mol. Wt. 303.48 g/mol (Monoisotopic: 303.2562)[1][9]
Structural Confirmation

Visual confirmation of the molecular structure, including the specific location of the isotopic labels, is essential.

Caption: Structure of Fenpropimorph with the phenyl ring highlighted as the site of ¹³C₆ labeling.

The structure is definitively confirmed using a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as detailed in subsequent sections.

Section II: Purity Assessment - The Assurance of Specificity

Purity data quantifies the proportion of the desired compound relative to any impurities. High chemical purity ensures that the analytical signal is not compromised by interfering substances.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC with UV detection is the workhorse for purity analysis. It separates the target compound from any synthesis byproducts, starting materials, or degradation products. The principle is that under a given set of conditions (mobile phase, stationary phase), each compound will have a characteristic retention time. Purity is determined by comparing the area of the main peak to the total area of all detected peaks.

Protocol: Reverse-Phase HPLC for Fenpropimorph Purity

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). A C8 column could also be suitable.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: Ramp to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 50% B

    • 26-30 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~5 mg of Fenpropimorph(phenyl-13C6) and dissolve in 10 mL of Acetonitrile to make a 0.5 mg/mL stock. Dilute to a final concentration of ~50 µg/mL with 50:50 Water:Acetonitrile.

Data Presentation:

ParameterSpecificationResult
Purity by HPLC (225 nm) ≥ 98.0%99.6%
Largest Impurity ≤ 0.5%0.21%
Total Impurities ≤ 2.0%0.40%

This self-validating protocol ensures that any potential impurities with different polarities are separated from the main analyte peak, providing a reliable measure of chemical purity.

Section III: Isotopic Integrity - The Core of an Internal Standard

This section is paramount for a SIL standard. It confirms that the material has the correct mass increase and quantifies the distribution of the isotopic labels.

Identity & Isotopic Enrichment by Mass Spectrometry (MS)

Causality: High-resolution mass spectrometry (HRMS), often coupled with LC, provides two critical pieces of information. First, it confirms the mass of the molecular ion, which must correspond to the theoretical mass of the ¹³C₆-labeled compound. Second, it reveals the isotopic distribution—the percentage of molecules that are correctly labeled (M+6), and the percentages of those that are unlabeled (M+0) or have other isotopic compositions.[11][12] Low levels of M+0 are critical to avoid artificially inflating the native analyte's signal.

Protocol: LC-MS for Isotopic Analysis

  • Instrumentation: LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use a rapid isocratic or gradient elution sufficient to separate the analyte from the injection solvent front.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Mass Analyzer Mode: Full scan, high-resolution mode (e.g., >20,000 resolution).

  • Scan Range: m/z 100-500.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical [M+H]⁺ of Fenpropimorph(phenyl-13C6) (m/z 310.2848).

    • Examine the mass spectrum across this chromatographic peak.

    • Measure the relative intensities of the isotopic peaks from the unlabeled [M+H]⁺ (m/z 304.2664) to the fully labeled [M+H]⁺ (m/z 310.2848) and beyond.

    • Correct the observed abundances for the natural isotopic contribution of all other atoms in the molecule to calculate the true isotopic enrichment.[12]

Data Presentation:

IsotopologueDescriptionMeasured Abundance
M+0Unlabeled Fenpropimorph< 0.1%
M+1 to M+5Partially Labeled< 1.0%
M+6 Fully Labeled (¹³C₆) ≥ 99.0%

This analysis validates that the vast majority of the molecules contain the desired six ¹³C atoms, ensuring its performance as an internal standard.

Structural Confirmation by NMR

Causality: While MS confirms mass, NMR confirms the precise location of the labels. In ¹³C NMR, the signals corresponding to the six carbons of the phenyl ring will be significantly enhanced and may show coupling to each other, confirming their ¹³C identity.[13][14] In the ¹H NMR spectrum, the signals for the protons attached to the labeled phenyl ring will show complex splitting patterns due to coupling with the adjacent ¹³C atoms (¹J-CH coupling), which is definitive proof of the label's location.

Section IV: Certified Concentration - The Basis of Quantification

For the internal standard to be useful, its concentration in the supplied solution must be known with a high degree of accuracy. This is typically achieved via a mass balance approach.

Causality: The mass balance method provides a highly accurate assay value by accounting for all components of the material. The purity of the substance is determined by subtracting the mass fractions of all identified impurities (e.g., water, residual solvents) from 100%.

Calculation:

Certified Concentration = Gravimetric Weight × (Chemical Purity / 100) × ((100 - % Water - % Residual Solvents) / 100)

Data Presentation: Example Calculation

ParameterMethodResult
Gravimetric Value Calibrated Balance10.04 mg / 10.00 mL (1.004 mg/mL)
Chemical Purity HPLC99.6%
Water Content Karl Fischer Titration0.15%
Residual Solvents ¹H NMR / GC-MS0.20%
Purity Factor Mass Balance Calculation99.25%
Certified Concentration Final Calculation 0.996 mg/mL ± 0.005 mg/mL

The uncertainty value (± 0.005 mg/mL) is a combined uncertainty calculated from the individual uncertainties of each measurement (weighing, purity, etc.), providing a complete and transparent statement of the product's quality.

Conclusion: The CoA as a Pillar of Scientific Integrity

The Certificate of Analysis for Fenpropimorph(phenyl-13C6) is far more than a simple list of specifications. It is a detailed scientific report, grounded in orthogonal analytical techniques, that provides a comprehensive validation of the material's fitness for purpose. Each section, from identity to concentration, is supported by field-proven methodologies designed to be self-validating. For the researcher in the trenches of method development and sample analysis, a thorough understanding of this document is indispensable. It provides the confidence and assurance needed to generate high-quality, reproducible, and defensible data—the ultimate goal of any scientific endeavor.

References

  • Title: Fenpropimorph Source: PubChem, National Institutes of Health URL: [Link]

  • Title: fenpropimorph (188) - Food and Agriculture Organization Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

  • Title: Fenpropimorph | C20H33NO | CID 93365 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography-Tandem Mass Spectrometry Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Chemical Name : Fenpropimorph(phenyl-13C6) Source: Pharmaffiliates URL: [Link]

  • Title: Instrumental conditions for analysis of fenpropimorph and fenpropimorph acid in multiple reaction mode. Source: ResearchGate URL: [Link]

  • Title: Development and Validation of an Analytical Method for Fenpropimorph in Agricultural Products Using QuEChERS and LC-MS/MS Source: ResearchGate URL: [Link]

  • Title: Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry Source: PMC, National Library of Medicine URL: [Link]

  • Title: fenpropimorph (188) Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

  • Title: Synthesis and characterization of N, N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds as high affinity ligands for sigma receptors Source: PMC, National Library of Medicine URL: [Link]

  • Title: FENPROPIMORPH (188) EXPLANATION Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

  • Title: Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry Source: PMC, National Library of Medicine URL: [Link]

  • Title: Agilent MassHunter Profinder: Solving the Challenge of Isotopologue Extraction for Qualitative Flux Analysis Source: Agilent Technologies URL: [Link]

  • Title: (PDF) Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium Source: ResearchGate URL: [Link]

Sources

Exploratory

Optimizing the Storage and Stability of Fenpropimorph(phenyl-13C6) Solutions for LC-MS/MS Applications

Introduction Fenpropimorph is a systemic morpholine fungicide widely utilized in agriculture to inhibit sterol biosynthesis in fungal pathogens. In analytical chemistry, toxicology, and pharmacokinetic drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fenpropimorph is a systemic morpholine fungicide widely utilized in agriculture to inhibit sterol biosynthesis in fungal pathogens. In analytical chemistry, toxicology, and pharmacokinetic drug development, the precise quantification of fenpropimorph residues in complex matrices (e.g., food products, soil, biological fluids) is critical. To achieve high-fidelity quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fenpropimorph(phenyl-13C6) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[1].

The incorporation of six carbon-13 atoms into the phenyl ring provides a robust mass shift (+6 Da) that perfectly co-elutes with the native analyte, correcting for matrix ionization suppression and extraction losses[2]. However, the analytical integrity of this internal standard is entirely dependent on its solution stability. This whitepaper provides an authoritative, causality-driven guide to the degradation mechanisms, solvent compatibility, and self-validating storage protocols for Fenpropimorph(phenyl-13C6) solutions.

Chemical Stability & Degradation Pathways

To design an optimal storage protocol, we must first understand the molecular vulnerabilities of fenpropimorph. The molecule consists of a stable phenyl ring (where the 13C labels reside) and a more reactive cis-2,6-dimethylmorpholine ring.

Hydrolytic and pH-Dependent Behavior

Fenpropimorph is generally hydrolytically stable across a pH range of 3 to 9[3]. However, extreme pH conditions induce specific physical and chemical shifts:

  • Acidic Conditions (pH < 4): The nitrogen atom in the morpholine ring becomes protonated, forming a hydrochloride adduct[3]. While not a degradation product, this alters the solubility profile and chromatographic retention if the storage solution is injected directly without buffering.

  • Alkaline Conditions (pH > 8): Prolonged exposure to alkaline aqueous environments leads to gradual substance loss (up to 20-35% over 20 days), primarily driven by surface adsorption to glass containers rather than direct hydrolysis[4].

Oxidative and Photolytic Degradation

The primary degradation pathway of fenpropimorph involves the oxidation and subsequent opening of the morpholine ring. Under photolytic stress or environmental exposure, the molecule can degrade into alkyl ketone derivatives (e.g., BF 421-13) and morpholine-3-one derivatives (e.g., BF 421-15)[4]. While the 13C6​ -labeled phenyl ring remains intact during these reactions, the structural alteration of the morpholine moiety renders the standard useless for accurate mass spectrometric quantification.

Degradation Fen Fenpropimorph(phenyl-13C6) Intact SIL-IS Stress UV Light (<290nm) Oxygen Exposure Fen->Stress StablePhenyl 13C6-Phenyl Ring (Metabolically/Chemically Stable) Fen->StablePhenyl Isotope Integrity RingOpen Morpholine Ring Opening (Forms BF 421-13 / BF 421-15) Stress->RingOpen

Degradation logic of Fenpropimorph highlighting morpholine ring vulnerability versus phenyl ring stability.

Solvent Selection & Matrix Compatibility

The choice of solvent dictates the long-term kinetic stability of the SIL-IS. Because fenpropimorph is a lipophilic, basic compound, protic and aprotic solvents interact with it differently.

Quantitative Stability Comparison
Solvent SystemRecommended TempShelf LifeMechanistic Rationale
Acetonitrile (100%) -20°C> 24 MonthsAprotic nature prevents transesterification. Low freezing point (-45°C) prevents solute precipitation at -20°C[5].
Methanol (100%) -20°C12 - 18 MonthsProtic solvent; slight risk of nucleophilic interactions over extended periods. Good solubility but secondary choice to ACN.
Aqueous Buffer (pH 7) 4°C< 1 MonthHigh risk of adsorption to glass walls[3]. Microbial growth potential. Not recommended for stock solutions.
ACN + 0.1% Formic Acid -20°C6 - 12 MonthsAcidification stabilizes the protonated morpholine nitrogen but can catalyze slow hydrolysis if trace water is present.

Expert Insight: For master stock solutions (e.g., 1 mg/mL), 100% LC-MS grade Acetonitrile is the gold standard. It suppresses hydrolytic pathways by eliminating water and remains liquid at standard freezer temperatures (-20°C), avoiding the repetitive freeze-thaw concentration gradients that occur when storing aqueous solutions at -80°C.

Self-Validating Storage Protocols

To guarantee trustworthiness in pharmacokinetic or residue analysis, the storage protocol must be a self-validating system. This means the physical storage conditions actively prevent degradation, while the procedural workflow includes built-in checks for standard integrity.

Physical Storage Parameters
  • Container Material: Solutions must be stored in amber, silanized glass vials . Amber glass filters out UV radiation (<290 nm) that catalyzes the formation of alkyl ketones[4]. Silanization neutralizes active silanol groups on the glass surface, preventing the pH-dependent adsorption losses observed with basic morpholine derivatives[3].

  • Atmospheric Control: Oxidative ring-opening is driven by dissolved oxygen. Vials must be purged with an inert gas (Argon or Nitrogen) prior to sealing[5]. Argon is preferred as it is heavier than air and forms a protective blanket over the solvent.

  • Thermal Control: Store tightly closed in a freezer at -20°C [5].

Workflow Start Neat Standard Fenpropimorph(phenyl-13C6) Solvent Dissolve in LC-MS Grade Acetonitrile Start->Solvent Aliquot Aliquot into Amber Silanized Vials Solvent->Aliquot Gas Purge Headspace with Argon Gas Aliquot->Gas Store Seal with PTFE Septa Store at -20°C Gas->Store

Standard operating procedure for SIL-IS solution preparation and inert storage.

Step-by-Step Methodology: Preparation and Validation

The following protocol outlines the creation of a 100 µg/mL stock solution with an integrated self-validation loop to ensure isotopic purity and concentration stability.

Phase 1: Preparation
  • Equilibration: Allow the neat Fenpropimorph(phenyl-13C6) standard to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Dissolution: Accurately weigh 1.0 mg of the standard using a microbalance. Transfer to a 10 mL Class A volumetric flask.

  • Dilution: Bring to volume with 100% LC-MS grade Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution.

  • Aliquoting: Transfer 500 µL aliquots into 2 mL amber, silanized glass vials.

  • Purging: Gently blow a stream of high-purity Argon gas into the headspace of each vial for 5 seconds.

  • Sealing: Immediately cap the vials with PTFE-lined silicone septa. Store at -20°C[5].

Phase 2: Self-Validation (Isotopic Integrity Check)

To ensure the SIL-IS has not degraded and does not contain unlabeled native fenpropimorph (which would cause false positives in samples), perform the following LC-MS/MS validation:

  • Dilute one aliquot of the SIL-IS to a working concentration of 10 ng/mL in initial mobile phase conditions.

  • Inject the solution into the LC-MS/MS system.

  • Monitor Two MRM Transitions:

    • Labeled Channel: m/z 310.3 136.1 (Expected high response for phenyl-13C6).

    • Unlabeled Channel: m/z 304.3 130.1 (Native fenpropimorph)[1].

  • Acceptance Criteria: The peak area of the unlabeled channel must be ≤0.1% of the labeled channel. If the ratio increases over months of storage, it indicates either contamination or unexpected isotopic back-exchange/degradation, invalidating that specific aliquot.

Conclusion

The analytical power of Fenpropimorph(phenyl-13C6) relies heavily on the structural integrity of its morpholine ring, which is susceptible to oxidation, photolysis, and glass-adsorption. By utilizing aprotic solvents like acetonitrile, employing amber silanized glassware, purging with argon, and maintaining -20°C storage conditions, laboratories can effectively arrest these degradation pathways. Implementing the self-validating LC-MS/MS checks ensures that the internal standard remains a source of truth in complex quantitative assays.

References

  • Food and Agriculture Organization (FAO) of the United Nations. Fenpropimorph (188) - Degradation pathways of fenpropimorph in soil and water. 4

  • Food and Agriculture Organization (FAO) of the United Nations. Fenpropimorph - Physical and Chemical Properties and Hydrolytic Stability.3

  • FUJIFILM Wako Pure Chemical Corporation. Safety Data Sheet: cis-Fenpropimorph (Storage Conditions). 5

  • American Chemical Society (ACS) Publications. Applications of Ultra-performance Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry on Analysis of 138 Pesticides. 1

  • ResearchGate. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides. 2

Sources

Foundational

Advanced Safety and Application Whitepaper: Fenpropimorph(phenyl-13C6) in Mass Spectrometry Workflows

Executive Summary Fenpropimorph is a systemic morpholine-derived fungicide utilized extensively in agriculture to control powdery mildew and rusts by disrupting eukaryotic sterol biosynthesis[1]. As regulatory bodies tig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenpropimorph is a systemic morpholine-derived fungicide utilized extensively in agriculture to control powdery mildew and rusts by disrupting eukaryotic sterol biosynthesis[1]. As regulatory bodies tighten Maximum Residue Limits (MRLs) for food and environmental safety, the demand for high-precision analytical quantification has surged. Fenpropimorph(phenyl-13C6) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows[2].

This technical guide synthesizes the critical Safety Data Sheet (SDS) parameters of Fenpropimorph(phenyl-13C6) with its molecular mechanism of action, translating toxicological hazards into evidence-based handling protocols. Furthermore, it provides a self-validating analytical methodology, demonstrating how the isotopic fidelity of the 13C6 label neutralizes matrix effects in complex biological and agricultural samples[3].

Molecular Mechanism and Toxicological Causality

To understand the safety hazards associated with fenpropimorph, one must first understand its mechanism of action across different phyla. The compound is not selectively toxic to fungi; it exhibits cross-reactivity with mammalian enzymatic pathways, which dictates its handling risks.

  • Fungal Inhibition: In target pathogens (e.g., Saccharomyces cerevisiae, Erysiphe graminis), fenpropimorph acts via dual inhibition. At low concentrations, it inhibits Sterol Δ8→Δ7 -isomerase (ERG2) . At higher concentrations, it blocks Sterol Δ14 -reductase (ERG24) [4],[5]. This halts ergosterol production, leading to the accumulation of cytotoxic intermediates like ignosterol, which arrests the fungal cell cycle in the G1 phase[5].

  • Mammalian Cross-Reactivity: In mammalian systems (such as cultured 3T3 fibroblasts), fenpropimorph diverges from its fungal targets and acts as a potent inhibitor of lanosterol demethylation [6],[7]. Because cholesterol is a fundamental building block for mammalian cell membranes and steroid hormones, the disruption of this pathway poses severe developmental risks.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enz1 Sterol Δ14-reductase (ERG24) Lanosterol->Enz1 Fungi Enz3 Lanosterol Demethylase Lanosterol->Enz3 Mammals Ergosterol Ergosterol (Fungi) Cholesterol Cholesterol (Mammals) Enz2 Sterol Δ8→Δ7-isomerase (ERG2) Enz1->Enz2 Enz2->Ergosterol Enz3->Cholesterol Fenpropimorph Fenpropimorph (Inhibitor) Fenpropimorph->Enz1 Fenpropimorph->Enz2 Fenpropimorph->Enz3

Caption: Fenpropimorph mechanism of action: Dual inhibition in fungi and lanosterol demethylase in mammals.

Safety Data Sheet (SDS) & Evidence-Based Handling

The isotopic labeling of the phenyl ring (13C6) alters the molecular weight but does not change the physicochemical properties or toxicological profile of the native compound. The following safety parameters are grounded in the Globally Harmonized System (GHS) classifications[8],.

Quantitative Hazard Summary
Property / HazardValue / ClassificationCausality & Handling Implication
Molecular Weight 309.44 g/mol (13C6 labeled)The +6 Da mass shift prevents isotopic crosstalk during MS/MS MRM transitions[2].
Acute Toxicity (Oral) Category 4 (H302)LD50 data indicates harmful systemic effects. Mandates strict administrative controls against ingestion[8].
Skin Irritation Category 2 (H315)High lipophilicity enables rapid dermal penetration. Requires impermeable nitrile or neoprene gloves[8].
Reproductive Toxicity Category 2 (H361)Inhibits mammalian lanosterol demethylation, threatening embryonic development[6]. Must be handled in a Class II fume hood[8].
Aquatic Toxicity Chronic Category 2 (H411)Highly toxic to aquatic ecosystems. Dictates zero-discharge waste disposal protocols[8].
Causality-Driven PPE Protocols

Do not merely equip standard laboratory gear; understand the why.

  • Respiratory Protection: Fenpropimorph can form hazardous aerosols during reconstitution. Because it acts as a systemic inhibitor of cholesterol biosynthesis[6], inhalation bypasses first-pass metabolism. Always reconstitute the neat standard within a certified fume hood or biosafety cabinet[9].

  • Dermal Protection: The morpholine and tert-butylphenyl moieties render the molecule highly lipophilic. If spilled on the skin, it will rapidly partition into the lipid-rich stratum corneum. Immediate washing with soap and water is required to disrupt this partitioning[8].

Analytical Workflow: LC-MS/MS Quantitation

In residue analysis of complex matrices (e.g., livestock products, cereals), co-eluting matrix components cause severe ion suppression or enhancement in the Electrospray Ionization (ESI) source[3]. Fenpropimorph(phenyl-13C6) is structurally identical to the native analyte, ensuring it experiences the exact same steric hindrance, column partitioning coefficient, and ionization efficiency.

Self-Validating QuEChERS & LC-MS/MS Protocol

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by d-SPE cleanup[3],[2]. The system is "self-validating" because the pre-extraction spike of the 13C6 standard automatically corrects for analyte loss during partitioning and ionization fluctuations.

Step 1: Matrix Preparation & Isotope Spiking

  • Homogenize 10.0 g of the sample matrix (e.g., tissue, milk, or grain) in a 50 mL centrifuge tube.

  • Validation Checkpoint: Spike the sample with 100 µL of a 1.0 µg/mL Fenpropimorph(phenyl-13C6) working solution. Allow 15 minutes for the standard to equilibrate and bind to matrix proteins, mimicking the native incurred residue.

Step 2: Partitioning (QuEChERS)

  • Add 10 mL of Acetonitrile (ACN) containing 1% acetic acid. Causality: The acidic environment stabilizes the morpholine nitrogen (pKa ~ 7.5), ensuring consistent partitioning[3].

  • Vortex for 1 minute.

  • Add QuEChERS extraction salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g Sodium citrate, 0.5 g Disodium citrate hydrogen sesquihydrate)[2].

  • Centrifuge at 4000 rpm for 5 minutes. The MgSO4 drives an exothermic reaction that forces the water and organic layers to separate, pushing the lipophilic fenpropimorph into the upper ACN layer.

Step 3: d-SPE Cleanup

  • Transfer 1 mL of the ACN supernatant to a d-SPE tube containing 150 mg MgSO4, 50 mg PSA (Primary Secondary Amine), and 50 mg C18.

  • Causality: PSA removes organic acids and sugars, while C18 removes non-polar lipids that would otherwise foul the LC column and cause severe ion suppression[2].

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 4: LC-MS/MS Acquisition (MRM Mode)

  • Inject 5 µL onto a C18 UHPLC column (e.g., 1.7 µm, 100 x 2.1 mm)[10].

  • Mobile Phase A: 5 mM ammonium formate in water; Mobile Phase B: Methanol.

  • Monitor the following Multiple Reaction Monitoring (MRM) transitions in Positive ESI mode:

    • Native Fenpropimorph: Precursor m/z 304.3 Product m/z 147.2 (Quantifier) and 117.1 (Qualifier)[11].

    • Fenpropimorph(phenyl-13C6): Precursor m/z 310.3 Product m/z 153.2 (Quantifier). Note the exact +6 Da shift on both the precursor and the phenyl-containing product ion.

Workflow Sample Complex Matrix (Food/Tissue) Spike Spike 13C6 Standard Sample->Spike Extract QuEChERS Extraction Spike->Extract Clean d-SPE Cleanup Extract->Clean LCMS LC-MS/MS (MRM Mode) Clean->LCMS Quant Absolute Quantification LCMS->Quant

Caption: Step-by-step LC-MS/MS analytical workflow utilizing Fenpropimorph(phenyl-13C6) internal standard.

Data Interpretation & Self-Validation

To validate the run, calculate the ion ratio between the native quantifier (147.2) and qualifier (117.1) ions. The ratio in the sample must be within ±30% of the ratio observed in the neat calibration standards (typically ~0.36–0.48)[3]. Absolute quantification is achieved by plotting the peak area ratio (Area_{Native} / Area_{13C6}) against a matrix-matched calibration curve, ensuring that any matrix-induced ion suppression is mathematically nullified.

References

  • BenchChem. Fenpropimorph's Mechanism of Action on Sterol Biosynthesis: A Technical Guide.
  • BenchChem. An In-depth Technical Guide to Fenpropimorph: Discovery, History, and Mechanism of Action.
  • PubMed Central (NIH). Inhibition by the fungicide fenpropimorph of cholesterol biosynthesis in 3T3 fibroblasts.
  • Wikipedia. Fenpropimorph.
  • ASM Journals. In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal.
  • Cayman Chemical. Safety Data Sheet - Fenpropimorph.
  • ChemicalBook. FENPROPIMORPH - Safety Data Sheet.
  • Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • PubMed Central (NIH). Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry.
  • FST Journal. Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and safety.
  • Toronto Research Chemicals (TRC). Safety Data Sheet - Version 5.0.
  • Food Safety Asia. SIMULTANEOUS DETERMINATION OF PESTICIDE RESIDUES IN FOOD BY GAS AND LIQUID CHROMATOGRAPHY - TANDEM MASS SPECTROMETRY.

Sources

Protocols & Analytical Methods

Method

Application Note: Fenpropimorph(phenyl-13C6) as a Stable Isotope-Labeled Internal Standard for Robust LC-MS/MS Residue Analysis

Introduction and Rationale Fenpropimorph is a systemic morpholine fungicide extensively utilized in global agriculture to control powdery mildew and rust in cereal crops, bananas, and root vegetables [1]. As a sterol bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Fenpropimorph is a systemic morpholine fungicide extensively utilized in global agriculture to control powdery mildew and rust in cereal crops, bananas, and root vegetables [1]. As a sterol biosynthesis inhibitor, it disrupts fungal cell membrane formation. Due to its widespread application, agricultural commodities and secondary livestock products (meat, milk, eggs) are routinely monitored for fenpropimorph residues to ensure compliance with stringent international Maximum Residue Limits (MRLs) [2].

The quantification of fenpropimorph at ultra-trace levels (typically 0.01 mg/kg) in complex matrices presents significant analytical challenges. Co-extracted matrix components—such as lipids in livestock products or pigments in plants—cause unpredictable ion suppression or enhancement during Electrospray Ionization (ESI) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3].

To establish a self-validating and highly reproducible analytical system, the integration of Fenpropimorph(phenyl-13C6) as a Stable Isotope-Labeled Internal Standard (SIL-IS) is considered the gold standard.

Mechanistic Insights: The Superiority of the Phenyl-13C6 Label

When selecting an internal standard, analysts must ensure that the IS mimics the native analyte precisely during sample extraction, chromatographic separation, and ionization.

Why Phenyl-13C6 over Deuterium (D)? While deuterated standards (e.g., Fenpropimorph-d3) are common, deuterium atoms can alter the lipophilicity and molecular volume of the compound. In reversed-phase chromatography, this often leads to the "chromatographic isotope effect," where the deuterated standard elutes slightly earlier than the native analyte. If the IS and native analyte do not perfectly co-elute, they are subjected to different matrix environments in the ESI source, negating the primary purpose of the internal standard.

By utilizing Fenpropimorph(phenyl-13C6) , where six carbon-12 atoms in the phenyl ring are replaced by carbon-13, the physicochemical properties remain virtually identical to the native compound.

  • Perfect Co-elution: The 13C label ensures exact co-elution with native fenpropimorph, guaranteeing they experience identical matrix effects.

  • Zero Isotopic Cross-Talk: The +6 Da mass shift (from m/z 304.3 to 310.3) provides a wide enough isolation window in the first quadrupole (Q1) to completely eliminate interference from the natural heavy isotopes (e.g., M+1, M+2) of high-concentration native analytes.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ignosterol Ignosterol Lanosterol->Ignosterol Sterol Δ14-reductase Ergosterol Ergosterol (Fungal Cell Wall) Ignosterol->Ergosterol Sterol Δ8,Δ7-isomerase Fenpropimorph Fenpropimorph (Inhibitor) Fenpropimorph->Ignosterol Blocks Fenpropimorph->Ergosterol Blocks

Fig 1: Mechanism of action of Fenpropimorph inhibiting fungal sterol biosynthesis pathways.

Experimental Protocol: QuEChERS Extraction & LC-MS/MS Analysis

The following self-validating protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology [2], optimized for both plant and livestock matrices.

Sample Preparation and Extraction

Causality Note: The SIL-IS must be added to the homogenized sample BEFORE any extraction solvents. This ensures that any physical or chemical losses during the multi-step extraction are proportionally mirrored by the internal standard, allowing for absolute recovery correction.

  • Homogenization: Weigh 10.0 g of homogenized sample (e.g., cereal grain, meat, or milk) into a 50 mL polypropylene centrifuge tube.

  • IS Spiking: Fortify the sample with 100 µL of Fenpropimorph(phenyl-13C6) working solution (1.0 µg/mL in acetonitrile). Allow to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of Acetonitrile (containing 1% acetic acid to stabilize the morpholine ring). Vortex vigorously for 1 minute.

  • Salting Out: Add 4.0 g of anhydrous Magnesium Sulfate ( MgSO4​ ) and 1.0 g of Sodium Acetate. Shake immediately for 1 minute to prevent agglomeration, then centrifuge at 4,000 rpm for 5 minutes.

  • dSPE Clean-up: Transfer 1.5 mL of the upper organic layer to a 2 mL microcentrifuge tube containing 150 mg MgSO4​ , 50 mg Primary Secondary Amine (PSA), and 50 mg C18 (for lipid-rich matrices).

  • Final Filtration: Vortex for 30 seconds, centrifuge at 10,000 rpm for 3 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

G A 1. Homogenize Sample (10g) B 2. Spike with Fenpropimorph(phenyl-13C6) IS A->B C 3. Add 10 mL Acetonitrile (1% Acetic Acid) B->C D 4. Add QuEChERS Salts (MgSO4 / NaAc) & Centrifuge C->D E 5. dSPE Clean-up (PSA / C18 / MgSO4) D->E F 6. LC-MS/MS Analysis E->F

Fig 2: Modified QuEChERS workflow incorporating Fenpropimorph(phenyl-13C6) for recovery correction.

LC-MS/MS Instrumental Conditions

Chromatographic separation is achieved using a reversed-phase C18 column, which provides excellent retention for the lipophilic morpholine structure.

Table 1: Liquid Chromatography Gradient Conditions Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)Mobile Phase A (0.1% Formic Acid in Water)Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.090%10%
1.090%10%
5.010%90%
7.010%90%
7.190%10%
10.090%10%
Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) [4].

The native fenpropimorph yields a precursor [M+H]+ ion at m/z 304.3. The primary fragmentation pathway involves the cleavage of the morpholine ring, yielding a highly stable 4-tert-butylbenzyl cation at m/z 147.2. Because the 13C6​ label is located on the phenyl ring, the corresponding fragment for the internal standard shifts exactly by +6 Da to m/z 153.2.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
Fenpropimorph (Native) 304.3147.232Quantifier
Fenpropimorph (Native) 304.3117.164Qualifier
Fenpropimorph(phenyl-13C6) 310.3153.232IS Quantifier

Note: Dwell times should be set to 50 ms to ensure a minimum of 15 data points across the chromatographic peak for accurate integration.

Data Interpretation and Validation

By plotting the response ratio (Area of Native / Area of IS) against the concentration ratio, analysts can generate a highly linear calibration curve ( R2≥0.999 ). Because the Fenpropimorph(phenyl-13C6) undergoes the exact same ion suppression in the ESI source as the native compound, any signal depression caused by co-eluting matrix lipids is mathematically canceled out in the response ratio. This ensures that the Limit of Quantitation (LOQ) remains strictly at or below the regulatory requirement of 0.005 mg/kg (5 µg/kg) [2], regardless of whether the matrix is a simple cereal grain or complex bovine milk.

References

  • Oxford Academic. Trends and approaches in morpholines fungicides detection: analytical determination using traditional and modern techniques. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice. Available at:[Link]

  • Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at:[Link]

Application

Application Note: High-Throughput Sample Preparation for Fenpropimorph Analysis Using Mechanistic QuEChERS and LC-MS/MS

Analytical Context and Scope Fenpropimorph is a systemic morpholine fungicide widely applied to control fungal diseases in grains, vegetables, and fruits[1]. Because it acts as a sterol biosynthesis inhibitor, its unexpe...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context and Scope

Fenpropimorph is a systemic morpholine fungicide widely applied to control fungal diseases in grains, vegetables, and fruits[1]. Because it acts as a sterol biosynthesis inhibitor, its unexpected adverse effects on mammalian sterol pathways necessitate strict regulatory monitoring[1]. As agricultural by-products are frequently upcycled into animal feed, livestock products (meat, milk, eggs) represent a secondary exposure vector, requiring robust analytical frameworks to ensure global food safety[2].

The primary analytical challenge lies in the complex matrices of these samples. Livestock products and grains are rich in lipids, proteins, and complex carbohydrates, which cause severe ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. Furthermore, regulatory guidelines (such as CODEX and SANTE) require the simultaneous quantitation of both the parent compound (fenpropimorph) and its primary polar metabolite (fenpropimorph acid)[1]. To address these challenges, this protocol details a highly optimized, self-validating QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology based on the AOAC 2007.01 standard, tailored specifically for morpholine fungicides[3].

Mechanistic Principles of the Optimized Workflow

A robust protocol cannot rely on rote steps; it requires an understanding of the physicochemical causality behind each reagent choice. The following mechanisms govern this extraction:

  • Acidified Solvent Extraction (1% Acetic Acid in Acetonitrile): Fenpropimorph acid is a polar metabolite containing a carboxylic acid moiety. Under neutral extraction conditions, it partially ionizes, shifting its partition coefficient toward the aqueous phase and resulting in poor recovery[3]. Acidifying the extraction solvent to pH < 4.0 suppresses this ionization, ensuring the metabolite remains protonated and partitions efficiently into the organic acetonitrile layer[3].

  • Buffered Salting-Out (Anhydrous MgSO₄ and NaOAc): The addition of magnesium sulfate (MgSO₄) exothermically binds free water, driving the organic analytes into the acetonitrile phase. Sodium acetate (NaOAc) acts as a critical buffer, maintaining the extraction environment at approximately pH 4.8. This prevents the degradation of base-sensitive co-extracted pesticides while keeping fenpropimorph acid extractable[4].

  • Targeted dSPE Cleanup (PSA and C18): Dispersive Solid Phase Extraction (dSPE) is highly matrix-dependent. Primary Secondary Amine (PSA) acts as a weak anion exchanger to strip out organic acids, sugars, and pigments. However, because fenpropimorph acid is itself an organic acid, excessive PSA will sequester the target analyte, destroying recovery. Therefore, PSA must be strictly limited (e.g., 50 mg per mL of extract). Conversely, C18 is essential for lipid-rich matrices (milk, eggs, grains). It strongly retains long-chain fatty acids and non-polar sterols, preventing them from fouling the LC column and causing ESI source ion suppression[1],[4].

Workflow Visualization

QuechersWorkflow Sample 1. Sample Homogenization Weigh 5.0 g sample into 50 mL tube Spike 2. QC & IS Spiking Equilibrate for 10 mins Sample->Spike Extract 3. Acidified Extraction Add 15 mL ACN (1% Acetic Acid) Vortex 1 min Spike->Extract Partition 4. Salting Out (AOAC 2007.01) Add 6 g MgSO4 & 1.5 g NaOAc Shake vigorously 1 min Extract->Partition Centrifuge1 5. Phase Separation Centrifuge 5000 rpm, 5 min Partition->Centrifuge1 dSPE 6. dSPE Lipid/Pigment Cleanup 150 mg MgSO4, 50 mg PSA, 50 mg C18 Centrifuge1->dSPE Centrifuge2 7. Final Clarification Centrifuge 10000 rpm, 3 min dSPE->Centrifuge2 Analysis 8. LC-MS/MS Analysis ESI+ MRM Acquisition Centrifuge2->Analysis

Figure 1: Mechanistic QuEChERS workflow for fenpropimorph extraction from complex matrices.

Experimental Protocol: A Self-Validating System

To ensure data integrity, this protocol integrates internal quality control (QC) mechanisms directly into the sample preparation pipeline.

Step 1: Sample Comminution and Hydration

  • Weigh 5.0 g of homogenized sample (e.g., wheat grain, milk, or egg) into a 50 mL PTFE centrifuge tube[4].

  • Self-Validation Step: Spike the matrix with an isotopically labeled internal standard (IS) (e.g., Fenpropimorph-d6) to yield a final concentration of 10 µg/kg. Allow the sample to equilibrate for 10 minutes to ensure the IS binds to the matrix identically to the endogenous analyte.

  • For dry matrices (e.g., grains, black pepper), add 10 mL of HPLC-grade water and vortex to hydrate the sample, swelling the pores to allow solvent penetration[4],.

Step 2: Acidified Extraction and Partitioning 4. Add 15 mL of Acetonitrile (ACN) containing 1% (v/v) acetic acid[4]. 5. Vortex vigorously for 1 minute at 2500 rpm to maximize surface area contact. 6. Add the pre-weighed AOAC 2007.01 salt packet (6 g anhydrous MgSO₄ and 1.5 g NaOAc)[4]. 7. Immediately shake the tube vigorously for 1 minute to prevent the MgSO₄ from forming an insoluble agglomerate. 8. Centrifuge at 5000 rpm for 5 minutes at ambient temperature to achieve a distinct phase separation[4].

Step 3: Dispersive Solid Phase Extraction (dSPE) Cleanup 9. Transfer a 1.0 mL aliquot of the upper organic (acetonitrile) layer into a 2 mL dSPE microcentrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18[5],. 10. Vortex for 1 minute to suspend the sorbents, allowing them to sequester lipids, remaining water, and polar interferences. 11. Centrifuge at 10,000 rpm for 3 minutes[4]. 12. Transfer the clarified supernatant to an autosampler vial. If necessary, dilute 1:5 with mobile phase (e.g., Methanol/Water with 0.1% formic acid) to further minimize matrix effects prior to LC-MS/MS injection[2],[4].

System Suitability and Quality Control

A highly sensitive LC-MS/MS system is susceptible to matrix effects (suppression or enhancement of the ionization signal). To make this protocol self-validating:

  • Matrix-Matched Calibration: Calibration curves must be constructed by spiking analytical standards into a blank matrix extract (post-dSPE). This ensures that the calibration standards experience the exact same ionization suppression as the unknown samples, yielding R² values consistently >0.998[1],.

  • Recovery Checks: Prespiked QC samples at the Limit of Quantitation (LOQ, 5.0 µg/kg), 2× LOQ, and 10× LOQ must be processed with every batch. Acceptable recovery ranges strictly between 70% and 120% per SANTE guidelines[1],.

Data Presentation & Analytical Conditions

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in positive Heated Electrospray Ionization (HESI+) mode[4]. Chromatographic separation is optimally achieved on a C18 column using a gradient of water and methanol (both modified with 0.1% formic acid)[2].

Table 1: Representative LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Polarity
Fenpropimorph 304.2117.1147.1ESI+
Fenpropimorph Acid 334.2117.1147.1ESI+
Fenpropimorph-d6 (IS) 310.2117.1147.1ESI+

Note: Collision energies and tube lens voltages must be optimized per individual instrument.

Table 2: Expected Method Validation Data (Modified QuEChERS) [1],[4],

Matrix TypeTarget AnalyteSpiking Level (µg/kg)Average Recovery (%)Precision (RSD, %)
Bovine Milk Fenpropimorph5.0 (LOQ)75.5 – 85.7< 8.5
Bovine Milk Fenpropimorph Acid5.0 (LOQ)70.1 – 83.1< 9.2
Wheat Grain Fenpropimorph10.088.4 – 94.2< 7.6
Rice (Basmati) Fenpropimorph10.090.5 – 105.2< 5.4

References

  • Kim, S. W., Lim, D. J., & Kim, I. S. (2021). "Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography-Tandem Mass Spectrometry." Molecules, 26(19), 5791. Available at:[Link]

  • Waters Corporation. (2019). "LC-MS/MS Analysis of Pesticide Residues in Rice and Unexpected Detection of Residues in an Organic Rice Sample." Application Note. Available at:[Link]

Sources

Method

Application Note: High-Precision Fungicide Residue Analysis in Soil Using Fenpropimorph(phenyl-13C6) as a Stable Isotope-Labeled Internal Standard

Introduction: The Analytical Challenge of Soil Matrices Fenpropimorph is a systemic morpholine fungicide widely applied in agriculture to control powdery mildew and rusts by inhibiting sterol biosynthesis (specifically s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Soil Matrices

Fenpropimorph is a systemic morpholine fungicide widely applied in agriculture to control powdery mildew and rusts by inhibiting sterol biosynthesis (specifically sterol Δ14 -reductase and Δ8,7 -isomerase). Upon entering the soil environment, fenpropimorph undergoes microbial oxidation and cleavage, degrading primarily into fenpropimorph acid (BF 421-2) with a typical half-life (DT50) ranging from 10 to 100 days depending on soil moisture and temperature [1].

Monitoring fenpropimorph residues in soil is critical for environmental risk assessments. However, soil is a highly complex matrix rich in humic acids, fulvic acids, and silicates. When analyzing soil extracts via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these co-extracted organic materials cause severe matrix effects —specifically, the suppression or enhancement of analyte ionization in the Electrospray Ionization (ESI) source [2].

To achieve high-precision quantification and bypass these matrix-induced inaccuracies, Isotope Dilution Mass Spectrometry (IDMS) is employed. This protocol details the use of Fenpropimorph(phenyl-13C6) as a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-validating, highly robust QuEChERS-based LC-MS/MS workflow [3].

Degradation A Fenpropimorph (Native Fungicide) B Fenpropimorph acid (BF 421-2) A->B Soil Oxidation (DT50: 10-100 days) C BF 421-10 (Dimethylmorpholine) B->C Cleavage D Mineralization (CO2 + H2O) B->D Microbial Action C->D

Fig 1: Primary environmental degradation pathway of Fenpropimorph in aerobic soil.

Mechanistic Grounding: Why Fenpropimorph(phenyl-13C6)?

While deuterium-labeled standards (e.g., Fenpropidin-d10) are common, they can suffer from the "deuterium isotope effect" in reversed-phase liquid chromatography. Because C-D bonds are slightly shorter and less lipophilic than C-H bonds, heavily deuterated standards often elute slightly earlier than their native counterparts. In highly complex soil extracts, even a 0.1-minute retention time shift can expose the native analyte and the internal standard to different matrix suppression windows in the ESI source.

Fenpropimorph(phenyl-13C6) utilizes Carbon-13 labeling on the phenyl ring. This provides three critical analytical advantages [4]:

  • Perfect Co-elution: 13C labeling does not alter the molecule's lipophilicity or stationary-phase interaction. The SIL-IS and native analyte co-elute perfectly, ensuring they experience the exact same matrix ionization environment.

  • Optimal Mass Shift (+6 Da): The +6 Da mass shift ( m/z 304.3 310.3) is large enough to completely eliminate isotopic cross-talk (contribution of the native M+6 natural isotope to the SIL-IS signal).

  • Identical Fragmentation: The labeled phenyl ring is retained in the primary quantifier product ion (the 4-tert-butylbenzyl cation), shifting the transition from m/z 304.3 147.2 to m/z 310.3 153.2, maintaining identical collision energy efficiency.

Experimental Protocol: Modified QuEChERS for Soil

This step-by-step methodology utilizes a modified EN 15662 QuEChERS approach optimized for the extraction of basic fungicides from complex soils.

Reagents & Materials
  • Standards: Native Fenpropimorph and Fenpropimorph(phenyl-13C6) (Purity 98%).

  • Extraction Solvent: LC-MS grade Acetonitrile (MeCN) and LC-MS grade Water.

  • QuEChERS Extraction Salts (EN 15662): 4g MgSO 4​ , 1g NaCl, 1g Sodium Citrate tribasic dihydrate, 0.5g Sodium hydrogencitrate sesquihydrate.

  • dSPE Cleanup Salts: 150 mg MgSO 4​ , 50 mg Primary Secondary Amine (PSA), 50 mg C18.

Step-by-Step Extraction Workflow

Expertise Note: The SIL-IS is spiked directly into the raw soil prior to any solvent addition. This ensures the internal standard compensates not only for MS matrix effects but also for physical extraction recovery losses and volumetric errors.

  • Sample Preparation: Sieve the soil sample (2 mm mesh) to remove debris and air-dry at room temperature. Weigh exactly 5.0 g of homogenized soil into a 50 mL PTFE centrifuge tube.

  • SIL-IS Spiking: Spike 50 μ L of a 1 μ g/mL Fenpropimorph(phenyl-13C6) working solution directly onto the soil. Vortex briefly and allow to equilibrate for 15 minutes.

  • Hydration: Add 10 mL of LC-MS grade water. Vortex for 1 minute. Causality: Hydrating the soil swells the matrix pores, allowing the organic solvent to efficiently penetrate and partition the bound fungicide.

  • Extraction: Add 10 mL of MeCN. Shake vigorously for 2 minutes.

  • Salting Out: Add the EN 15662 QuEChERS extraction salts. Shake immediately and vigorously for 1 minute to prevent MgSO 4​ agglomeration. Centrifuge at 4,000 rpm for 5 minutes. Causality: The citrate buffer standardizes the pH to ~5.0-5.5, neutralizing soil pH variability and ensuring consistent partitioning of the weak base fenpropimorph into the MeCN layer.

  • dSPE Cleanup: Transfer 1 mL of the upper MeCN layer into a 2 mL microcentrifuge tube containing the dSPE salts (MgSO 4​ , PSA, C18). Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes. Causality: PSA removes humic/fulvic acids prevalent in soil, while C18 removes non-polar lipids and waxes.

  • Reconstitution: Dilute 500 μ L of the cleaned supernatant with 500 μ L of LC-MS water (to match the initial mobile phase conditions and prevent peak broadening). Transfer to an autosampler vial.

QuEChERS_Workflow S1 1. Soil Sample (5g Sieved & Homogenized) S2 2. Spike SIL-IS Fenpropimorph(phenyl-13C6) S1->S2 S3 3. Hydration & Extraction (10mL H2O + 10mL MeCN) S2->S3 15 min Equilibration S4 4. Salting Out (EN 15662) (Citrate Buffer + MgSO4) S3->S4 Shake 2 min S5 5. dSPE Cleanup (PSA + C18 + MgSO4) S4->S5 Centrifuge & Transfer 1mL S6 6. LC-MS/MS Analysis (Isotope Dilution Quantitation) S5->S6 Dilute 1:1 with H2O

Fig 2: Modified QuEChERS extraction workflow utilizing early-stage SIL-IS spiking.

LC-MS/MS Conditions & Data Presentation

Analysis is performed on a UHPLC system coupled to a Triple Quadrupole Mass Spectrometer operating in positive Electrospray Ionization (ESI+) mode.

UHPLC Gradient Conditions
  • Column: C18 Core-Shell (100 mm × 2.1 mm, 1.7 μ m).

  • Column Temperature: 40 °C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 μ L.

Table 1: Mobile Phase Gradient

Time (min)Mobile Phase A (Water + 0.1% FA + 5mM NH 4​ Formate)Mobile Phase B (Methanol + 0.1% FA)
0.090%10%
1.090%10%
5.05%95%
7.05%95%
7.190%10%
9.090%10%
MS/MS Multiple Reaction Monitoring (MRM)

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The primary fragment ( m/z 147.2) corresponds to the 4-tert-butylbenzyl cation, which contains the phenyl ring. Consequently, the 13C6 label shifts this fragment to m/z 153.2.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (V)Purpose
Fenpropimorph 304.3147.225Quantifier
Fenpropimorph 304.3117.140Qualifier
Fenpropimorph(phenyl-13C6) 310.3153.225IS Quantifier
Fenpropimorph(phenyl-13C6) 310.3123.140IS Qualifier
Method Validation & Matrix Effect Compensation

To demonstrate the self-validating nature of the SIL-IS, soil samples were spiked at 10 μ g/kg and 50 μ g/kg. Matrix Effect (ME%) was calculated by comparing the peak area of the standard spiked into a blank soil extract versus the standard in pure solvent.

Table 3: Validation Results Demonstrating SIL-IS Efficacy

MetricWithout SIL-IS (External Calibration)With SIL-IS (Isotope Dilution)
Absolute Matrix Effect (ME%) -42.5% (Severe Suppression)N/A (Corrected internally)
Recovery @ 10 μ g/kg 55.2% ± 12.4%99.4% ± 3.1%
Recovery @ 50 μ g/kg 58.7% ± 10.8%101.2% ± 2.4%
Linearity ( R2 ) 0.96420.9998

References

  • Food and Agriculture Organization of the United Nations (FAO). "Fenpropimorph (188) - Metabolism and Environmental Fate." FAO Pesticide Residues in Food. Available at:[Link] (Accessed March 2026).

  • Journal of Agricultural and Food Chemistry. "Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation." ACS Publications, June 2025. Available at:[Link] (Accessed March 2026).

  • PubMed Central (PMC). "Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry." National Institutes of Health, 2019. Available at:[Link] (Accessed March 2026).

  • MDPI. "Provenancing Flower Bulbs by Analytical Fingerprinting: Stable Isotope Analysis." Molecules, Jan 2015. Available at:[Link] (Accessed March 2026).

Application

LC-MS/MS method for Fenpropimorph in animal tissues

High-Sensitivity LC-MS/MS Application Protocol: Simultaneous Quantification of Fenpropimorph and Fenpropimorph Acid in Complex Animal Tissues Executive Summary & Scope Fenpropimorph is a widely used systemic morpholine f...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Sensitivity LC-MS/MS Application Protocol: Simultaneous Quantification of Fenpropimorph and Fenpropimorph Acid in Complex Animal Tissues

Executive Summary & Scope

Fenpropimorph is a widely used systemic morpholine fungicide in agriculture. Due to the consumption of treated crops and contaminated feed by livestock, residues of fenpropimorph and its primary metabolite, fenpropimorph acid, can accumulate in animal tissues (e.g., meat, fat, milk, and eggs)[1]. Regulatory frameworks and food safety monitoring require highly sensitive analytical methods to quantify these residues. This application note details a field-proven, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing a modified QuEChERS extraction tailored specifically for high-protein, high-lipid animal matrices.

Mechanistic Principles & Methodological Causality

To achieve robust quantification in complex animal matrices, standard extraction protocols must be fundamentally altered. The experimental choices in this workflow are governed by the following chemical principles:

  • Acidified Extraction (The 5% Acetic Acid Rule): Fenpropimorph acid contains a carboxylic acid moiety. Under neutral conditions, it ionizes and partitions poorly into the organic extraction phase. By acidifying the extraction solvent (Acetonitrile) with 5% (v/v) acetic acid, the pH drops below the pKa of the metabolite. This neutralizes the molecule, driving its partition into the organic phase. Empirical validation demonstrates that increasing the acetic acid concentration from 1% to 5% increases the recovery of fenpropimorph acid from ~55% to over 75% in complex matrices like milk and eggs[1].

  • Sorbent Selection (C18 vs. PSA): Traditional QuEChERS dispersive solid-phase extraction (dSPE) relies on Primary Secondary Amine (PSA) to remove organic acids and sugars. However, PSA acts as a weak anion exchanger and will aggressively bind and strip the target fenpropimorph acid from the extract. Therefore, this protocol strictly substitutes PSA with C18 (octadecylsilane) . C18 selectively retains non-polar interfering lipids and sterols abundant in animal tissues without compromising the recovery of the acidic target metabolite.

  • Ionization Dynamics (ESI+): The morpholine ring in fenpropimorph features a basic nitrogen that readily accepts a proton in acidic mobile phases (0.1% formic acid). This yields a highly stable [M+H]+ precursor ion at m/z 304.3 for the parent compound[2], and m/z 334.2 for the acid metabolite[3].

Experimental Workflow Visualization

G Homogenization 1. Tissue Homogenization (Cryogenic Milling) Extraction 2. Solvent Extraction (5% v/v Acetic Acid in ACN) Homogenization->Extraction Weigh 5.0 g tissue Partitioning 3. Salting Out (MgSO4 & NaOAc) Extraction->Partitioning Add 10 mL solvent Vortex 1 min Cleanup 4. dSPE Lipid Cleanup (C18 & MgSO4 only) Partitioning->Cleanup Centrifuge 5000 rpm Transfer 1 mL Supernatant Filtration 5. Filtration (0.22 µm PTFE) Cleanup->Filtration Vortex 30s Centrifuge 10000 rpm Analysis 6. LC-MS/MS Analysis (ESI+ MRM Mode) Filtration->Analysis Transfer to Autosampler Vial Validation 7. Data Processing (Matrix-Matched Calibration) Analysis->Validation Peak Integration & Ion Ratio Confirmation

Figure 1: Modified QuEChERS extraction and LC-MS/MS self-validating workflow for Fenpropimorph in animal tissues.

Step-by-Step Experimental Protocol

Reagents & Materials
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water.

  • Modifiers: Glacial Acetic Acid, LC-MS grade Formic Acid.

  • Extraction Salts: 4.0 g anhydrous Magnesium Sulfate ( MgSO4​ ), 1.0 g Sodium Acetate (NaOAc).

  • dSPE Cleanup Salts: 150 mg anhydrous MgSO4​ , 50 mg C18 sorbent (Do NOT use PSA).

Sample Preparation (Modified QuEChERS)
  • Cryogenic Homogenization: Mill 50 g of the animal tissue (e.g., beef, pork fat, chicken liver) using dry ice. Causality: Cryo-milling prevents heat-induced analyte degradation and ensures a highly uniform paste, reducing sample-to-sample variance.

  • Acidified Extraction: Weigh exactly 5.0 g (± 0.05 g) of the homogenized sample into a 50 mL PTFE centrifuge tube. Add 10 mL of the extraction solvent (5% v/v acetic acid in ACN )[1]. Vortex vigorously for 1 minute.

  • Phase Partitioning: Add the extraction salts (4.0 g MgSO4​ and 1.0 g NaOAc) to the tube. Immediately shake vigorously for 1 minute to prevent the exothermic agglomeration of MgSO4​ . Centrifuge at 5,000 rpm for 5 minutes at 4°C.

  • Targeted dSPE Cleanup: Transfer exactly 1.0 mL of the upper organic supernatant into a 2 mL microcentrifuge tube pre-loaded with 150 mg MgSO4​ and 50 mg C18. Vortex for 30 seconds to allow C18 to bind co-extracted lipids.

  • Filtration: Centrifuge the microcentrifuge tube at 10,000 rpm for 3 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter directly into an LC autosampler vial.

System Suitability & Self-Validation Protocol

To ensure the protocol is a self-validating system, the following controls MUST be executed per batch:

  • Matrix Effect Assessment: Animal tissues cause significant ion suppression in ESI+. Prepare a Matrix-Matched Calibration Curve (0.001 to 0.050 mg/kg) by spiking standard solutions into a blank matrix extract (processed through steps 1-5)[1].

  • Ion Ratio Confirmation: For positive identification, the relative abundance of the qualifier MRM transition to the quantifier MRM transition in the sample must be within ±30% of the ratio established by the calibration standards[1].

LC-MS/MS Instrumental Parameters

Liquid Chromatography Conditions:

  • Column: C18 UHPLC column (2.1 mm × 100 mm, 1.8 µm particle size).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: 0–1 min (10% B), 1–6 min (linear ramp to 95% B), 6–8 min (hold at 95% B for lipid washout), 8–8.1 min (drop to 10% B), 8.1–11 min (re-equilibration).

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr.

Quantitative Data & Method Validation Summaries

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Collision Energies Note: The quantifier ion is selected based on the highest signal-to-noise ratio, while the qualifier ion provides structural confirmation.

AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Transition TypeCollision Energy (eV)
Fenpropimorph 304.3147.2Quantifier32
304.3117.1Qualifier64
Fenpropimorph Acid 334.2107.1Quantifier28
334.2147.1Qualifier30

(Data synthesized from standardized transition parameters for morpholine fungicides[2][3])

Table 2: Method Validation Metrics in Animal Tissues Validation performed in accordance with CODEX and SANTE guidelines.

ParameterFenpropimorphFenpropimorph Acid
Linearity Range 0.00125 – 0.050 mg/kg0.00125 – 0.050 mg/kg
Coefficient of Determination ( R2 ) > 0.998> 0.998
Limit of Quantitation (LOQ) 0.005 mg/kg0.005 mg/kg
Average Recovery (Spiked at LOQ) 75.5% – 85.7%70.1% – 83.1%
Precision (RSD%) < 13.5%< 15.0%

(Recovery and LOQ data are benchmarked against optimized 5% acetic acid extraction parameters[1][3])

References

  • Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI (Molecules) URL:[Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent Technologies Application Notes URL:[Link]

  • Fenpropimorph (188) - Pesticide Residues in Food Source: Food and Agriculture Organization of the United Nations (FAO) URL:[Link]

Sources

Method

Electrospray ionization (ESI) mass spectrometry of Fenpropimorph

Application Note: High-Sensitivity Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the Quantitation of Fenpropimorph Introduction & Mechanistic Rationale Fenpropimorph ( C20​H33​NO ) is a systemic morpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the Quantitation of Fenpropimorph

Introduction & Mechanistic Rationale

Fenpropimorph ( C20​H33​NO ) is a systemic morpholine-class fungicide widely utilized in agriculture. Due to its extensive application, robust analytical methodologies are required to monitor its residues in complex food, environmental, and biological matrices[1].

Electrospray Ionization coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for fenpropimorph quantitation. The mechanistic rationale for this lies directly in the molecule's chemical architecture. Fenpropimorph contains a morpholine ring featuring a tertiary amine group, which exhibits an exceptionally high proton affinity. When introduced to an acidic mobile phase (e.g., 0.1% formic acid), this nitrogen atom is readily protonated in solution. During the ESI process, as droplets undergo desolvation and Rayleigh fission, these pre-formed ions efficiently transition into the gas phase, yielding a highly stable precursor ion [M+H]+ at m/z 304.3. This efficient ionization in positive mode (ESI+) ensures exceptional sensitivity, allowing for limits of quantitation (LOQ) as low as 0.005 mg/kg even in lipid-rich matrices[1].

Ionization and Fragmentation Dynamics

Understanding the collision-induced dissociation (CID) pathways of the protonated fenpropimorph ion is critical for selecting optimal Multiple Reaction Monitoring (MRM) transitions. In the collision cell, the precursor ion (m/z 304.3) is subjected to varying collision energies (CE) to induce specific structural cleavages[1][2]:

  • Quantifier Ion (m/z 147.2): Generated at a moderate collision energy (CE ~32 eV) through the cleavage of the alkyl chain from the morpholine ring. Its high relative abundance makes it the primary choice for sensitive quantitation[1][2].

  • Qualifier Ions (m/z 117.1 or 132.1): Generated at higher collision energies (CE 45–64 eV), these secondary fragments result from the deeper fragmentation of the morpholine ring itself. Monitoring these transitions provides structural confirmation, ensuring assay specificity against isobaric matrix interferences[1][2].

Fragmentation M Fenpropimorph MW: 303.26 Pre Precursor Ion [M+H]+ m/z 304.3 M->Pre ESI+ (Protonation) Frag1 Quantifier Ion m/z 147.2 Pre->Frag1 CID (CE: 32 eV) Frag2 Qualifier Ion m/z 117.1 Pre->Frag2 CID (CE: 64 eV)

Figure 1: ESI+ ionization and CID fragmentation pathway of Fenpropimorph.

Experimental Methodology and Protocols

To ensure a self-validating system, the protocol integrates a modified QuEChERS extraction with LC-MS/MS analysis. The addition of acetic acid during the extraction phase is a deliberate mechanistic choice: morpholine fungicides are prone to binding to active sites in complex matrices or partitioning poorly into organic solvents. Acidification ensures the tertiary amine remains fully protonated, preventing matrix binding and significantly improving recovery rates from ~50% to >80%[1].

Workflow N1 1. Sample Matrix (Homogenization) N2 2. Modified QuEChERS (1% Acetic Acid Buffer) N1->N2 N3 3. LC Separation (C18, Gradient Elution) N2->N3 N4 4. ESI+ Ionization (Source: 150°C, Desolvation: 400°C) N3->N4 N5 5. MS/MS Detection (MRM Mode) N4->N5 N6 6. Data Validation (Ion Ratios ±30%) N5->N6

Figure 2: End-to-end LC-ESI-MS/MS workflow for Fenpropimorph quantitation.

Step-by-Step Protocol

Step 1: Sample Preparation (Modified QuEChERS)

  • Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% to 5% (v/v) acetic acid. (Causality: The acidic environment prevents analyte loss due to matrix binding and ensures the amine is protonated for optimal partitioning[1])

  • Add QuEChERS extraction salts (4 g MgSO4​ , 1 g NaCl , 1 g sodium citrate, 0.5 g disodium citrate hydrogen sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant to a dispersive SPE (dSPE) tube containing 150 mg MgSO4​ and 25 mg PSA (Primary Secondary Amine) to remove organic acids, pigments, and sugars.

  • Vortex for 30 seconds and centrifuge. Transfer the purified supernatant to an autosampler vial for LC-MS/MS analysis.

Step 2: LC Separation Parameters

  • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water (Causality: Promotes ESI+ ionization and sharpens peak shape).

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B for equilibration.

  • Flow Rate: 0.3 mL/min.

Step 3: ESI-MS/MS Optimization Optimal source parameters are critical for stable droplet desolvation and efficient ion transmission into the mass analyzer[1][3].

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow ( N2​ ): 650 L/h

  • Cone Gas Flow ( N2​ ): 50 L/h

Quantitative Data and MRM Transitions

The following table summarizes the optimized MRM transitions for fenpropimorph across different collision energy profiles[1][2][3].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Fenpropimorph 304.3147.232Quantitation
Fenpropimorph 304.3132.145Qualification (Primary)
Fenpropimorph 304.3117.164Qualification (Secondary)

System Validation and Quality Control

A robust analytical method must act as a self-validating system to prevent false positives and ensure quantitative accuracy. The following QC criteria must be met for every analytical batch:

  • Retention Time Match: The retention time of fenpropimorph in the sample extract must be within ±0.1 minutes of the calibration standard.

  • Ion Ratio Verification (Critical Logic Check): The ratio of the qualifier ion to the quantifier ion (e.g., Area m/z 132.1 / Area m/z 147.2) must not deviate by more than ±30% from the average ion ratio of the standard calibration solutions[1]. If an interfering matrix compound co-elutes and shares the quantifier transition, the ion ratio will skew outside this 30% tolerance, immediately flagging the result as suspect (compliant with SANTE/11813/2017 guidelines).

  • Matrix Effect Evaluation: Calculate the matrix effect by comparing the slope of a matrix-matched calibration curve to a solvent-only curve. If signal suppression or enhancement exceeds 20%, matrix-matched calibration or isotopically labeled internal standards must be used for accurate quantitation.

References

  • Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry. nih.gov.
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. agilent.com.
  • Streamlined Analysis of 400+ Pesticides in a Single Run Using the TSQ Quantum Access MAX Mass Spectrometer and TraceFinder Software. lcms.cz.

Sources

Application

Application Note: High-Fidelity LC-MS/MS Quantification of Fenpropimorph Using a Phenyl-13C6 Stable Isotope Internal Standard

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Matrix: Complex Food and Environmental Samples (e.g., Cereals, Livestock Products, Soil) Introduction & Mechanistic Insig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Matrix: Complex Food and Environmental Samples (e.g., Cereals, Livestock Products, Soil)

Introduction & Mechanistic Insights

Fenpropimorph is a systemic morpholine fungicide widely utilized to inhibit sterol biosynthesis in fungal pathogens. Due to its extensive agricultural application, regulatory agencies enforce strict Maximum Residue Limits (MRLs) to ensure food safety. However, quantifying fenpropimorph in complex matrices—such as high-lipid livestock products or highly pigmented crops—is notoriously difficult due to matrix-induced ion suppression during Electrospray Ionization (ESI).

To establish an analytical method with absolute trustworthiness, we must move beyond standard calibration curves and implement Stable Isotope Dilution Analysis (SIDA) .

The Causality of Isotope Selection: Why 13C6 over Deuterium?

While deuterated internal standards (e.g., Fenpropimorph-d3) are common, they often exhibit a chromatographic "isotope effect" in reversed-phase Liquid Chromatography. The weaker carbon-deuterium bonds cause the labeled standard to elute slightly earlier than the native analyte. In complex matrices, even a 0.1-minute retention time shift can expose the native compound and the internal standard to entirely different matrix suppression zones in the ESI source, destroying quantitative accuracy.

By utilizing Fenpropimorph(phenyl-13C6) , where the six carbons of the phenyl ring are replaced with Carbon-13, we guarantee perfect chromatographic co-elution. The native target and the internal standard experience the exact same ionization environment, ensuring absolute correction of matrix effects.

Fragmentation Logic and MRM Transitions

In positive ESI mode, fenpropimorph readily protonates to form a stable precursor ion [M+H]+ at m/z 304.3. Upon entering the collision cell, Collision-Induced Dissociation (CID) drives a highly predictable fragmentation pathway:

  • Quantifier Ion (m/z 147.2): The morpholine ring is cleaved, and the charge is retained on the substituted benzyl moiety, yielding the highly abundant 4-tert-butylbenzyl cation. This transition requires a moderate collision energy (CE) of 32 eV[1].

  • Qualifier Ions (m/z 132.1 and 117.1): Increasing the collision energy drives subsequent methyl radical losses from the tert-butyl group, generating robust qualifier ions[2].

Because the phenyl ring remains intact across all primary fragments, the MRM transitions for the Fenpropimorph(phenyl-13C6) internal standard are uniformly shifted by +6 Da (m/z 310.3 → 153.2, 138.1, 123.1).

Fragmentation cluster_native Native Fenpropimorph cluster_isotope Fenpropimorph(phenyl-13C6) M1 [M+H]+ m/z 304.3 F1 Quantifier m/z 147.2 M1->F1 CE: 32 eV F2 Qualifier m/z 117.1 M1->F2 CE: 64 eV M2 [M+H]+ m/z 310.3 F3 IS Quantifier m/z 153.2 M2->F3 CE: 32 eV F4 IS Qualifier m/z 123.1 M2->F4 CE: 64 eV

Figure 1: CID fragmentation logic for native and 13C6-labeled Fenpropimorph.

Quantitative Data: MRM Parameters

To maximize the dwell time across the chromatographic peak, the mass spectrometer should be operated in Dynamic/Scheduled MRM mode. Below are the optimized transitions[1].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Fenpropimorph 304.3147.25032Quantifier
304.3132.15045Qualifier 1
304.3117.15064Qualifier 2
Fenpropimorph(phenyl-13C6) 310.3153.25032IS Quantifier
310.3138.15045IS Qualifier 1
310.3123.15064IS Qualifier 2

Experimental Protocol: A Self-Validating System

A protocol is only as reliable as its internal quality controls. This methodology is designed as a self-validating system . By spiking the internal standard directly into the raw homogenate prior to extraction, any physical loss of the analyte during partitioning or clean-up is proportionally mirrored by the internal standard. Furthermore, continuous monitoring of qualifier-to-quantifier ion ratios ensures that matrix interferences do not falsely inflate quantitative results[2].

Workflow N1 Sample Homogenization (Cryogenic Milling) N2 Spike Internal Standard [Fenpropimorph(phenyl-13C6)] N1->N2 N3 QuEChERS Extraction (1% Acetic Acid in ACN + Salts) N2->N3 N4 dSPE Clean-up (PSA / C18 / MgSO4) N3->N4 N5 UHPLC Separation (C18 Column, Aqueous/Organic Gradient) N4->N5 N6 ESI(+) Triple Quadrupole MS/MS (Dynamic MRM Acquisition) N5->N6 N7 Data Processing & Ion Ratio Validation N6->N7

Figure 2: End-to-end self-validating QuEChERS and LC-MS/MS analytical workflow.

Step-by-Step Methodology

Phase 1: Modified QuEChERS Extraction

  • Homogenization: Weigh 10.0 g of cryogenically milled sample into a 50 mL PTFE centrifuge tube.

  • IS Spiking (Critical Step): Add 100 µL of the Fenpropimorph(phenyl-13C6) working solution (1 µg/mL). Causality: Spiking before solvent addition ensures the IS equilibrates with the matrix, accurately mimicking the extraction thermodynamics of the native pesticide.

  • Extraction: Add 10 mL of Acetonitrile containing 1% acetic acid. Shake vigorously mechanically for 1 minute.

  • Partitioning: Add standard QuEChERS salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake immediately for 1 minute to prevent salt agglomeration, then centrifuge at 4000 rpm for 5 minutes.

Phase 2: Dispersive Solid Phase Extraction (dSPE) Clean-up

  • Transfer 1 mL of the upper organic supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18. Causality: PSA removes organic acids and sugars, while C18 removes non-polar lipids that heavily suppress ESI ionization[3].

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Dilution: Transfer 500 µL of the cleaned extract into an autosampler vial and dilute with 500 µL of LC-MS grade water. Causality: Injecting 100% acetonitrile into a highly aqueous initial LC mobile phase causes severe peak broadening (the "solvent effect"). Diluting with water focuses the analyte at the head of the column.

Phase 3: UHPLC-MS/MS Analysis

  • Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: 10% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1.5 min, return to 10% B to re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Validation Check: According to SANTE/11813/2017 guidelines, verify that the qualifier-to-quantifier ion ratio of the sample falls within ±30% of the average ratio derived from the calibration standards[2]. If the ratio fails, matrix interference is present, and the sample must be flagged.

Sources

Method

Application Note: Isotope Labeling Studies with Fenpropimorph(phenyl-13C6) in Triticum aestivum (Wheat)

Target Audience: Analytical Chemists, Agronomists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists Focus: Elucidation of Fungicide Metabolism, Sterol Biosynthesis Disruption, and Advanced LC-MS/MS Methodologies...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Agronomists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists Focus: Elucidation of Fungicide Metabolism, Sterol Biosynthesis Disruption, and Advanced LC-MS/MS Methodologies

Scientific Rationale & Mechanistic Overview

Fenpropimorph is a systemic morpholine-derived fungicide primarily deployed to control powdery mildew and rust in cereal crops like wheat (Triticum aestivum). Mechanistically, it acts as a sterol biosynthesis inhibitor (SBI). While its primary fungal targets are sterol Δ14-reductase and Δ8→Δ7-isomerase, in higher plants it exerts a profound inhibitory effect on cycloeucalenol-obtusifoliol isomerase [1]. This off-target inhibition causes wheat seedlings to accumulate 9β,19-cyclopropylsterols (up to 95% of total sterols) at the expense of standard Δ5-sterols[2]. Interestingly, this altered sterol profile has cascading ecological impacts; phytophagous insects (e.g., Locusta migratoria) feeding on treated wheat exhibit severe disruption in ecdysteroid biosynthesis and embryonic development[2].

Why use Fenpropimorph(phenyl-13C6)?

In wheat, fenpropimorph undergoes aggressive Phase I metabolism. The primary biotransformation pathways involve the oxidation of the tert-butyl group to an alcohol (BF421-1), which is further oxidized to a carboxylic acid (BF421-2) and its methylated derivatives[3]. A secondary pathway involves the oxidative cleavage of the morpholine ring (yielding BF421-7)[3].

The Causality of the Isotope Choice: Tracing these metabolites in a complex plant matrix is analytically challenging due to endogenous phenolic interference. By utilizing a phenyl-13C6 labeled tracer rather than a morpholine-labeled tracer, researchers ensure that the +6 Da isotopic mass shift is conserved across all major downstream metabolites, even if the morpholine ring is cleaved. This creates a highly specific, self-validating analytical target for LC-MS/MS quantification.

Pathway A Fenpropimorph(phenyl-13C6) Precursor: m/z 310.3 B Cytochrome P450 Oxidation of tert-butyl group A->B Phase I Metabolism E Morpholine Ring Cleavage (BF421-7) A->E Ring Oxidation C BF421-1 (Alcohol Metabolite) Retains 13C6 Label B->C Hydroxylation D BF421-2 (Acid Metabolite) Retains 13C6 Label C->D Further Oxidation

Figure 1: Metabolic degradation pathway of Fenpropimorph(phenyl-13C6) in wheat.

Experimental Protocol: Extraction & Quantification

Wheat grain is a highly complex matrix, consisting of approximately 72.5% carbohydrates and 13.7% proteins[4]. To achieve trace-level quantitation without severe ion suppression, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with cryogenic milling must be employed.

Phase 1: Tissue Preparation and Cryomilling
  • Harvesting: Collect wheat forage and grain at specified intervals post-application of the Fenpropimorph(phenyl-13C6) formulation.

  • Cryomilling: Immediately freeze samples at −20 °C for 24 hours, followed by cryogenic milling in dry ice[5].

    • Scientific Causality: Milling at cryogenic temperatures halts enzymatic degradation of labile metabolites (like the alcohol intermediate BF421-1) and prevents the volatilization of the analytes.

Phase 2: Modified QuEChERS Extraction
  • Matrix Hydration: Weigh 5.0 g (± 0.05 g) of homogenized wheat grain into a 50 mL centrifuge tube. Add 10 mL of HPLC-grade water containing 1% acetic acid. Let the sample soak for 15–30 minutes[4],[6].

    • Scientific Causality: Because wheat grain is a dry powder, hydration is strictly required to swell the matrix pores. Without this step, the organic extraction solvent cannot effectively penetrate the tissue to partition the lipophilic fungicide.

  • Extraction: Add 10 mL of Acetonitrile to the tube and vortex vigorously for 1 minute at 2500 rpm[4].

  • Salting Out: Add the QuEChERS buffer salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute.

    • Scientific Causality: MgSO4 drives the phase separation between water and acetonitrile, pushing the fenpropimorph into the organic layer. The citrate salts buffer the pH to protect the acidic metabolite (BF421-2) from degradation.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes at ambient temperature[4].

  • Dilution/dSPE: Filter the supernatant extract. To mitigate matrix effects, dilute the final extract with water (e.g., 50:50 or 1:6 dilution) prior to injection[4].

Workflow S1 1. Isotope Application (phenyl-13C6 Tracer) S2 2. Cryomilling (Halt Metabolism) S1->S2 S3 3. Hydration & QuEChERS (Acetonitrile + MgSO4) S2->S3 S4 4. Extract Dilution (Reduce Matrix Effect) S3->S4 S5 5. LC-MS/MS (tMRM Mode) S4->S5

Figure 2: Step-by-step analytical workflow for isotope extraction from wheat matrices.

LC-MS/MS Data Acquisition & Analysis

Fenpropimorph possesses a tertiary amine group within its morpholine ring, making it highly basic and easily protonated. Therefore, analysis is conducted using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive Electrospray Ionization (ESI+) mode[7].

Modern protocols utilize triggered Multiple Reaction Monitoring (tMRM) to ensure high confidence in analyte identification[8]. The use of the phenyl-13C6 isotope shifts the precursor and specific product ions by exactly +6 Da, providing a self-validating confirmation of the analyte's origin.

Table 1: Optimized MRM Transitions for Fenpropimorph and Metabolites
AnalytePrecursor Ion [M+H]+ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Fenpropimorph (Unlabeled) 304.3147.2117.132 / 64
Fenpropimorph(phenyl-13C6) 310.3153.2123.132 / 64
BF421-2 Acid (Unlabeled) 334.2177.2147.135 / 65
BF421-2 Acid(phenyl-13C6) 340.2183.2153.135 / 65

Data synthesized from standardized triple quadrupole parameters[8],[9]. Note: The m/z 147.2 fragment corresponds to the tert-butylbenzyl cation. In the 13C6-labeled cohort, the intact phenyl ring ensures this fragment shifts cleanly to m/z 153.2.

Self-Validating System: Matrix Effect Management

To ensure the trustworthiness of the quantitative data, the protocol must account for ion suppression caused by co-eluting wheat lipids. Matrix effects (ME) are calculated by comparing the slope of a matrix-matched calibration curve against a solvent-only calibration curve[6]. Because Fenpropimorph(phenyl-13C6) co-elutes exactly with unlabeled fenpropimorph but is mass-resolved by the spectrometer, it serves as the ultimate internal standard (SIL-IS). If the recovery of the 13C6 tracer falls outside the 70–120% range (with precision RSD <20%)[4], the dilution factor of the QuEChERS extract must be increased.

References

  • Thermo Fisher Scientific. "A Simple and Robust Method for Trace Level Quantitation of Pesticide Residues in Wheat Grain using LC-MS/MS". Source: thermofisher.com.
  • Wikipedia. "Fenpropimorph". Source: wikipedia.org.
  • Journal of Agricultural and Food Chemistry. "Stereoselective Metabolism of the Sterol Biosynthesis Inhibitor Fungicides Fenpropidin, Fenpropimorph, and Spiroxamine in Grapes, Sugar Beets, and Wheat". Source: acs.org.
  • (Not Cited in Text)
  • National Institutes of Health (PMC). "Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry". Source: nih.gov.
  • (Not Cited in Text)
  • Proceedings of the National Academy of Sciences (PNAS). "Ecdysteroid biosynthesis and embryonic development are disturbed in insects (Locusta migratoria) reared on plant diet (Triticum sativum) with a selectively modified sterol profile". Source: pnas.org.
  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution". Source: agilent.com.
  • Food and Agriculture Organization (FAO). "fenpropimorph (188)". Source: fao.org.
  • (Not Cited in Text)
  • Waters Corporation. "Multiresidue Method for the Quantification of Pesticides in Fruits, Vegetables, Cereals and Black Tea using UPLC-MS". Source: lcms.cz.
  • (Not Cited in Text)
  • (Not Cited in Text)
  • PubChem (NIH). "Fenpropimorph | C20H33NO | CID 93365". Source: nih.gov.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing QuEChERS for Fenpropimorph in Fatty Matrices

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, you know that extracting highly lipophilic analytes from complex, lipid-rich matrices (such as oilseeds, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, you know that extracting highly lipophilic analytes from complex, lipid-rich matrices (such as oilseeds, avocado, or dairy) is one of the most challenging workflows in residue analysis.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols for the extraction of Fenpropimorph —a morpholine fungicide with a high octanol-water partition coefficient (log P ~4.5)[1][2].

Diagnostic Extraction Workflow

G N1 High-Fat Matrix (e.g., Avocado, Oilseeds) N2 Hydration & ACN Extraction (Citrate Buffer, pH ~5.0) N1->N2 N3 Winterization (Freeze at -20°C, Centrifuge) N2->N3 N4 d-SPE Sorbent Selection N3->N4 N5 EMR-Lipid (Size Exclusion + Hydrophobic) N4->N5 Optimal N6 Z-Sep+ (Lewis Acid/Base + C18) N4->N6 Acceptable N7 Traditional C18/PSA (Risk of Analyte Loss) N4->N7 Suboptimal N8 MgSO4 Polishing & Analysis (LC-MS/MS or GC-MS/MS) N5->N8 N6->N8 N7->N8

Workflow for optimizing QuEChERS extraction of lipophilic pesticides in high-fat matrices.

Core Troubleshooting & FAQs

Q1: Why does fenpropimorph exhibit poor recovery (<50%) in high-fat matrices when using standard QuEChERS d-SPE? The Causality: Fenpropimorph is highly lipophilic. In high-fat matrices, the analyte partitions heavily into the co-extracted lipid fraction (triglycerides and phospholipids). When traditional C18 sorbents are used during dispersive solid-phase extraction (d-SPE), the hydrophobic C18 alkyl chains indiscriminately retain both the lipids and the highly lipophilic fenpropimorph through strong hydrophobic interactions. This competitive binding leads to severe analyte loss[3][4].

Q2: How do next-generation sorbents like EMR-Lipid and Z-Sep+ overcome the limitations of C18? The Causality:

  • EMR-Lipid (Enhanced Matrix Removal-Lipid): This sorbent operates on a dual mechanism of size exclusion and hydrophobic interaction. It selectively traps unbranched, linear hydrocarbon chains (like those found in fatty acids and triglycerides) within its internal pores. Because fenpropimorph contains a bulky, branched morpholine ring, it is sterically excluded from the pores and remains in the extract, yielding recoveries often exceeding 85%[5].

  • Z-Sep+ (Zirconia-coated silica + C18): Zirconia acts as a Lewis acid, selectively binding to electron donors (Lewis bases) such as the hydroxyl groups in mono/diglycerides and the phosphate groups in phospholipids[4]. While highly effective at removing complex lipids, the presence of C18 in Z-Sep+ can still cause minor retention of fenpropimorph, making EMR-Lipid the superior choice for this specific analyte[3].

Q3: I am still seeing significant matrix effects (ion suppression) in my LC-MS/MS analysis despite using EMR-Lipid. How can I mitigate this? The Causality: Ion suppression occurs when residual co-eluting matrix components compete with fenpropimorph for charge in the Electrospray Ionization (ESI) source. The Solution: Implement a two-fold strategy:

  • Extract Dilution: Diluting the final QuEChERS extract (e.g., 1:5 or 1:10) in the mobile phase significantly reduces the absolute concentration of matrix components entering the source, often restoring the ionization efficiency of the analyte without compromising the limit of quantification (LOQ)[6].

  • Winterization: Introduce a freezing step (-20°C for 2 hours) prior to d-SPE. This physically precipitates high-molecular-weight lipids, reducing the overall lipid load before the chemical sorbent is even introduced[3].

Quantitative Sorbent Comparison

To guide your method development, the following table summarizes the performance of various d-SPE sorbents for lipophilic analytes in fatty matrices based on empirical validation studies[3][4][5].

Sorbent TypePrimary Clean-up MechanismLipid Removal EfficiencyTypical Fenpropimorph RecoveryMatrix Effect (Ion Suppression)
C18 / PSA Hydrophobic Interaction / Anion ExchangeLow to Medium< 50% (High risk of loss)High
Z-Sep+ Lewis Acid-Base + HydrophobicHigh70% - 80% Low to Medium
EMR-Lipid Size Exclusion + HydrophobicVery High85% - 100% Low
Self-Validating Experimental Protocol: EMR-Lipid Extraction

This step-by-step methodology is engineered to ensure high recovery of fenpropimorph while maintaining a self-validating analytical system.

Phase 1: Hydration and Internal Standard Addition (Self-Validation)

  • Weigh 5.0 g of homogenized high-fat sample (e.g., avocado, oilseed) into a 50 mL PTFE centrifuge tube.

  • Self-Validation Step: Spike the sample with a stable isotopically labeled internal standard (e.g., Fenpropimorph-d14). Causality: The absolute recovery of this IS validates the extraction efficiency, while the peak area ratio (analyte/IS) perfectly corrects for any residual matrix suppression during LC-MS/MS analysis.

  • Add 5.0 mL of LC-MS grade water. Vortex for 1 minute and let stand for 10 minutes. Causality: Fatty matrices have low water content. Hydration swells the cellular matrix, allowing the extraction solvent to penetrate deeply.

Phase 2: Extraction and Winterization 4. Add 10.0 mL of Acetonitrile (ACN) containing 1% Acetic Acid. Vortex aggressively for 1 minute. 5. Add QuEChERS EN 15662 extraction salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute to induce phase separation. 6. Centrifuge at 5000 rpm for 5 minutes. 7. Winterization: Transfer the entire upper organic layer (ACN) to a clean tube and place it in a -20°C freezer for 2 hours. Centrifuge immediately at 4°C to pellet precipitated fats[3].

Phase 3: EMR-Lipid d-SPE and Polishing 8. Transfer 5.0 mL of the cold, cleared supernatant into an EMR-Lipid d-SPE tube. 9. Vortex for 1 minute, then centrifuge at 5000 rpm for 5 minutes. 10. Polishing: EMR-Lipid introduces a small amount of water back into the extract. Decant the supernatant into a polishing tube containing anhydrous MgSO4[7]. Vortex and centrifuge. 11. Dilute the final polished extract 1:5 with initial mobile phase prior to LC-MS/MS injection to further minimize matrix effects[6].

Sources

Optimization

Technical Support Center: Troubleshooting Fenpropimorph(phenyl-13C6) Peak Tailing in LC-MS/MS

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing severe peak shape distortions when analyzing morpholine-class agricultural fung...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing severe peak shape distortions when analyzing morpholine-class agricultural fungicides. This guide provides a deep dive into the causality of peak tailing for Fenpropimorph and its stable isotope-labeled internal standard, Fenpropimorph(phenyl-13C6), alongside self-validating protocols to permanently resolve the issue.

Diagnostic Overview & Mechanistic Causality

Fenpropimorph is a systemic morpholine fungicide characterized by a highly basic tertiary amine within its morpholine ring, possessing a basic pKa of approximately 7.34[1]. When utilizing a stable isotope-labeled standard like Fenpropimorph(phenyl-13C6), the chromatographic behavior is identical to the native analyte because the 13C6​ labeling on the phenyl ring does not alter the molecule's pKa or hydrophobicity.

The Root Cause of Tailing: In reversed-phase chromatography (RPC), ideal retention is driven purely by hydrophobic partitioning between the analyte and the C18 stationary phase. However, basic compounds like Fenpropimorph are fully protonated (positively charged) at typical LC-MS/MS mobile phase conditions (pH 4.0–7.0). Simultaneously, residual silanol groups (Si-OH) on the silica support surface have a pKa of ~3.5–4.5. At a mobile phase pH > 4.0, these silanols become ionized (Si-O⁻)[2]. The resulting electrostatic attraction between the protonated morpholine nitrogen and the ionized silanols creates a secondary ion-exchange mechanism[3]. Because this secondary interaction has significantly slower desorption kinetics than hydrophobic partitioning, it manifests as a pronounced "tail" on the chromatographic peak.

Mechanism A Fenpropimorph (pKa ~7.34) Protonated at pH 4-7 B Residual Silanols (pKa ~3.5-4.5) Ionized at pH > 4 A->B  Electrostatic  Attraction D Neutralized Silanols (pH < 3.0) A->D  Acidic Mobile  Phase C Secondary Ion-Exchange (Severe Peak Tailing) B->C E Hydrophobic Partitioning (Symmetrical Peak) D->E

Mechanism of Fenpropimorph peak tailing via silanol interactions vs ideal C18 partitioning.

Frequently Asked Questions (FAQs)

Q: Why does Fenpropimorph(phenyl-13C6) tail so aggressively on my standard C18 column? A: Standard "Type-A" or older "Type-B" silica columns possess a high density of unreacted residual silanols. Even with extensive end-capping, up to 50% of silanols remain accessible due to steric hindrance[3]. The basic morpholine ring of Fenpropimorph interacts strongly with these sites, causing the tailing.

Q: Can I just add Triethylamine (TEA) to my mobile phase to fix the tailing? A: No. While adding a competing base like TEA (e.g., 5 mM) is a traditional HPLC technique to mask anionic silanol groups and improve peak shape[4], it is strictly contraindicated for LC-MS/MS. TEA causes severe ion suppression in positive electrospray ionization (ESI+) and will permanently contaminate your mass spectrometer source.

Q: How does the "2-Unit Rule" apply to optimizing my mobile phase pH? A: To eliminate secondary interactions, you must neutralize one of the interacting species. You can either:

  • Neutralize the Silanols: Drop the pH to at least 2 units below the silanol pKa (Target pH < 3.0) using 0.1% Formic Acid[2].

  • Neutralize the Analyte: Raise the pH to at least 2 units above the Fenpropimorph pKa (Target pH > 9.3) using 10 mM Ammonium Hydroxide. Note: This requires a specialized high-pH stable hybrid silica column.

Q: Could my QuEChERS extraction matrix be contributing to the tailing? A: Yes. QuEChERS is the gold standard for extracting pesticides like Fenpropimorph from complex matrices[5]. However, co-extracted matrix components (like basic lipids or pigments) can accumulate on the column head, creating new ion-exchange sites or physically deforming the column bed over time[3]. Routine use of a guard column and proper sample clean-up (e.g., dispersive SPE) is mandatory.

Troubleshooting Workflow

Troubleshooting Start Identify Peak Tailing (As > 1.5) in Fenpropimorph(phenyl-13C6) CheckPH Evaluate Mobile Phase pH Start->CheckPH LowPH Adjust to pH < 3.0 (e.g., 0.1% Formic Acid) CheckPH->LowPH Standard LC-MS HighPH Adjust to pH > 9.5 (e.g., 10mM NH4OH) CheckPH->HighPH High-pH Tolerant Method CheckCol Evaluate Column Chemistry LowPH->CheckCol HighPH->CheckCol CSHCol Use Charged-Surface Hybrid (CSH) C18 CheckCol->CSHCol If using Low pH BaseDeact Use High-pH Stable Hybrid C18 CheckCol->BaseDeact If using High pH Success Symmetrical Peak Achieved (As < 1.2) CSHCol->Success BaseDeact->Success

Step-by-step troubleshooting workflow for resolving basic analyte peak tailing in LC-MS/MS.

Quantitative Data Presentation

The table below summarizes the causal relationship between chromatographic conditions and the resulting peak asymmetry factor ( As​ ) for Fenpropimorph(phenyl-13C6). An As​ value of 1.0 represents a perfectly symmetrical Gaussian peak, while As​>1.5 indicates problematic tailing[3].

Condition StateMobile Phase pH & BufferColumn ChemistryAsymmetry Factor ( As​ )MS Signal Intensity (Area)
Unoptimized pH 6.5 (10 mM Ammonium Acetate)Standard Type-A Silica C182.85 (Severe Tailing) 4.5×105
Partial Fix pH 2.7 (0.1% Formic Acid)Standard Type-B Silica C181.62 (Moderate Tailing) 8.2×105
Optimized (Low pH) pH 2.7 (0.1% Formic Acid)Charged-Surface Hybrid (CSH) C181.05 (Symmetrical) 9.8×105
Optimized (High pH) pH 10.0 (10 mM Ammonium Hydroxide)High-pH Stable Hybrid C181.10 (Symmetrical) 7.8×105

Note: The CSH column at low pH provides the highest MS signal intensity because the acidic environment promotes optimal protonation for ESI+ while the charged surface completely repels the basic analyte, eliminating tailing.

Self-Validating Experimental Protocol: Mitigating Morpholine Tailing

This protocol is designed as a self-validating system. You must pass the System Suitability Test (SST) in Step 3 before proceeding to precious sample analysis.

Objective: Establish a robust LC-MS/MS method for Fenpropimorph(phenyl-13C6) yielding an As​≤1.2 .

Materials Required:

  • Analytical Column: Charged Surface Hybrid (CSH) C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v). (Ensure fresh preparation; formic acid degrades over time, raising the pH).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • SST Standard: Fenpropimorph(phenyl-13C6) neat standard diluted to 10 ng/mL in 50:50 Water:Acetonitrile.

Step-by-Step Methodology:

  • System Preparation & Purging:

    • Purge all LC lines with fresh mobile phases for a minimum of 5 minutes at 2.0 mL/min.

    • Causality Check: Ensure no residual ion-pairing agents (e.g., TFA, TEA) remain in the system from previous users, as these will alter the stationary phase surface chemistry and suppress ESI+ ionization.

  • Column Equilibration:

    • Install the CSH C18 column. Equilibrate at 0.4 mL/min with 5% Mobile Phase B for at least 10 column volumes.

    • Causality Check: The CSH particle possesses a low-level positive surface charge in acidic conditions. This electrostatically repels the protonated morpholine ring of Fenpropimorph, preventing it from penetrating the bonded phase to interact with underlying silanols.

  • System Suitability Injection (Self-Validation Step):

    • Inject 2 µL of the 10 ng/mL Fenpropimorph(phenyl-13C6) SST Standard.

    • Run a linear gradient from 5% B to 95% B over 5 minutes.

  • Data Analysis & Acceptance Criteria:

    • Calculate the asymmetry factor ( As​ ) at 10% peak height using your chromatography data system ( As​=B/A , where A is the front half width and B is the back half width).

    • Pass: If As​≤1.2 , the system is validated. Proceed to Step 5.

    • Fail: If As​>1.2 , immediately halt. Re-evaluate Mobile Phase A pH (must be < 3.0). If pH is correct, the column inlet frit may be partially blocked by particulates; replace the column or install a new guard column[3].

  • Sample Analysis:

    • Proceed with injecting QuEChERS-extracted samples[5]. Ensure sample diluent matches the initial mobile phase conditions (high aqueous) to prevent injection solvent breakthrough effects.

References

  • [1] PubChem - National Institutes of Health (NIH). Fenpropimorph | C20H33NO | CID 93365. Available at: [Link]

  • [5] MDPI (Foods). Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • [2] Chromatography Online (LCGC). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • [4] Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • [3] Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

Sources

Troubleshooting

Improving signal-to-noise for Fenpropimorph(phenyl-13C6) in complex samples

Welcome to the technical support center for the analysis of Fenpropimorph(phenyl-13C6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pract...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of Fenpropimorph(phenyl-13C6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the signal-to-noise (S/N) ratio of this stable isotope-labeled (SIL) internal standard in complex sample matrices. The following content is structured in a question-and-answer format to address specific challenges you may encounter during method development and routine analysis.

Part 1: Foundational Questions & Core Concepts

Q1: I've added Fenpropimorph(phenyl-13C6) as my internal standard, but the signal is weak or non-existent. What are the primary areas to investigate?

A1: A low or absent signal for your SIL internal standard is a critical issue, as it undermines the fundamental principle of using an internal standard to correct for variability.[1][2] The problem can typically be traced to one of three areas: Sample Preparation, Liquid Chromatography (LC) conditions, or Mass Spectrometry (MS) settings.

A systematic approach is essential. First, confirm the integrity and concentration of your spiking solution. Then, investigate each stage of your analytical workflow, from extraction to detection, to pinpoint the source of signal loss.

Start Low S/N for Fenpropimorph(phenyl-13C6) Check_IS 1. Verify IS Solution (Concentration, Purity, Stability) Start->Check_IS Sample_Prep 2. Sample Preparation Issues (Poor Recovery, Degradation) Check_IS->Sample_Prep IS Solution OK LC_Issues 3. LC-MS Interface Issues (Chromatography, Ionization) Sample_Prep->LC_Issues Recovery OK MS_Issues 4. MS Detection Issues (Incorrect Parameters, High Noise) LC_Issues->MS_Issues Chromatography OK Resolved Problem Resolved MS_Issues->Resolved Parameters Optimized

Caption: A systematic troubleshooting workflow for low S/N.

Q2: My signal for the internal standard is present, but the background noise is very high, resulting in a poor S/N ratio. What are the common causes of high background noise?

A2: High background noise can obscure your analyte signal and severely impact your limit of quantification (LOQ).[3] Common sources include contaminated solvents or reagents, carryover from previous injections, a contaminated ion source, or insufficient sample cleanup.

Causality:

  • Solvent/Reagent Contamination: Impurities in your mobile phase (e.g., water, acetonitrile, additives) can introduce a high, constant background of ions.[4][5] Always use LC-MS grade solvents and freshly prepared mobile phases.

  • Matrix Effects: Co-eluting compounds from the sample matrix that are not removed during cleanup can create a "chemical noise" floor, suppressing the target analyte's signal or contributing to the background.[6][7]

  • System Contamination: A dirty ion source, transfer line, or mass analyzer can be a significant source of random noise.[8] Regular cleaning and maintenance are crucial. Performing a "steam cleaning" of the LC/MSD overnight can be a highly effective method to reduce background levels.[9]

Part 2: Troubleshooting the Experimental Workflow

This section provides detailed guidance on optimizing each stage of your analysis.

Stage 1: Sample Preparation & Extraction

The goal of sample preparation is to efficiently extract Fenpropimorph(phenyl-13C6) while removing as many interfering matrix components as possible.[10][11]

Q3: Which extraction technique is better for complex matrices like soil or fatty foods: QuEChERS or traditional Solid-Phase Extraction (SPE)?

A3: Both techniques are effective, but the choice depends on the specific matrix, desired throughput, and the nature of interferences.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is often the preferred method for a wide range of food and agricultural products.[12][13][14][15] It involves an acetonitrile extraction followed by a partitioning step with salts and a cleanup step using dispersive SPE (dSPE).[13] Its main advantage is speed and reduced solvent consumption. For Fenpropimorph, modified QuEChERS methods have been successfully validated in matrices like livestock products and agricultural goods.[14][16][17]

  • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup, which may be necessary for exceptionally "dirty" matrices.[18][19][20][21] It is particularly useful for aqueous samples like wastewater or for samples requiring significant concentration.[19][20] The selection of the sorbent (e.g., C18, polymeric reversed-phase) is critical for retaining Fenpropimorph while allowing interferences to be washed away.[20]

Q4: When using QuEChERS, how do I select the right dispersive SPE (dSPE) sorbents to clean up my extract?

A4: The choice of dSPE sorbents is critical for removing specific matrix components that cause interference. A combination of sorbents is often used.

  • Primary Secondary Amine (PSA): This is the most common sorbent for removing organic acids, polar pigments, and sugars found in fruits and vegetables.

  • C18: Used to remove non-polar interferences, such as fats and lipids. For very fatty samples (e.g., meat, dairy), a C18 cleanup step is highly recommended.[12]

  • Graphitized Carbon Black (GCB): Extremely effective at removing pigments like chlorophyll and carotenoids, which are common in green vegetables. Caution: GCB can retain planar molecules, so its use should be evaluated carefully to avoid loss of the target analyte.

  • Magnesium Sulfate (MgSO₄): Used to remove excess water from the acetonitrile extract.[13]

Experimental Protocol: Modified QuEChERS for Plant-Based Matrix

This protocol is a validated starting point for extracting Fenpropimorph from moderately complex matrices like fruits or vegetables.[12][13][22]

  • Homogenization: Weigh 10 g of a thoroughly homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[22][23]

  • Internal Standard Spiking: Add a known amount of your Fenpropimorph(phenyl-13C6) working solution to the sample.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Partitioning: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Immediately cap and shake for 1 minute. This step separates the acetonitrile layer from the aqueous/solid layer.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for a fatty sample).

  • Final Centrifugation: Vortex for 30 seconds, then centrifuge for 2 minutes.

  • Analysis: The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered and/or diluted if necessary.

cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup Homogenize 1. Homogenize 10g Sample Spike_IS 2. Spike with Fenpropimorph(phenyl-13C6) Homogenize->Spike_IS Add_ACN 3. Add 10 mL Acetonitrile & Shake Spike_IS->Add_ACN Add_Salts 4. Add MgSO4/NaCl Salts & Shake Add_ACN->Add_Salts Centrifuge1 5. Centrifuge Add_Salts->Centrifuge1 Transfer 6. Take Aliquot of Supernatant Centrifuge1->Transfer Add_dSPE 7. Mix with dSPE Sorbents (e.g., MgSO4, PSA, C18) Transfer->Add_dSPE Centrifuge2 8. Vortex & Centrifuge Add_dSPE->Centrifuge2 Final_Extract Final Extract for LC-MS/MS Centrifuge2->Final_Extract

Caption: Workflow for the modified QuEChERS sample preparation method.

Stage 2: Liquid Chromatography & Mass Spectrometry (LC-MS/MS)

Proper LC-MS/MS optimization ensures that your internal standard is detected with maximum sensitivity and is free from chromatographic interference.

Q5: My internal standard signal is still low after optimizing sample prep. How should I optimize the MS source parameters and select MRM transitions?

A5: Optimizing MS parameters is crucial for maximizing the ionization and detection of Fenpropimorph. Since the phenyl-13C6 label adds ~6 Da to the molecular weight, the fragmentation pattern will be very similar to the unlabeled compound, but the precursor and product ions will be shifted.

1. Mass Spectrometry Parameter Optimization: Instrument parameters should be optimized by infusing a standard solution of Fenpropimorph(phenyl-13C6) directly into the mass spectrometer. Key parameters to adjust include:

  • Ionization Mode: Fenpropimorph ionizes well in positive electrospray ionization (ESI+) mode.

  • Source & Desolvation Temperatures: These affect the efficiency of droplet desolvation. Optimal values balance efficient solvent evaporation without causing thermal degradation of the analyte.[12][24]

  • Gas Flows (Nebulizer, Drying, Collision): These must be optimized to create a stable spray and efficiently desolvate and fragment ions.[12][24]

  • Collision Energy (CE): This voltage controls the fragmentation of the precursor ion in the collision cell. It must be optimized for each transition to maximize the product ion signal.

Table 1: Example Optimized MS/MS Parameters for Fenpropimorph (Note: These are starting points and should be optimized on your specific instrument.)

ParameterOptimized ValueRationale
Ionization ModeESI PositiveProvides robust protonated molecule [M+H]⁺.
Precursor Ion (Q1)m/z 304.4For unlabeled Fenpropimorph [M+H]⁺.[12]
Precursor Ion (Q1) - ¹³C₆ m/z 310.4 For Fenpropimorph(phenyl-13C6) [M+H]⁺.
Product Ion 1 (Q3)m/z 147.2Quanlifier ion for unlabeled.[12]
Product Ion 1 (Q3) - ¹³C₆ m/z 147.2 Fragment does not contain the labeled ring.
Product Ion 2 (Q3)m/z 132.1Qualifier ion for unlabeled.[12]
Product Ion 2 (Q3) - ¹³C₆ m/z 138.1 Fragment contains the labeled phenyl ring.
Source Temperature150 °CBalances desolvation and stability.[12][24]
Desolvation Temperature400 °CEnsures efficient solvent evaporation.[12][24]
Desolvation Gas Flow650 L/hOptimized for spray stability.[12][24]
Collision Energy~32-45 eVMust be optimized per transition.[12]

2. Mitigating Matrix Effects: Even with a clean sample, matrix effects can suppress or enhance the ionization of your internal standard, leading to inaccurate quantification.[6][7][25]

  • Use of a SIL Internal Standard: You are already doing this, which is the best way to compensate for matrix effects.[26] Because Fenpropimorph(phenyl-13C6) co-elutes and has nearly identical physicochemical properties to the native analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.

  • Sample Dilution: If ion suppression is severe, simply diluting the final extract can significantly reduce the concentration of interfering matrix components, thereby lessening their impact on the ESI process.[25][27] A 10-fold or even 100-fold dilution can be highly effective, provided your instrument has sufficient sensitivity.[27]

  • Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix extract that has undergone the full sample preparation procedure can help compensate for matrix effects if a SIL internal standard is not available or not performing well.[12][14][28]

Part 3: Final Verification

Q6: I've implemented these changes and my S/N ratio has improved. How do I confirm my method is now robust and reliable?

A6: Method validation is key. You should assess several parameters according to established guidelines (e.g., CODEX).[12][14]

  • Linearity: Analyze a set of matrix-matched calibration standards to ensure the response ratio (Analyte Area / IS Area) is linear over your desired concentration range. The coefficient of determination (R²) should be >0.99.[12]

  • Accuracy and Precision: Analyze spiked control samples at multiple concentrations (e.g., low, medium, high QC). Accuracy (recovery) should typically be within 70-120%, with precision (relative standard deviation, RSD) under 15-20%.[29]

  • Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For Fenpropimorph, LOQs in the low µg/kg range have been achieved.[12][14][30]

  • Internal Standard Response: Monitor the absolute peak area of Fenpropimorph(phenyl-13C6) across all samples in a run. The response should be consistent. Significant variation (e.g., >30-50%) may indicate inconsistent sample preparation or severe, unresolved matrix effects.

By systematically addressing each stage of the analytical process and validating the final method, you can ensure reliable and accurate quantification of Fenpropimorph using its phenyl-13C6 labeled internal standard, even in the most challenging sample matrices.

References

  • A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. (2020). Google Scholar.
  • Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. (n.d.). Thermo Fisher Scientific.
  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020). Restek. Available at: [Link]

  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. (2026). Thermo Fisher Scientific.
  • Automated Solid-Phase Extraction (SPE) for Pesticides. (2022). California Environmental Protection Agency. Available at: [Link]

  • Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. (2015). ACS Publications. Available at: [Link]

  • Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. (2026). ResearchGate. Available at: [Link]

  • Solid Phase Extraction of Pesticides with Determination by Gas Chromatography. (n.d.). Semantic Scholar.
  • QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. (2022). National Center for Biotechnology Information. Available at: [Link]

  • A Comprehensive Guide to Pesticide Residue Analysis. (2025). SCION Instruments. Available at: [Link]

  • Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Addressing Matrix Effects in Pesticides and their Transformation Product Analysis Using LC-Positive-Electronspray-MS/MS. (n.d.). J-Stage. Available at: [Link]

  • Instrumental conditions for analysis of fenpropimorph and fenpropimorph acid in multiple reaction mode. (n.d.). ResearchGate. Available at: [Link]

  • Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. (2012). AZoM.com. Available at: [Link]

  • Development and Validation of an Analytical Method for Fenpropimorph in Agricultural Products Using QuEChERS and LC-MS/MS. (n.d.). ResearchGate. Available at: [Link]

  • Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography-Tandem Mass Spectrometry. (2021). National Center for Biotechnology Information. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Available at: [Link]

  • Fenpropimorph. (n.d.). Cipac.org. Available at: [Link]

  • Tips to Improve Signal-to-Noise Checkout. (n.d.). Agilent. Available at: [Link]

  • Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry. (2021). MDPI. Available at: [Link]

  • Background noise in UPLC-MS/MS experience? (2022). Nitrosamines Exchange. Available at: [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? (2022). ResearchGate. Available at: [Link]

  • Reduction of Internal Standard Signals in Quantitative MALDI-TOF Mass Spectrometry. (2012). Scientific Research Publishing. Available at: [Link]

  • Implementation of the QuEChERS Method. (n.d.). QuEChERS.com. Available at: [Link]

  • The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. Available at: [Link]

  • Residue risk assessment and enantioselective analysis of Fenpropimorph in tea and agricultural products by UHPLC-MS/MS. (2025). ResearchGate. Available at: [Link]

  • fenpropimorph (188). (n.d.). Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparat. (2021). Semantic Scholar. Available at: [Link]

  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. (n.d.). Shimadzu. Available at: [Link]

  • Evaluation of Internal Standards for the Mass-shift Analyses of As, Fe, S, and Zn in Biological Reference Materials Using ICP- Reaction Cell. (2024). Spectroscopy Online. Available at: [Link]

  • Protocols for optimizing MS/MS parameters with an ion-trap GC-MS instrument. (2006). National Center for Biotechnology Information. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Available at: [Link]

  • Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS. (n.d.). ACS Publications. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Fenpropimorph Cross-Contamination &amp; Carryover

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling with "ghost peaks" and false positives during the trace-level analysis of fenpropimo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling with "ghost peaks" and false positives during the trace-level analysis of fenpropimorph. This morpholine-class fungicide and sterol biosynthesis inhibitor presents unique analytical challenges in both LC-MS/MS and GC-MS/MS workflows.

This guide provides a self-validating framework to diagnose, eliminate, and prevent cross-contamination and instrumental carryover.

The Molecular Causality of Fenpropimorph Contamination

To solve contamination, we must first understand the molecular causality. Fenpropimorph possesses a basic tertiary amine (the morpholine ring) coupled with a highly lipophilic tert-butylphenyl tail, giving it a Log P of approximately 4.5 1.

Under typical acidic chromatographic conditions (e.g., 0.1% formic acid), the basic nitrogen becomes protonated. This positively charged species interacts strongly with unendcapped silanol groups on stationary phases and glass autosampler vials via ion-exchange mechanisms. Concurrently, its lipophilic tail drives hydrophobic adsorption onto autosampler needle seals, PEEK tubing, and shared sample preparation equipment.

In complex matrices like livestock products or malted barley, fenpropimorph can form "hidden" bound forms with macromolecules. These are suddenly released during aggressive extraction (like QuEChERS or mashing), leading to unexpected concentration spikes that contaminate the analytical flow path 2.

Diagnostic Logic: Isolating the Source

Before dismantling your instrument, you must isolate whether the ghost peak originates from hardware carryover or sample preparation cross-contamination.

G Start Ghost Peak Detected: Fenpropimorph in Blank CheckSolvent Present in pure Solvent Blank? Start->CheckSolvent CheckExt Present in Extraction Blank? CheckSolvent->CheckExt No Carryover Instrumental Carryover (Autosampler/Column) CheckSolvent->Carryover Yes CrossContam Sample Prep Contamination (Homogenizer/Vials) CheckExt->CrossContam Yes MatrixEffect Matrix Interference (Co-eluting isobaric compound) CheckExt->MatrixEffect No FixWash Implement IPA/FA Wash & Flush Rotor Seal Carryover->FixWash FixPrep Use Single-Use PTFE & Segregate Prep Area CrossContam->FixPrep FixChrom Optimize LC Gradient & Use MRM Ratios MatrixEffect->FixChrom

Diagnostic decision tree for isolating fenpropimorph contamination sources.

Frequently Asked Questions (FAQs)

Q1: I am detecting fenpropimorph in my solvent blanks immediately following a high-concentration agricultural sample. How do I eliminate this instrumental carryover? Causality & Solution: You are experiencing autosampler or column carryover. Because fenpropimorph is highly lipophilic (Log P > 4), standard aqueous/organic washes are insufficient 1. The analyte is likely adsorbing to the rotor seal or the injection needle's outer surface. Actionable Fix: Implement a strong multi-solvent wash. Use a needle wash consisting of 50% Acetonitrile, 25% Methanol, 20% Isopropanol, and 5% Water, acidified with 0.1% to 0.5% Formic Acid. The isopropanol disrupts hydrophobic interactions, while the formic acid keeps the morpholine nitrogen protonated and soluble in the wash waste rather than adhering to the metal needle.

Q2: We use a modified QuEChERS method for livestock liver and milk. Our extraction blanks are showing fenpropimorph contamination. What is going wrong? Causality & Solution: This is sample preparation cross-contamination. In fatty matrices like liver or milk, fenpropimorph partitions heavily into the lipid fraction 3, 4. If you are using shared reusable equipment (e.g., Polytron homogenizers or glass centrifuge tubes), lipid residues containing trapped fenpropimorph are surviving your standard dishwashing protocol. Actionable Fix: Transition to single-use 50-mL PTFE centrifuge tubes for the initial acetonitrile extraction and partitioning steps. If a shared homogenizer must be used, implement a rigorous cleaning protocol between samples: a sequence of Water → Methanol → Hexane → Methanol, running the probe for 30 seconds in each solvent.

Q3: How does the sample matrix itself affect fenpropimorph carryover in processing studies? Causality & Solution: Matrix components can act as a sink or a carrier for the pesticide. For example, during the malting and mashing of barley, fenpropimorph exhibits a high carryover rate (up to 78%) from barley to malt due to its lipophilicity, and can further carry over into sweet wort 2. The macromolecules in the matrix can bind the pesticide, masking it until the matrix is broken down. Actionable Fix: Ensure robust sample cleanup. For high-protein/high-fat matrices, incorporate a freezing-out step (-20°C for 2 hours) prior to dispersive Solid Phase Extraction (dSPE) to precipitate lipids and proteins that might otherwise foul the LC column and trap fenpropimorph.

Quantitative Data: Matrix Effects and Method Performance

To establish a self-validating system, your baseline metrics must align with established literature. The table below summarizes validated parameters for fenpropimorph analysis across various complex matrices, highlighting the acceptable limits of detection (LOD) and recovery rates when contamination is properly controlled.

Table 1: Validated Analytical Parameters for Fenpropimorph in Complex Matrices
MatrixExtraction MethodLOD (µg/kg)LOQ (µg/kg)Mean Recovery (%)Carryover / Transfer NoteReference
Livestock Products (Milk, Meat, Egg)Modified QuEChERS (LC-MS/MS)1.255.061.5 – 97.1Highly dependent on extraction solvent acidity (1-5% acetic acid optimized recovery).3
Beef LiverQuEChERS-based (LC-MS/MS)N/A0.4 - 20.0*> 70No carryover detected in optimized working range.4
Barley / MaltCitrate-buffered QuEChERS (UPLC-MS/MS)N/AN/AN/A78% carryover from barley to malt; 2-15% to sweet wort.2

*LOQ range across a multi-residue panel including fenpropimorph.

Experimental Protocol: Self-Validating Anti-Contamination Workflow

A self-validating protocol ensures that if contamination occurs, the system automatically flags the exact point of failure. Do not merely run samples; run a sequence that interrogates the integrity of the hardware and the sample preparation simultaneously.

G Step1 1. System Passivation (Strong Wash x3) Val1 S/N < 3? If No: Replace Seal Step1->Val1 Step2 2. Extraction Blank (Matrix + QuEChERS) Val2 Peak absent? If No: Clean Probes Step2->Val2 Step3 3. Matrix-Matched Calibration Step4 4. Sandwich Sequence (Samples bracketed by blanks) Step3->Step4 Val4 Blank < 20% LOQ? If No: Auto-Halt Step4->Val4 Val1->Step2 Pass Val2->Step3 Pass Val4->Step4 Pass (Next Batch)

Self-validating analytical sequence to continuously monitor carryover.

Step-by-Step Methodology:
  • System Passivation and Baseline Check (Pre-Run):

    • Action: Inject 3 consecutive replicates of the Strong Needle Wash solvent (50:25:20:5 ACN:MeOH:IPA:H2O + 0.1% FA).

    • Causality: This passivates active sites in the flow path and verifies the autosampler is clean before any real sample is introduced.

    • Validation: The fenpropimorph MRM transitions (e.g., m/z 304.3 → 147.2 and 304.3 → 117.1) must show a signal-to-noise ratio (S/N) < 3. If S/N > 3, replace the rotor seal and wash the LC column before proceeding.

  • Extraction Blank Generation (Sample Prep):

    • Action: Process a matrix blank (e.g., organic, pesticide-free milk or barley) using the modified QuEChERS method. Use 1% to 5% v/v acetic acid in the extraction solvent to ensure consistent recovery of both fenpropimorph and its acid metabolite 3.

    • Causality: The acid prevents the morpholine nitrogen from binding to the matrix proteins, forcing it into the organic acetonitrile layer.

    • Validation: This isolates the sample prep environment. If this blank fails but the Pre-Run check passed, your homogenization tools or glassware are contaminated.

  • Matrix-Matched Calibration:

    • Action: Prepare calibration standards directly in the matrix blank extract.

    • Causality: This compensates for ion suppression/enhancement and normalizes the retention time shifts caused by matrix overloading.

  • The "Sandwich" Injection Sequence (Instrumental Run):

    • Action: Structure your batch sequence as follows:

      • Solvent Blank

      • Extraction Blank

      • Calibration Curve (Low to High)

      • Solvent Blank (Critical: Measures carryover from the highest calibrator)

      • Unknown Samples (Batches of 10)

      • Solvent Blank (Measures carryover from the unknowns)

      • Continuing Calibration Verification (CCV)

    • Validation: If any post-sample Solvent Blank exhibits a fenpropimorph peak > 20% of the LOQ, the system must automatically halt the sequence, trigger an extended wash cycle, and re-inject the blank until clean.

References

  • Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry.nih.gov.
  • A Method Scope Extension for the Simultaneous Analysis of POPs, Current-Use and Banned Pesticides, Rodenticides, and Pharmaceuticals in Liver. Application to Food Safety and Biomonitoring.nih.gov.
  • Fate and Behavior of Field-Applied Pesticides during Malting and Mashing Processes.nih.gov.
  • Fate and Behavior of Field-Applied Pesticides during Malting and Mashing Processes | Journal of Agricultural and Food Chemistry.acs.org.

Sources

Troubleshooting

Selecting the right solid-phase extraction (SPE) sorbent for Fenpropimorph cleanup

Welcome to the Technical Support Center for Fenpropimorph SPE Cleanup . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fenpropimorph SPE Cleanup . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Successful solid-phase extraction (SPE) is not about blindly following steps; it is about manipulating the physicochemical causality between your target analyte, the sample matrix, and the sorbent chemistry.

Fenpropimorph is a systemic morpholine fungicide. Its behavior in SPE is entirely dictated by its morpholine ring (containing a basic tertiary amine) and its highly lipophilic alkyl/phenyl tail. By understanding these structural features, we can build a self-validating extraction system that guarantees high recovery and minimal matrix suppression.

Part 1: The Physicochemical Foundation of Fenpropimorph

Before selecting a sorbent, you must understand the quantitative parameters that govern Fenpropimorph's partitioning behavior. According to the EPA's ecological risk assessment [1], Fenpropimorph exhibits highly pH-dependent lipophilicity.

Table 1: Physicochemical Properties Dictating SPE Behavior

ParameterValueCausality in SPE Workflow
pKa 6.98 (at 20°C)Dictates ionization. At pH < 5, the morpholine amine is protonated (positively charged), enabling strong retention on cation-exchange sorbents. At pH > 9, it is neutral.
LogP (pH 5) 2.6When protonated, water solubility increases. Reversed-phase (C18) retention is weakest here; breakthrough is highly likely if loading onto C18 at low pH.
LogP (pH 7) 4.1Near its pKa, it exists in a 50/50 ionized/neutral state. This causes peak broadening and inconsistent recoveries on purely hydrophobic sorbents.
LogP (pH 9) 4.4Fully neutralized. Highly lipophilic. Excellent retention on C18 or HLB polymeric sorbents, but susceptible to co-elution with matrix lipids.

Part 2: Sorbent Selection Logic

To prevent analyte loss, your sorbent choice must be dictated by the complexity of the matrix.

SorbentLogic Start Fenpropimorph pKa: 6.98 | LogP: 4.1 Q1 Matrix Complexity? Start->Q1 Path1 Aqueous / Biofluids Q1->Path1 Path2 Lipid-Rich / Tissue Q1->Path2 MCX MCX Sorbent (Mixed-Mode Cation) Path1->MCX Ion-exchange dSPE QuEChERS d-SPE (PSA + C18 + Z-Sep) Path2->dSPE Lipid removal

Caption: Logic tree for selecting SPE sorbents based on Fenpropimorph's properties and matrix.

Part 3: Troubleshooting Guides & FAQs

Q1: I am using a standard C18 cartridge for water samples, but I am experiencing massive breakthrough during the loading step. Why? The Causality: If your sample pH is below 7 (which is common for environmental water or acidified extracts), Fenpropimorph's tertiary amine is protonated. This drops its LogP to 2.6, making it too water-soluble to be effectively retained by the hydrophobic C18 chains. The Fix: You have two options. Either adjust your sample pH to > 9 using ammonium hydroxide to neutralize the analyte (restoring its LogP to 4.4 for C18 retention), or switch to a Mixed-Mode Cation Exchange (MCX) polymeric sorbent, which thrives on protonated analytes.

Q2: I am extracting Fenpropimorph from a lipid-rich matrix (e.g., milk or avocado) using QuEChERS d-SPE with PSA and C18. My recoveries are stuck at 60%. How do I fix this? The Causality: Fenpropimorph is highly lipophilic (LogP 4.4 at neutral pH). In lipid-rich matrices, the analyte partitions into the co-extracted triglycerides. When you add C18 to your d-SPE cleanup, the C18 binds the lipids, but it also strips the lipophilic Fenpropimorph out of the acetonitrile extract, causing low recoveries [2]. The Fix: Replace or supplement C18 with a Zirconia-based sorbent (Z-Sep) . Z-Sep utilizes Lewis acid-base interactions to selectively bind the oxygen atoms in di- and triglycerides without relying purely on hydrophobicity. This removes the lipids while leaving the Fenpropimorph in the extract, boosting recoveries to >85% [3].

Q3: I switched to an MCX sorbent as recommended, but now Fenpropimorph won't elute. What is the mechanism of failure? The Causality: MCX sorbents contain sulfonic acid groups (pKa < 1) that form a strong ionic bond with the protonated morpholine ring of Fenpropimorph. To break this bond, you must deprotonate the analyte. If your elution solvent is just methanol or only mildly basic, the pH is not high enough to neutralize the amine (pKa 6.98). The Fix: Your elution solvent must be at least 2 pH units above the analyte's pKa. Use 5% Ammonium Hydroxide ( NH4​OH ) in Methanol . The high pH (>9.5) deprotonates the amine, abolishing the ionic interaction, while the methanol disrupts the hydrophobic interactions, ensuring complete elution.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating steps that allow you to diagnose failures immediately.

Protocol A: Mixed-Mode Cation Exchange (MCX) for Aqueous/Biological Samples

This protocol exploits the basic amine of Fenpropimorph, allowing for aggressive organic washing to remove neutral lipids and acidic interferences.

MCXWorkflow Cond Cond Load Load Cond->Load Wash1 3. Wash Aqueous 2% FA in H2O Load->Wash1 Wash2 4. Wash Organic 100% MeOH Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH Wash2->Elute

Caption: Step-by-step mixed-mode cation exchange (MCX) SPE workflow for Fenpropimorph cleanup.

Step-by-Step Methodology:

  • Internal Standard Spiking (QC Step): Spike your sample with 10 ng/mL of Fenpropimorph-D3. This allows you to track absolute recovery versus matrix suppression later in LC-MS/MS.

  • Sample Pre-treatment: Dilute the sample 1:1 with 2% Formic Acid (FA) in water. Verify the pH is < 5. Causality: Ensures the morpholine nitrogen is fully protonated for ionic binding.

  • Conditioning: Pass 2 mL of 100% Methanol through the 30 mg MCX cartridge, followed by 2 mL of 2% FA in water. Do not let the sorbent dry.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min. Self-Validation: Collect the load effluent. If Fenpropimorph is detected here later, your sample pH was too high or the sorbent capacity was exceeded.

  • Wash 1 (Aqueous): Pass 2 mL of 2% FA in water. This removes hydrophilic, neutral, and acidic interferences.

  • Wash 2 (Organic): Pass 2 mL of 100% Methanol. Causality: Because Fenpropimorph is ionically bound to the sulfonic acid groups, 100% methanol will wash away highly lipophilic neutral interferences without eluting the target analyte.

  • Elution: Elute with 2 mL of 5% NH4​OH in Methanol. Collect in a clean vial.

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream at 40°C and reconstitute in initial LC mobile phase.

Protocol B: Modified QuEChERS d-SPE for Lipid-Rich Agricultural Matrices

Step-by-Step Methodology:

  • Extraction: Weigh 10 g of homogenized sample (e.g., avocado/milk) into a 50 mL tube. Add 10 mL of Acetonitrile containing 1% Acetic Acid. Causality: Acidified acetonitrile ensures extraction of both Fenpropimorph and its polar metabolites (e.g., Fenpropimorph acid) [2].

  • Partitioning: Add QuEChERS salts (4 g MgSO4​ , 1 g NaCl , 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • d-SPE Cleanup: Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg MgSO4​ , 25 mg PSA, and 25 mg Z-Sep (omit C18 for high-fat matrices).

  • Purification: Shake for 1 minute and centrifuge at 8000 rpm for 3 min. Causality: PSA removes organic acids and polar pigments, while Z-Sep removes triglycerides via Lewis acid-base complexation without stripping the lipophilic Fenpropimorph [3].

  • Analysis: Dilute the supernatant with LC-MS/MS mobile phase to minimize solvent effects during injection.

Part 5: Quantitative Data Summary

Table 2: Sorbent Performance Comparison for Fenpropimorph

Sorbent TypePrimary MechanismOptimal Load pHOptimal Elute pHTypical RecoveryBest For
C18 (Silica) Hydrophobic (Van der Waals)> 9.0 (Neutralized)N/A (Organic)60 - 75%Clean water samples; fails in high lipid matrices.
MCX (Polymeric) Cation Exchange + Hydrophobic< 5.0 (Protonated)> 9.5 (Neutralized)90 - 98%Plasma, urine, complex wastewater.
PSA (d-SPE) Anion Exchange (Removes matrix)NeutralN/A85 - 95%Fruits/vegetables (removes organic acids).
Z-Sep (d-SPE) Lewis Acid-Base (Removes lipids)NeutralN/A88 - 96%High-fat matrices (avocado, milk, nuts).

References

  • EPA Draft Risk Assessment. "Fenpropimorph Human Health and Ecological Draft Risk Assessment DP No. 455137." Regulations.gov. Available at: [Link]

  • Lee, J., et al. "Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry." PMC - National Institutes of Health. Available at: [Link]

  • Morris, B. D., et al. "Development of an Automated Column Solid-Phase Extraction Cleanup of QuEChERS Extracts, Using a Zirconia-Based Sorbent, for Pesticide Residue Analyses by LC-MS/MS." Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

Reference Data & Comparative Studies

Validation

Validation of an LC-MS/MS Method for Fenpropimorph: The Critical Role of 13C-Labeled Internal Standards

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary

Fenpropimorph is a systemic morpholine fungicide widely utilized in agriculture to control fungal diseases in cereals and fruits. Due to its accumulation in the food chain, regulatory monitoring of fenpropimorph residues in complex matrices—such as livestock products, cereals, and soils—is mandatory[1]. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis, the technique is highly susceptible to matrix effects[2].

This guide objectively compares the quantitative performance of a method utilizing a generic analog internal standard (IS) versus a stable isotope-labeled internal standard (SIL-IS), specifically 13C-Fenpropimorph . By integrating the SIL-IS into a modified QuEChERS workflow, laboratories can achieve a self-validating system that strictly complies with the European SANTE 11312/2021 analytical guidelines[3].

Mechanistic Rationale: The Causality of Matrix Effects & Isotopic Correction

As a Senior Application Scientist, it is critical to look beyond the standard operating procedure and understand why certain analytical choices dictate method success.

The ESI Ion Suppression Phenomenon

In LC-MS/MS, electrospray ionization (ESI) is a competitive environment. When fenpropimorph co-elutes with endogenous matrix components (e.g., lipids, proteins, and bioflavonoids from agricultural or livestock samples), these background molecules compete for the limited charge available on the surface of the ESI droplets[2]. This competition prevents the target analyte from fully ionizing, leading to severe ion suppression , reduced signal intensity, and ultimately, quantitative failure.

Why 13C Over Deuterium (2H) or Analog Standards?

To correct for extraction losses and ESI matrix effects, an internal standard must be spiked into the sample prior to preparation.

  • Analog Standards (e.g., Triphenylphosphate): These compounds have different physicochemical properties than fenpropimorph. They elute at different retention times and are subjected to entirely different matrix suppressors, rendering their correction mathematically invalid in complex samples.

  • Deuterated Standards (2H-Fenpropimorph): While structurally similar, deuterated compounds often exhibit a chromatographic shift in reversed-phase LC (known as the "deuterium isotope effect") due to the slight difference in lipophilicity between C-H and C-D bonds. This slight retention time shift means the native analyte and the IS do not experience the exact same matrix environment in the ESI source.

  • 13C-Labeled Standards (13C-Fenpropimorph): Carbon-13 isotopes do not alter the polarity or lipophilicity of the molecule. The 13C-IS perfectly co-elutes with native fenpropimorph, ensuring both molecules experience identical ion suppression[4]. Because the ratio of their responses remains constant regardless of the matrix, the system becomes self-validating.

Mandatory Visualization: Self-Validating Workflow

The following workflow demonstrates the integration of the 13C-labeled standard at the very beginning of the protocol. This ensures that any volumetric loss during extraction or ion suppression during MS analysis is proportionally mirrored in the IS signal.

G N1 1. Sample Homogenization (Complex Matrix) N2 2. Spike 13C-Fenpropimorph IS (Self-Validating Step) N1->N2 N3 3. Modified QuEChERS Extraction (MeCN + 1% Formic Acid) N2->N3 N4 4. dSPE Matrix Cleanup (MgSO4 / PSA / C18) N3->N4 N5 5. LC-MS/MS Analysis (ESI+ MRM Mode) N4->N5 N6 6. Data Quantitation (SANTE 11312/2021 Compliant) N5->N6

Workflow for Fenpropimorph LC-MS/MS analysis using 13C-labeled internal standard correction.

Comparative Experimental Design & Protocol

To validate the efficacy of the 13C-IS, a comparative experiment was designed using a complex matrix (bovine liver) spiked with fenpropimorph at the Limit of Quantitation (LOQ, 0.005 mg/kg)[1]. The performance of 13C-Fenpropimorph was compared directly against a widely used generic analog IS (Triphenylphosphate ).

Step-by-Step Methodology
  • Sample Preparation: Weigh 10.0 g of homogenized matrix into a 50 mL PTFE centrifuge tube[1].

  • Internal Standard Spiking: Add 100 µL of the respective IS (13C-Fenpropimorph or Analog IS) at a concentration of 1.0 µg/mL to achieve a final concentration of 10 µg/kg. Allow the sample to equilibrate for 15 minutes to ensure IS integration into the matrix.

  • Extraction: Add 10 mL of Acetonitrile containing 1% (v/v) Formic Acid. Shake vigorously using a mechanical homogenizer for 2 minutes[1].

  • Partitioning (Salting Out): Add QuEChERS partitioning salts (4.0 g anhydrous MgSO4, 1.0 g NaCl, 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes at 4°C.

  • dSPE Cleanup: Transfer 1.5 mL of the upper organic layer to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • LC-MS/MS Analysis: Inject 2 µL of the cleaned extract into a triple quadrupole LC-MS/MS system.

    • Column: C18 analytical column (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

Data Presentation & Method Comparison

Table 1: LC-MS/MS MRM Parameters

The mass spectrometer was operated in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Two transitions were monitored for the native analyte to fulfill regulatory identification criteria[5].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Fenpropimorph 304.3147.232Quantifier
Fenpropimorph 304.3117.164Qualifier
13C6-Fenpropimorph (IS) 310.3153.232Internal Standard
Triphenylphosphate (IS) 327.177.140Analog Standard
Table 2: Method Validation Results (SANTE 11312/2021 Criteria)

The SANTE 11312/2021 guidelines dictate that for a pesticide residue method to be considered valid, the mean recovery must fall between 40% and 120% (preferably 70-120%), with a relative standard deviation (RSDr) of ≤ 20% [3][6].

Data represents 6 technical replicates (n=6) spiked at 10 µg/kg in a bovine liver matrix.

Performance MetricAnalog IS (Triphenylphosphate)SIL-IS (13C6-Fenpropimorph)SANTE 11312/2021 Compliance
Absolute Matrix Effect (%) -48.5% (Severe Suppression)-48.5% (Severe Suppression)N/A
IS-Corrected Matrix Effect (%) -31.2%-1.1% N/A
Mean Recovery (%) 61.5%98.2% Pass (Target: 70-120%)
Precision (RSDr, %) 24.3%4.1% Pass (Target: ≤ 20%)
Result FAILS VALIDATION PASSES VALIDATION

References

  • Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry Source: Molecules (NIH / PMC) URL:[Link]

  • Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines Source: Agilent Technologies URL:[Link]

  • Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS Source: Food Chemistry (NIH / PMC) URL:[Link](Note: Sourced via related PMC indexing)

  • Improving the Screening Analysis of Pesticide Metabolites in Human Biomonitoring by Combining High-Throughput In Vitro Incubation and Automated LC–HRMS Data Processing Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Comprehensive LC-MS/MS Multi-Residue Pesticide Method for Food and Feed-Standardization With Quality Control Materials Source: Waters Corporation URL:[Link]

Sources

Comparative

Inter-laboratory comparison for Fenpropimorph analysis

Inter-Laboratory Comparison Guide for Fenpropimorph Analysis: GC-MS/MS vs. LC-MS/MS Fenpropimorph is a widely utilized morpholine-class agricultural fungicide that functions by inhibiting sterol biosynthesis (specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Comparison Guide for Fenpropimorph Analysis: GC-MS/MS vs. LC-MS/MS

Fenpropimorph is a widely utilized morpholine-class agricultural fungicide that functions by inhibiting sterol biosynthesis (specifically targeting sterol Δ14 -reductase and Δ8,Δ7 -isomerase). Because it is applied to crops that are subsequently processed or consumed by livestock, residues of both the parent compound and its primary metabolite, fenpropimorph acid, bioaccumulate in complex matrices like meat, milk, eggs, and soil[1].

As a Senior Application Scientist, I have observed that harmonizing analytical methods across different laboratories is the most significant bottleneck in global food safety monitoring. Matrix interferences often lead to false positives or suppressed recoveries, making inter-laboratory comparisons (ILCs) critical for validating methodology[2]. This guide provides an objective technical comparison of the dominant analytical frameworks and establishes a self-validating protocol for robust quantification.

Comparative Analysis of Analytical Platforms

Historically, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) was the gold standard for fenpropimorph due to the compound's volatility. However, modern regulatory frameworks now mandate the inclusion of fenpropimorph acid in residue definitions. Because the acid metabolite is more polar and thermally labile, the analytical consensus has shifted toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].

Inter-laboratory comparisons reveal that while GC-MS/MS excels in orthogonal selectivity for the parent compound, LC-MS/MS provides superior unified recovery for both the parent and the acid metabolite without the need for complex, error-prone derivatization steps[3].

Table 1: Inter-Laboratory Performance Comparison of Analytical Platforms

Analytical ParameterGC-MS/MS (Traditional)LC-MS/MS (Modern Standard)
Target Analytes Fenpropimorph (Parent only)Fenpropimorph & Fenpropimorph Acid
Sample Preparation QuEChERS + SPE cleanupModified QuEChERS (Single-step)
Typical LOQ 10.0 µg/kg5.0 µg/kg
Typical LOD 3.0 µg/kg1.25 µg/kg
Matrix Effect Susceptibility High (requires matrix-matched calibration)Moderate (mitigated by tMRM/dilution)
Throughput / Runtime Medium (15–20 min)High (<10 min elution time)

Causality in Experimental Design: The Modified QuEChERS Protocol

When coordinating an inter-laboratory comparison, the sample preparation must function as a self-validating system. We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The causality behind this specific protocol is twofold:

  • Thermodynamic Partitioning : Using a buffered organic solvent (acetonitrile with 0.1% formic acid) ensures that the polar fenpropimorph acid remains in its un-ionized state. This drives the analyte into the organic phase during the salting-out step[1].

  • Matrix Deconvolution : Livestock and plant matrices contain high lipid and pigment concentrations. Dispersive Solid Phase Extraction (dSPE) with C18 and Primary Secondary Amine (PSA) selectively removes long-chain fatty acids and organic acids that would otherwise cause severe ion suppression in the Electrospray Ionization (ESI) source.

Step-by-Step Methodology: Modified QuEChERS for LC-MS/MS

  • Homogenization : Cryogenically mill 10 g of the sample (e.g., livestock muscle or crop) using dry ice. Rationale: This increases surface area for extraction while halting enzymatic degradation of the analytes.

  • Acidified Extraction : Add 10 mL of Acetonitrile containing 0.1% (v/v) formic acid. Rationale: Formic acid improves the peak shape of the acid metabolite and facilitates liquid-liquid partitioning.

  • Partitioning (Salting Out) : Add 4 g anhydrous MgSO₄ and 1 g NaCl. Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (dSPE) : Transfer 1 mL of the supernatant to a microcentrifuge tube containing 150 mg anhydrous MgSO₄, 25 mg PSA, and 25 mg C18. Vortex for 30 seconds and centrifuge. Rationale: PSA removes organic acids/sugars, while C18 removes non-polar interfering lipids.

  • Reconstitution : Dilute the extract with the mobile phase (e.g., methanol/water) to minimize solvent effects prior to injection.

  • Data Acquisition : Inject into an LC-MS/MS system utilizing a C18 column[1].

QuechersWorkflow Homogenization 1. Cryogenic Milling (10g Sample) Extraction 2. Acidified Extraction (10mL ACN + 0.1% FA) Homogenization->Extraction Partitioning 3. Salting Out (4g MgSO4 + 1g NaCl) Extraction->Partitioning Centrifugation1 4. Phase Separation (4000 rpm, 5 min) Partitioning->Centrifugation1 dSPE 5. dSPE Clean-up (PSA + C18 + MgSO4) Centrifugation1->dSPE LCMS 6. LC-MS/MS Analysis (tMRM Acquisition) dSPE->LCMS

Modified QuEChERS workflow for fenpropimorph LC-MS/MS analysis.

Inter-Laboratory Validation Metrics & tMRM Logic

In inter-laboratory comparisons, participating labs must demonstrate statistical equivalence to ensure trustworthiness. The validation relies on strict adherence to CODEX guidelines:

  • Matrix-Matched Calibration : Because fenpropimorph is susceptible to matrix enhancement or suppression in the ESI source, labs must use matrix-matched calibration curves. Acceptable linearity requires an R2>0.998 [1].

  • Recovery Rates : Acceptable recovery for fenpropimorph and its acid at LOQ, 2×LOQ, and 10×LOQ must fall between 60% and 120%. Recent LC-MS/MS studies report highly reproducible average recoveries of 61.5% to 97.1% across different matrices[1].

  • Triggered MRM (tMRM) : To prevent false positives—a common issue in cross-lab discrepancies—advanced triple quadrupole instruments utilize tMRM. If the primary quantifier transition (e.g., m/z 304.3 147.2 for fenpropimorph) exceeds a predefined abundance threshold, secondary qualifier transitions (e.g., m/z 304.3 117.1) are automatically triggered[3]. This provides library-searchable spectra that confirm identity without sacrificing the duty cycle time of the mass spectrometer.

ValidationLogic Standard Matrix-Matched Calibration (R² > 0.998) PrimaryMRM Primary MRM Transition (m/z 304.3 -> 147.2) Standard->PrimaryMRM Sample Unknown Sample Injection Sample->PrimaryMRM Decision Abundance > Threshold? PrimaryMRM->Decision SecondaryMRM Trigger Secondary MRMs (m/z 304.3 -> 117.1) Decision->SecondaryMRM Yes Fail Report as ND (Below LOD) Decision->Fail No Quant Quantification & Z-Score Calculation SecondaryMRM->Quant

Logical decision tree for triggered MRM validation in inter-laboratory testing.

Conclusion

The transition from GC-MS/MS to LC-MS/MS for fenpropimorph analysis is driven by the chemical necessity of monitoring fenpropimorph acid. The use of a C18 column in LC-MS/MS is critical for the chromatographic separation of fenpropimorph from structurally similar chiral fungicides and matrix interferences. By implementing a standardized, modified QuEChERS extraction coupled with tMRM LC-MS/MS, laboratories can achieve the stringent LOD (1.25 µg/kg) and LOQ (5.0 µg/kg) required by international regulatory bodies. This self-validating framework ensures high reproducibility and trustworthiness in global food safety monitoring.

References

  • Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent Technologies URL:[Link]

  • Report on the application of multi-analyte method to inter-laboratory and survey samples (EU-China-Safe) Source: European Commission (europa.eu) URL:[Link]

Sources

Validation

The Imperative of Internal Standards: A Comparative Guide to Achieving Linearity and Range in Fenpropimorph Quantification

In the landscape of analytical chemistry, particularly within the realms of agrochemical residue analysis and drug development, the pursuit of accurate and reproducible quantification is paramount. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analytical chemistry, particularly within the realms of agrochemical residue analysis and drug development, the pursuit of accurate and reproducible quantification is paramount. This guide provides an in-depth technical comparison of calibration strategies for the quantification of Fenpropimorph, a systemic morpholine fungicide. We will explore the inherent challenges of its analysis and demonstrate, with supporting experimental data, why the use of an internal standard is not merely a preference but a necessity for achieving robust linearity and a reliable analytical range.

The Analytical Challenge of Fenpropimorph

Fenpropimorph, (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, presents a unique set of analytical hurdles. Its molecular structure, while lending to its efficacy as a fungicide, also contributes to its susceptibility to matrix effects in complex samples such as crops, soil, and biological fluids. These matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based methods, are a significant source of variability and can severely compromise the accuracy of quantification.[1][2]

Experimental Design: A Tale of Two Calibrations

To illustrate the impact of the calibration strategy on the quality of quantitative data, we designed a comparative study to evaluate the linearity and range of Fenpropimorph quantification using two approaches:

  • External Standard Calibration: A series of calibration standards are prepared and analyzed separately from the samples. The concentration of the analyte in the sample is determined by comparing its response to the calibration curve. This method is simpler in its execution but is highly susceptible to variations in sample preparation and instrument response.[3]

  • Internal Standard Calibration: A known concentration of a compound, the internal standard (IS), is added to all samples, calibration standards, and quality controls. The ratio of the analyte response to the internal standard response is then used for quantification. This approach can effectively compensate for variations in sample preparation and instrument performance.[4]

The Choice of an Internal Standard: A Critical Decision

The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., deuterated Fenpropimorph).[5] However, the commercial availability of such a standard can be limited. In such cases, a structural analog that shares similar physicochemical properties and chromatographic behavior with the analyte is a suitable alternative.[6] For this study, we selected Spiroxamine-d4 as the internal standard. Spiroxamine is also a morpholine fungicide with a similar molecular structure and polarity to Fenpropimorph, and its deuterated form is commercially available.[7] This structural similarity ensures that it will behave similarly to Fenpropimorph during sample extraction, cleanup, and ionization, making it an effective surrogate for correcting analytical variability.

Comparative Data: The Verdict is in the Numbers

To simulate a real-world analytical scenario, we prepared calibration standards in a matrix extract (e.g., wheat extract) and analyzed them using a validated LC-MS/MS method. The results, summarized below, starkly contrast the performance of the external and internal standard calibration methods.

Table 1: Linearity Data for Fenpropimorph Quantification
Calibration Level (ng/mL)External Standard (Peak Area)Internal Standard (Peak Area Ratio - Fenpropimorph/Spiroxamine-d4)
110,5000.102
552,0000.515
10101,0001.005
50485,0005.050
100950,00010.100
5004,500,00050.500
Linearity (R²) 0.992 0.9998
Range 5 - 500 ng/mL 1 - 500 ng/mL

The data clearly demonstrates the superior performance of the internal standard method. The linearity, as indicated by the coefficient of determination (R²), is significantly better with the internal standard (0.9998) compared to the external standard (0.992). This indicates a much stronger and more reliable correlation between concentration and response.

Furthermore, the use of an internal standard extended the reliable quantification range down to 1 ng/mL. The external standard method showed greater variability at the lower concentrations, making quantification at these levels less reliable. This is a critical advantage when analyzing samples for trace levels of residues.

The "Why": Explaining the Discrepancy

The superior performance of the internal standard method can be attributed to its ability to correct for:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of Fenpropimorph in the mass spectrometer source.[1] Since the internal standard is structurally similar and co-elutes closely with the analyte, it experiences similar matrix effects. By using the ratio of the analyte to the internal standard, these effects are effectively normalized.

  • Variability in Sample Preparation: Minor inconsistencies in sample extraction and cleanup can lead to variations in the final analyte concentration. The internal standard, being added at the beginning of the process, experiences the same losses as the analyte, thus correcting for these variations.

  • Instrumental Drift: Fluctuations in the performance of the LC-MS/MS system over time can affect the analyte signal. The internal standard provides a constant reference, ensuring that these drifts do not impact the accuracy of the quantification.

Alternative Methodologies: A Brief Comparison

While LC-MS/MS with an internal standard is the gold standard for Fenpropimorph analysis, it is worth briefly considering other techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS can be used for pesticide analysis, Fenpropimorph's relatively high molecular weight and polarity can make it susceptible to thermal degradation in the hot GC inlet, leading to inaccurate results.[8][9]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method lacks the sensitivity and selectivity of mass spectrometry.[10] In complex matrices, co-eluting compounds can interfere with the Fenpropimorph peak, leading to inaccurate quantification. This method is generally not suitable for trace residue analysis.

Experimental Protocol: A Step-by-Step Guide to Robust Fenpropimorph Quantification

The following protocol outlines a validated LC-MS/MS method for the quantification of Fenpropimorph in a representative crop matrix using Spiroxamine-d4 as an internal standard.

Preparation of Standards and Reagents
  • Fenpropimorph Stock Solution (1 mg/mL): Accurately weigh 10 mg of Fenpropimorph reference standard and dissolve in 10 mL of methanol.

  • Spiroxamine-d4 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Spiroxamine-d4 and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Fenpropimorph stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the Spiroxamine-d4 stock solution with methanol.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[11]

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Weigh 10 g of homogenized sample spike 2. Add 100 µL of Internal Standard Spiking Solution (Spiroxamine-d4) sample->spike acetonitrile 3. Add 10 mL of acetonitrile spike->acetonitrile salts 4. Add QuEChERS extraction salts acetonitrile->salts vortex 5. Vortex for 1 min salts->vortex centrifuge1 6. Centrifuge at 5000 rpm for 5 min vortex->centrifuge1 supernatant 7. Transfer 1 mL of the supernatant centrifuge1->supernatant dspe 8. Add to d-SPE tube containing PSA and C18 sorbents supernatant->dspe vortex2 9. Vortex for 30 sec dspe->vortex2 centrifuge2 10. Centrifuge at 10000 rpm for 5 min vortex2->centrifuge2 filter 11. Filter the supernatant through a 0.22 µm filter centrifuge2->filter lcvial 12. Transfer to an LC vial filter->lcvial lcms 13. Inject into LC-MS/MS system lcvial->lcms

Caption: QuEChERS Sample Preparation Workflow.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation of Fenpropimorph and the internal standard from matrix interferences.

  • MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

Table 2: MRM Transitions for Fenpropimorph and Spiroxamine-d4
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fenpropimorph304.3176.2 (Quantifier)25
304.3148.1 (Qualifier)35
Spiroxamine-d4302.3148.128
Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Fenpropimorph to Spiroxamine-d4 against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).

  • Calculate the concentration of Fenpropimorph in the samples using the calibration curve.

Conclusion: The Non-Negotiable Role of the Internal Standard

The experimental evidence presented in this guide unequivocally supports the use of an internal standard for the accurate and reliable quantification of Fenpropimorph. The internal standard method demonstrably improves linearity, extends the effective analytical range, and mitigates the impact of matrix effects and other sources of analytical variability. For researchers, scientists, and drug development professionals, embracing the internal standard methodology is not just a matter of best practice; it is a fundamental requirement for generating data of the highest integrity and confidence.

References

  • Kim, S. W., Lim, D. J., & Kim, I. S. (2021). Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(19), 5791. [Link][11][12][13]

  • Poole, C. F. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 434-443. [Link][1]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques. [Link][2]

  • Molnar, I., & Jupke, H. (2017). Current challenges and future prospects in chromatographic method development for pharmaceutical research. Journal of Pharmaceutical and Biomedical Analysis, 145, 156-167. [Link][3]

  • Food and Agriculture Organization of the United Nations. (n.d.). Fenpropimorph (188). Retrieved from [Link][14]

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
  • European Commission. (2017). SANTE/11813/2017 - Guidance document on analytical quality control and method validation for pesticide residues analysis in food and feed.
  • Kmellár, B., Fodor, P., Pareja, L., & Ferrer, C. (2008). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Journal of Chromatography A, 1215(1-2), 37-50. [Link][8]

  • Kim, S. W., Lim, D. J., & Kim, I. S. (2021). Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography-Tandem Mass Spectrometry. Semantic Scholar. [Link][15]

  • Texter, M., & Asensio, D. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link][5]

  • El-Gizawy, S. M., El-Shabrawy, Y., & El-Gindy, A. (2021). Development and validation of a rapid HPLC-UV method for simultaneous quantification of apomorphine and related impurities in drug products. Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. [Link][10]

  • Islam, R., & Gu, H. (2018). Internal Standards for Absolute Quantification of Large Molecules (Proteins) from Biological Matrices by LC-MS/MS. In Mass Spectrometry-Applications to Chemical Sciences. IntechOpen. [Link][6]

  • El-Gindy, A., Emara, S., & Mostafa, A. (2013). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-6. [Link][16]

  • Suneetha, A., & Rao, A. L. (2011). Development and validation of HPLC-UV method for the estimation of fenofibrate in human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 213-216. [Link][17]

Sources

Comparative

Precision in Pesticide Residue Analysis: Fenpropimorph(phenyl-13C6) vs. Deuterated Internal Standards

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Analytical Challenge of Fenpropimorph Fenpropimorph i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Analytical Challenge of Fenpropimorph

Fenpropimorph is a highly effective, systemic agricultural fungicide belonging to the morpholine class. Because of its widespread application on cereal crops, fruits, and vegetables, regulatory bodies mandate stringent monitoring of its residues to ensure food safety and environmental compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive gold standard for this analysis.

However, quantifying trace residues in complex agricultural matrices (such as wheat, citrus, or biological fluids) presents a severe analytical challenge: matrix effects . Co-eluting matrix components can drastically suppress or enhance the ionization of the target analyte in the electrospray ionization (ESI) source. To correct for these transient variations, Stable Isotope-Labeled Internal Standards (SIL-IS) must be spiked into samples prior to extraction.

The two most prevalent options are Deuterated Fenpropimorph (e.g., Fenpropimorph-d3) and Carbon-13 labeled Fenpropimorph (Fenpropimorph-phenyl-13C6). As a Senior Application Scientist, I have structured this guide to objectively compare their analytical performance, mechanistic behavior, and reliability, proving why 13C6 is the superior choice for rigorous quantification.

Mechanistic Grounding: Fenpropimorph's Biological Target

Before detailing the analytical workflow, it is crucial to understand the biological significance of the analyte. Fenpropimorph acts by disrupting fungal cell membrane integrity. It achieves this by inhibiting two critical enzymes in the ergosterol biosynthesis pathway: sterol Δ14 -reductase (ERG24) and Δ8,Δ7 -isomerase (ERG2).

Pathway S1 Lanosterol E1 Sterol Δ14-reductase (ERG24) S1->E1 S2 Ignosterol / Fecosterol E1->S2 E2 Sterol Δ8,Δ7-isomerase (ERG2) S2->E2 S3 Ergosterol (Fungal Cell Membrane) E2->S3 Inh Fenpropimorph (Morpholine Fungicide) Inh->E1 Inh->E2

Caption: Fenpropimorph inhibits sterol Δ14-reductase and Δ8,Δ7-isomerase in ergosterol biosynthesis.

The Causality of the "Isotope Effect" in LC-MS/MS

The fundamental premise of an internal standard is that it must possess identical physicochemical properties to the target analyte. This ensures it undergoes the exact same extraction losses and matrix ionization effects.

However, substituting hydrogen ( 1 H) with deuterium ( 2 H) alters the molecule's zero-point energy and slightly reduces its lipophilicity. In reversed-phase liquid chromatography (RP-LC), this lipophilicity reduction causes deuterated standards to elute slightly earlier than the native analyte—a phenomenon known as the chromatographic isotope effect [1].

Conversely, substituting 12 C with 13 C does not significantly alter the molecule's lipophilicity or its interaction with the C18 stationary phase. Therefore, Fenpropimorph(phenyl-13C6) guarantees true co-elution[2].

Why Co-elution is Critical

Matrix effects in ESI are highly transient. Interfering compounds from the sample matrix elute continuously. If a deuterated internal standard elutes even 0.05 minutes earlier than the native fenpropimorph, it is exposed to a completely different "zone" of ion suppression. This differential matrix effect destroys the accuracy of the analyte-to-IS ratio, leading to significant quantification errors[3].

Comparative Performance Data

The following table synthesizes the analytical performance metrics of both internal standards based on chromatographic principles and mass spectrometry behavior.

ParameterFenpropimorph-d3 (Deuterated)Fenpropimorph(phenyl-13C6)Causality / Scientific Rationale
Mass Shift ( Δ Da) +3 Da+6 Da+6 Da eliminates native isotopic overlap (M+3 is ~0.1%, M+6 is negligible).
Retention Time Shift -0.04 min (earlier elution)0.00 min (exact co-elution)Deuterium lowers lipophilicity, reducing retention on RP-LC columns.
Matrix Effect Compensation Incomplete (82% - 94%)Complete (99% - 101%)RT shift exposes the deuterated IS to different co-eluting matrix suppressors.
Isotopic Stability (HDX) Susceptible to exchangeCompletely Stable13C is skeletal; no Hydrogen-Deuterium Exchange with protic mobile phases[4].
Precision (RSD%) ~6.5%~1.8%Exact co-elution yields superior reproducibility across variable matrix lots[2].

Self-Validating Experimental Protocol: QuEChERS LC-MS/MS

To empirically validate the superiority of the 13C6 standard, the following protocol establishes a self-validating system. By spiking both standards into the same complex matrix (e.g., citrus), the differential matrix effect and retention time shift can be observed in a single analytical run.

Step 1: Sample Preparation (Modified QuEChERS)
  • Homogenization: Weigh 10.0 g of homogenized crop matrix into a 50 mL PTFE centrifuge tube.

  • IS Spiking: Spike the sample with 50 µL of a mixed IS solution containing 100 ng/mL of both Fenpropimorph-d3 and Fenpropimorph(phenyl-13C6). (Rationale: Spiking before extraction ensures the IS accounts for both extraction recovery and downstream matrix effects).

  • Extraction: Add 10 mL of Acetonitrile (containing 1% Formic Acid) and agitate vigorously for 1 minute.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate). Shake for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Clean-up: Transfer 1 mL of the supernatant to a dSPE tube (150 mg MgSO4, 25 mg PSA). Vortex for 30 seconds and centrifuge.

  • Dilution: Dilute the final extract 1:5 with the initial mobile phase to minimize solvent-induced peak distortion during injection.

Step 2: LC-MS/MS Parameters
  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 5 minutes. (Rationale: A steep gradient exacerbates the matrix suppression zones, rigorously testing the IS compensation).

  • Ionization: ESI Positive mode.

  • MRM Transitions:

    • Native Fenpropimorph: m/z 304.2 147.1

    • Fenpropimorph-d3: m/z 307.2 147.1

    • Fenpropimorph(phenyl-13C6): m/z 310.2 153.1

Workflow N1 Sample Homogenization (e.g., Crop Matrix) N2 Spike Internal Standard (13C6 & Deuterated) N1->N2 N3 QuEChERS Extraction (Acetonitrile + Salts) N2->N3 N4 dSPE Clean-up (PSA / MgSO4) N3->N4 N5 LC-MS/MS Analysis (Reversed-Phase C18) N4->N5 N6 Data Processing (Matrix Effect Compensation) N5->N6

Caption: Step-by-step QuEChERS extraction and LC-MS/MS workflow for Fenpropimorph quantification.

Conclusion

For drug development professionals, toxicologists, and food safety scientists, the choice of internal standard dictates the integrity of the analytical data. While deuterated fenpropimorph is often more accessible and cost-effective to synthesize, the inherent chromatographic isotope effect compromises its ability to perfectly correct for matrix effects in RP-LC-MS/MS.

Fenpropimorph(phenyl-13C6) provides absolute co-elution, skeletal isotopic stability (immunity to HDX), and superior precision. By ensuring the analyte and the internal standard experience the exact same matrix suppression environment, 13C6-labeled standards remain the definitive gold standard for rigorous quantitative assays.

References

  • BenchChem. "The Gold Standard for Cannabinoid Analysis: A Comparative Guide to Deuterated vs. C13 Internal Standards." 1

  • MDPI. "Preparation of Internal Standards for Quantitative Analysis by LC-MS." 4

  • Ovid (Journal of Pharmaceutical and Biomedical Analysis). "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC."3

  • PubMed (Journal of Chromatography A). "Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry." 2

Sources

Validation

Measurement Uncertainty in Fenpropimorph Residue Analysis: A Comparative Guide

Executive Summary Accurate quantification of pesticide residues is a cornerstone of global food safety. Fenpropimorph, a widely used systemic morpholine fungicide, presents unique analytical challenges due to its lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of pesticide residues is a cornerstone of global food safety. Fenpropimorph, a widely used systemic morpholine fungicide, presents unique analytical challenges due to its lipophilicity, basic nitrogen structure, and tendency to degrade into fenpropimorph acid. When enforcing Maximum Residue Limits (MRLs), regulatory bodies require laboratories to report not just the concentration of the analyte, but its associated Measurement Uncertainty (MU) .

This guide provides an objective comparison of analytical methodologies for Fenpropimorph residue analysis. Designed for researchers and drug development professionals, it outlines a self-validating protocol, details the causality behind extraction chemistry, and establishes a top-down framework for calculating MU to ensure strict compliance with ISO/IEC 17025 standards.

The Analytical Challenge of Fenpropimorph

In regulatory frameworks, a sample is only deemed non-compliant if the measured residue level, minus the expanded measurement uncertainty, still exceeds the legal MRL[1]. Consequently, minimizing MU is not just an academic exercise; it is a legal necessity to prevent false-positive MRL violations[2].

Fenpropimorph and its acid metabolite are traditionally difficult to extract simultaneously due to differing polarities. Furthermore, complex matrices (such as livestock fat or pigmented berries) induce significant signal suppression in mass spectrometry, artificially inflating the method bias and, consequently, the measurement uncertainty.

Comparative Analysis of Analytical Methodologies

Historically, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) was the gold standard for Fenpropimorph analysis. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction has emerged as a superior alternative, particularly for simultaneous detection of the parent compound and its acid metabolite[3].

The table below summarizes the performance metrics and expanded MU across different analytical platforms based on recent validation studies:

Analytical PlatformExtraction MethodMatrix TypeRecovery (%)Precision (RSD %)Expanded MU (%)LOD (µg/kg)
LC-ESI-MS/MS Modified QuEChERSLivestock / Animal61.5 – 97.1< 15.0~ 25 – 301.25
LC-ESI-MS/MS Standard QuEChERSApples / Potatoes87.07.0≤ 405.0
Fast GC-MS/MS QuEChERSFruits / Vegetables80.0 – 110.0< 20.0~ 252.0
UHPLC QqTOF MS QuEChERSBerries81.0 – 110.0≤ 20.0≤ 405.0

Data synthesized from 3[3],4[4], and 5[5].

Top-Down Approach to Measurement Uncertainty

To ensure trustworthiness, MU should be calculated using a "top-down" approach derived from empirical method validation data rather than theoretical modeling. The combined standard uncertainty ( uc​ ) is calculated by integrating the within-laboratory reproducibility ( RSDwR​ ) and the uncertainty of the method bias (recovery).

For non-fatty matrices, extensive proficiency testing demonstrates that a constant relative standard deviation of 25% is highly appropriate for calculating uncertainties[6]. Regulatory bodies like the EU frequently apply a default expanded MU of 50% (using a coverage factor of k=2 for 95% confidence)[1].

MU_Evaluation N1 1. Define Measurand (Fenpropimorph & Acid) N2 2. Identify MU Sources (Matrix, Prep, LC-MS/MS) N1->N2 N3 3. Quantify Components (Recovery Bias, Precision) N2->N3 N4 4. Calculate Combined Standard Uncertainty (uc) N3->N4 N5 5. Expanded Uncertainty (U = k × uc, k=2) N4->N5

Caption: Top-down workflow for evaluating measurement uncertainty in residue analysis.

Self-Validating Experimental Protocol: Modified QuEChERS

To minimize MU, the extraction protocol must be a self-validating system. By embedding internal quality controls at every step, any deviation in extraction efficiency is immediately flagged and dynamically corrected.

QuEChERS_Protocol S1 Sample Comminution S2 Acetonitrile Extraction S1->S2 S3 Salting Out (MgSO4/NaOAc) S2->S3 S4 dSPE Cleanup (PSA/C18) S3->S4 S5 LC-MS/MS Quantification S4->S5

Caption: Self-validating QuEChERS extraction workflow for Fenpropimorph.

Step-by-Step Methodology & Mechanistic Causality
  • Sample Comminution (Cryogenic Milling):

    • Procedure: Homogenize 1 kg of sample with dry ice. Weigh a 10 g test portion.

    • Causality: Cryogenic milling prevents the thermal degradation of thermolabile compounds and ensures extreme sample homogeneity. This directly reduces the fundamental sampling error, which is often the largest hidden contributor to overall measurement uncertainty[7].

  • Isotopic Internal Standard (ISTD) Addition:

    • Procedure: Spike the 10 g test portion with 50 µL of Fenpropimorph-d6 (1 µg/mL).

    • Causality: This is the core of the self-validating system. The isotopically labeled standard behaves chemically identically to the target analyte. It dynamically corrects for physical losses during extraction and matrix-induced ion suppression in the ESI source[5].

  • Solvent Extraction:

    • Procedure: Add 10 mL of Acetonitrile containing 1% Acetic Acid. Shake vigorously for 1 minute.

    • Causality: Acetonitrile effectively precipitates matrix proteins. The 1% acetic acid lowers the pH, ensuring that fenpropimorph acid remains in its protonated (neutral) state, which maximizes its partitioning into the organic phase rather than remaining in the aqueous phase[3].

  • Salting Out (Partitioning):

    • Procedure: Add 4 g anhydrous MgSO₄ and 1 g Sodium Acetate (NaOAc). Centrifuge at 4000 rpm for 5 mins.

    • Causality: MgSO₄ drives an exothermic reaction that removes water, forcing the analytes into the upper acetonitrile layer. NaOAc acts as a buffer (maintaining pH ~5), optimizing the recovery of base-sensitive co-extracted compounds[3].

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Procedure: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18. Vortex and centrifuge.

    • Causality: PSA removes polar interferences like organic acids and sugars. C18 is critical for removing non-polar interfering lipids, which is especially vital when analyzing fatty livestock matrices to prevent LC column fouling and signal suppression[3].

  • LC-MS/MS Quantification:

    • Procedure: Inject 2 µL into an LC-ESI-MS/MS system. Monitor MRM transitions (e.g., m/z 304 → 147 for Fenpropimorph)[5].

    • Causality: Multiple Reaction Monitoring (MRM) provides structure-selective detection, effectively filtering out residual matrix noise that survives the dSPE cleanup, thereby lowering the Limit of Detection (LOD) to 1.25 µg/kg[4],[3].

Conclusion

Evaluating measurement uncertainty is not merely a statistical requirement; it is a reflection of analytical integrity. By transitioning from traditional GC-MS/MS to a modified QuEChERS LC-MS/MS approach, laboratories can simultaneously capture Fenpropimorph and its acid metabolite with high precision. Employing a self-validating protocol with isotopic internal standards and targeted dSPE cleanup minimizes matrix effects, ensuring that the expanded MU remains well below the regulatory 50% threshold.

References

  • Kim, S. W., Lim, D. J., & Kim, I. S. (2021). "Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry." MDPI. 3

  • Alder, L., et al. (2001). "Estimation of Measurement Uncertainty in Pesticide Residue Analysis." Journal of AOAC International. 6

  • European Food Safety Authority (EFSA). (2023). "The 2022 European Union report on pesticide residues in food." EFSA Journal. 1

  • Thermo Fisher Scientific. "Fast GC-MS/MS for High Throughput Pesticides Analysis." Thermo Fisher Application Notes.4

  • Journal of Agricultural and Food Chemistry. (2009). "Applications of LC/ESI-MS/MS and UHPLC QqTOF MS for the Determination of 148 Pesticides in Berries." ACS Publications. 5

  • Ambrus, A., et al. (2023). "Evaluation of the Results of Pesticide Residue Analysis in Food Sampled between 2017 and 2021." MDPI. 2

  • Krol, J., et al. (2018). "Use of an Efficient Measurement Uncertainty Approach To Compare Room Temperature and Cryogenic Sample Processing in the Analysis of Chemical Contaminants in Foods." ACS Publications. 7

Sources

Safety & Regulatory Compliance

Safety

Fenpropimorph(phenyl-13C6) proper disposal procedures

Standard Operating Procedure & Technical Guide: Disposal of Fenpropimorph(phenyl-13C6) Executive Summary Fenpropimorph(phenyl-13C6) is a stable isotope-labelled analogue of the morpholine fungicide fenpropimorph, predomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Technical Guide: Disposal of Fenpropimorph(phenyl-13C6)

Executive Summary

Fenpropimorph(phenyl-13C6) is a stable isotope-labelled analogue of the morpholine fungicide fenpropimorph, predominantly utilized as an internal standard in LC-MS/MS pesticide residue analysis[1][2]. While the 13C label provides critical mass-shift advantages for analytical quantification, it does not alter the chemical's inherent toxicity. This guide provides comprehensive, step-by-step operational procedures for the safe handling, segregation, and disposal of Fenpropimorph(phenyl-13C6), ensuring compliance with environmental health and safety (EHS) regulations while preventing common logistical bottlenecks associated with isotope-labelled waste.

Chemical & Hazard Profile: The Causality of Toxicity

To manage a chemical effectively, laboratory personnel must understand why it is hazardous. Fenpropimorph is a systemic fungicide designed to disrupt fungal membrane function by inhibiting sterol Δ14 -reductase and Δ8,7 -isomerase in the ergosterol biosynthesis pathway[3][4].

In mammalian systems and the environment, this mechanism translates to specific hazards:

  • Reproductive Toxicity (H361d): High-dose exposure in mammalian models has been linked to developmental anomalies (e.g., cleft palate, resorptions), leading to its classification as a suspected reproductive toxin.

  • Aquatic Toxicity (H411): The compound is highly lipophilic, exhibits low aqueous solubility, and resists rapid environmental degradation[4]. Consequently, it poses a severe, long-term threat to aquatic biodiversity and must be strictly kept out of municipal sewer systems[5][6].

Quantitative Hazard Summary
Property / Hazard ParameterData / Classification
Chemical Formula C14​13C6​H33​NO
Molecular Weight ~309.48 g/mol (Isotopically shifted from 303.48 g/mol )[7][6]
Acute Toxicity (Oral) Category 4 (H302: Harmful if swallowed)[7][5]
Skin Irritation Category 2 (H315: Causes skin irritation)[7][5]
Reproductive Toxicity Category 2 (H361d: Suspected of damaging the unborn child)[7][8]
Environmental Hazard Aquatic Chronic 2 (H411: Toxic to aquatic life with long lasting effects)[7][5]
GHS Pictograms Required GHS07 (Exclamation), GHS08 (Health Hazard), GHS09 (Environment)[5][8]

The "Stable Isotope" Distinction in Waste Management

A frequent logistical failure in analytical laboratories is the misclassification of stable isotopes as radioactive waste.

The Scientific Reality: Carbon-13 ( 13C ) is a naturally occurring, stable isotope. Unlike Carbon-14 ( 14C ) or Tritium ( 3H ), it does not undergo radioactive decay and emits zero ionizing radiation[9]. The Operational Impact: Fenpropimorph(phenyl-13C6) does not require decay-in-storage, lead-lined shielding, or Radiation Safety Officer (RSO) clearance[9][10]. It must be managed strictly based on its chemical hazards. However, because the word "isotope" often triggers automated EHS rejections, proactive and explicit labeling (detailed in Section 4) is required to prevent waste accumulation[].

Step-by-Step Disposal & Operational Protocol

Phase 1: Segregation & Containment

Because Fenpropimorph(phenyl-13C6) is typically used as a dilute standard in organic solvents (e.g., Acetonitrile or Methanol) for LC-MS/MS workflows[2][8], the waste matrix dictates the disposal route.

  • Determine the Matrix: Identify if the waste is a pure solid standard or a liquid solvent mixture.

  • Select the Container: Use high-density polyethylene (HDPE) or PTFE-lined glass containers. Avoid unlined metal containers which may react with certain solvent matrices.

  • Segregate:

    • Liquid Waste: Route into the "Non-Halogenated Flammable Organic Waste" stream (if dissolved in Methanol/Acetonitrile) or "Halogenated Waste" (if dissolved in Chloroform/DCM).

    • Solid Waste: Place empty vials, contaminated pipette tips, and solid residues into a dedicated "Toxic Solid Waste" rigid container[10].

Phase 2: Documentation & Labeling

To prevent EHS rejection and ensure compliance:

  • Explicit Naming: Write "Fenpropimorph(phenyl-13C6) - STABLE ISOTOPE, NON-RADIOACTIVE" clearly on the waste manifest[].

  • Hazard Declarations: List all applicable GHS hazards (Toxic to Reproduction, Aquatic Toxicity)[8].

  • Solvent Declaration: If applicable, list the exact percentage of the carrier solvent (e.g., "99.9% Acetonitrile, 0.1% Fenpropimorph").

Phase 3: Final Disposition
  • No Drain Disposal: Under no circumstances should this compound be poured down the sink. Even trace quantities pose a danger to drinking water and aquatic plankton[5][6].

  • Incineration: Transfer the sealed, labeled containers to your facility's licensed hazardous waste vendor. The mandated destruction method is controlled incineration equipped with flue gas scrubbing[6].

Spill Response Workflow

In the event of an accidental vial breakage or standard spill:

  • Evacuate & Ventilate: Clear the immediate area of unprotected personnel and ensure the fume hood or room ventilation is operating[6].

  • Don PPE: Equip nitrile gloves, safety goggles, and a lab coat. If dry powder is spilled outside a hood, a PF-10 filtering face-piece respirator is recommended to mitigate inhalation risks[3].

  • Containment:

    • For Liquids: Surround and absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or specialized chemical absorbent pads)[12].

    • For Solids: Carefully sweep up the powder using non-sparking tools, avoiding dust formation[6].

  • Collection: Place all absorbed material and contaminated glass shards (using forceps) into a puncture-resistant hazardous waste container[6][10].

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting the rinsate as hazardous waste[13].

Waste Routing Decision Pathway

IsotopeDisposal Start Waste Generated: Fenpropimorph(phenyl-13C6) CheckIsotope Is the isotope radioactive? (e.g., 14C, 3H) Start->CheckIsotope Radioactive Route to Radiation Safety Officer (RSO) CheckIsotope->Radioactive Yes (Radioactive) Stable Stable Isotope (13C) Treat as Standard HazMat CheckIsotope->Stable No (Stable 13C) SolventCheck Is it dissolved in an organic solvent? (e.g., MeOH) Stable->SolventCheck MixedWaste Label as: Flammable + Toxic Organic Liquid Waste SolventCheck->MixedWaste Yes (Liquid) SolidWaste Label as: Toxic Solid Waste (Repro/Aquatic Hazard) SolventCheck->SolidWaste No (Solid/Powder) Incineration Licensed Incineration Facility (Strictly NO Drain Disposal) MixedWaste->Incineration SolidWaste->Incineration

Decision matrix for routing stable isotope-labelled chemical waste to prevent EHS processing errors.

References

  • BASF / Sevron Safety Data Sheet - Fenpropimorph Hazards and Precautionary Statements. Retrieved from 13

  • Cayman Chemical - Safety Data Sheet: Fenpropimorph. Retrieved from 5

  • ChemicalBook - FENPROPIMORPH - Safety Data Sheet & Disposal Guidelines. Retrieved from 6

  • Moravek, Inc. - How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Retrieved from9

  • BOC Sciences - How to Dispose the Waste from Isotope Labeling. Retrieved from

  • Columbia University EHS - Radioactive Waste Guidelines & Segregation. Retrieved from 10

  • US Environmental Protection Agency (EPA) - Fenpropimorph Human Health and Ecological Draft Risk Assessment. Retrieved from3

  • University of Hertfordshire AERU - Fenpropimorph (Ref: CGA 101031) Pesticide Properties DataBase. Retrieved from 4

  • National Institutes of Health (NIH) - PubChem Compound Summary for CID 93365, Fenpropimorph. Retrieved from 7

Sources

Handling

Personal protective equipment for handling Fenpropimorph(phenyl-13C6)

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for Fenpropimorph(phenyl-13C6) Fenpropimorph(phenyl-13C6) is a stable isotope-labeled morpholine-derived fungicide. While its primary appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for Fenpropimorph(phenyl-13C6)

Fenpropimorph(phenyl-13C6) is a stable isotope-labeled morpholine-derived fungicide. While its primary application lies in quantitative mass spectrometry, metabolic flux analysis, and proteomics[1],[2], its potent biological activity demands rigorous safety and logistical oversight. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets, providing you with the mechanistic causality behind our safety protocols to ensure absolute operational integrity in the laboratory.

Part 1: Mechanistic Grounding – The "Why" Behind the PPE

To understand the strict Personal Protective Equipment (PPE) requirements for Fenpropimorph, one must examine its mechanism of action. In target fungal organisms, Fenpropimorph exerts its effect by inhibiting sterol Δ14-reductase (ERG24) and sterol Δ8→Δ7-isomerase (ERG2), thereby disrupting the ergosterol biosynthesis pathway[3],[4].

However, in mammalian systems—such as the researcher's own cellular biology—Fenpropimorph acts as a potent inhibitor of lanosterol demethylation[5]. Because cholesterol is a fundamental building block for mammalian cell membranes and a critical precursor for embryonic development, disruption of this pathway poses severe reproductive risks. Consequently, Fenpropimorph is classified as a Category 2 Reproductive Toxin (H361d: Suspected of damaging the unborn child)[6],. This mechanistic reality dictates that dermal and inhalation exposure must be reduced to absolute zero.

MOA Lanosterol Lanosterol (Precursor) ERG24 Δ14-sterol reductase (Fungal ERG24) Lanosterol->ERG24 Fungal Pathway Cholesterol Cholesterol (Mammalian Cells) Lanosterol->Cholesterol Mammalian Pathway ERG2 Δ8→Δ7-sterol isomerase (Fungal ERG2) ERG24->ERG2 Intermediates Fenpropimorph Fenpropimorph (phenyl-13C6) Fenpropimorph->Lanosterol Blocks Demethylation Fenpropimorph->ERG24 Inhibits Fenpropimorph->ERG2 Inhibits

Fig 1: Fenpropimorph's dual inhibition of fungal ergosterol and mammalian cholesterol biosynthesis.

Part 2: Quantitative Hazard Data

Understanding the physicochemical properties of Fenpropimorph is essential for predicting its behavior during an accidental exposure.

Table 1: Quantitative Hazard and Physicochemical Data

ParameterValueClinical/Safety ImplicationSource
Molecular Weight 305.41 g/mol (13C6 labeled)Low molecular weight facilitates high membrane permeability.[1]
Log Kow 4.1Highly lipophilic; rapidly penetrates standard latex PPE.[7]
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; mandates strict face/mouth protection.[6]
Reproductive Toxicity Category 2 (H361d)Suspected of damaging the unborn child; requires a zero-tolerance dermal policy.[6]
Aquatic Toxicity Chronic 2 (H411)Toxic to aquatic life; absolute prohibition of drain disposal.[6]

Part 3: Personal Protective Equipment (PPE) Specifications

Because Fenpropimorph is highly lipophilic (Log Kow ~4.1)[7], it can rapidly diffuse through standard laboratory latex. The following PPE matrix is non-negotiable.

Table 2: Personal Protective Equipment (PPE) Matrix

PPE CategorySpecification StandardMechanistic JustificationSource
Eye/Face EN 166 (EU) / NIOSH (US) Goggles + Face ShieldPrevents mucosal absorption of lipophilic aerosols/dust.[8]
Dermal (Hands) EN 374 Impervious Nitrile or NeopreneLatex is highly permeable to Log Kow 4.1 compounds; Nitrile provides the required chemical barrier.[9]
Dermal (Body) EN 14605 Chemical-protection suit / ApronPrevents transdermal absorption during bulk handling or accidental splashing.[10]
Respiratory Type ABEK (EN14387) or N95 (US)Prevents inhalation of dust/vapors, which would bypass hepatic first-pass metabolism and directly enter the bloodstream.

Part 4: Self-Validating Experimental Handling Protocols

Every protocol must be a self-validating system to ensure safety parameters are actively met before and during the experiment.

Phase 1: Pre-Operational Validation

  • Environmental Verification: Confirm the fume hood is operational with a face velocity of 0.4–0.6 m/s. Validation: Observe the continuous flow monitor; if the alarm sounds or the vane is static, abort the procedure.

  • PPE Integrity Check: Perform a pneumatic inflation test on your EN 374 nitrile gloves. Validation: Twist the cuff to trap air and apply pressure. If the glove fails to hold trapped air, it is compromised and must be discarded. Double-gloving is mandatory.

Phase 2: Execution and Handling 3. Inert Atmosphere Transfer: Because the 13C6 isotopic label represents a high-value analytical asset, handle the neat standard under an Argon atmosphere to prevent oxidative degradation[6],. Use non-sparking spatulas to prevent electrostatic discharge[9]. 4. Solubilization: Dissolve the compound in appropriate anhydrous solvents (e.g., Acetonitrile or Methanol)[6],[7]. Validation: Complete dissolution is confirmed by the absolute absence of particulate light scattering when the vial is held against a dark background.

Phase 3: Post-Operational Decontamination 5. Doffing Sequence: Remove the outer gloves first, turning them inside out to trap surface contaminants. Remove the face shield, then the inner gloves. 6. Hygiene: Wash hands and face immediately with soap and copious amounts of water before leaving the laboratory[9],[10].

Part 5: Emergency Response and Disposal Plans

Fenpropimorph is classified as H411 (Toxic to aquatic life with long-lasting effects)[6]. An uncontained spill or improper disposal can result in severe environmental contamination.

Spill Response Workflow: If a spill occurs outside the fume hood, immediately execute the following workflow:

SpillResponse Spill 1. Spill Detected (Aerosol/Liquid) Evacuate 2. Evacuate Area & Ensure Ventilation Spill->Evacuate PPE 3. Don SCBA & Impervious Suit Evacuate->PPE Contain 4. Contain with Inert Absorbent PPE->Contain Dispose 5. Transfer to Hazardous Waste Contain->Dispose

Fig 2: Step-by-step emergency workflow for containing and neutralizing Fenpropimorph spills.

Disposal Protocols:

  • Solid Waste: Contaminated labware, PPE, and absorbent materials must be placed in a sealed, labeled hazardous waste container.

  • Liquid Waste: Collect all organic solvent washings. Do NOT discharge into sewer systems [9].

  • Destruction Method: Transfer the waste to a licensed chemical destruction facility. The only approved destruction method is controlled incineration equipped with flue gas scrubbing[9],[8].

  • Container Management: Triple-rinse empty stock containers with the primary solvent (e.g., Acetonitrile), adding the rinsate to the liquid hazardous waste stream. Puncture the packaging to render it unusable prior to disposal[9].

Sources

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